Product packaging for 4-Amino-3-(trifluoromethoxy)benzonitrile(Cat. No.:CAS No. 175278-23-6)

4-Amino-3-(trifluoromethoxy)benzonitrile

Cat. No.: B067731
CAS No.: 175278-23-6
M. Wt: 202.13 g/mol
InChI Key: QNJPSMLILRHZOW-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)benzonitrile is a high-value chemical intermediate incorporating a benzontrile core with both amino and trifluoromethoxy substituents. Its molecular formula is C8H5F3N2O, with a molecular weight of 202.14 . The compound is provided with a guaranteed purity of ≥97% . The strategic inclusion of the trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry and drug design . This group is known to enhance key properties in bioactive molecules, such as increased metabolic stability, improved lipophilicity, and stronger binding affinity to target proteins . These characteristics make this benzonitrile derivative a versatile building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents. As a key intermediate, it is suited for research and development programs, including structure-activity relationship (SAR) studies and the creation of compound libraries for screening. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. Researchers should refer to the available Safety Datasheet (SDS) for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2O B067731 4-Amino-3-(trifluoromethoxy)benzonitrile CAS No. 175278-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPSMLILRHZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371041
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-23-6
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structural features, particularly the presence of a trifluoromethoxy group, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, properties that are highly desirable in the development of new bioactive molecules.

PropertyValueReference
CAS Number 2735952[1]
Molecular Formula C₈H₅F₃N₂O[2]
Molecular Weight 202.14 g/mol [2]
IUPAC Name This compound[2]
Synonyms Not available
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Purification

A representative workflow for the synthesis and purification of a substituted aminobenzonitrile is outlined below. This process typically involves a key reaction step followed by purification to isolate the final product of high purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material: Substituted Fluorobenzonitrile B Reaction with Ammonia or Amine Source A->B Nucleophilic Aromatic Substitution C Crude Product Mixture B->C D Column Chromatography C->D Work-up and Initial Purification E Solvent Evaporation D->E F Recrystallization E->F G Pure this compound F->G G A This compound (Building Block) B Chemical Synthesis A->B C Library of Derivative Compounds B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

References

Technical Guide: 4-Amino-3-(trifluoromethoxy)benzonitrile (CAS Number 175278-23-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for 4-Amino-3-(trifluoromethoxy)benzonitrile, a fluorinated aromatic amine of interest in chemical synthesis and potentially in drug discovery. While this compound is available commercially, detailed public-domain information regarding its synthesis, specific biological applications, and experimental protocols is limited. This guide presents the confirmed physicochemical properties and safety information, and offers a speculative perspective on its potential utility based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueCitations
CAS Number 175278-23-6[1][2]
Molecular Formula C₈H₅F₃N₂O[3][4]
Molecular Weight 202.14 g/mol [3][4]
Appearance Solid[3]
Melting Point 71-73 °C[5]
InChI Key QNJPSMLILRHZOW-UHFFFAOYSA-N[6]
SMILES C1=CC(=C(C=C1C#N)OC(F)(F)F)N[6]

Synthesis and Manufacturing

G A Substituted Aniline Precursor B Introduction of Trifluoromethoxy Group A->B C Nitration B->C D Reduction of Nitro Group C->D E Introduction of Cyano Group D->E F This compound E->F

Caption: Hypothetical synthetic workflow for this compound.

Potential Applications in Research and Drug Development

While no specific biological activities or drug development applications have been documented for this compound, the structural motifs present in the molecule are found in compounds with known pharmacological relevance. The trifluoromethoxy group is a key feature in many modern pharmaceuticals, often used to enhance metabolic stability, lipophilicity, and binding affinity.

It is important to note that the closely related compound, 4-Amino-3-(trifluoromethyl)benzonitrile , serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders and certain cancers.[7][8] It is also utilized in the development of agrochemicals.[7][8] Given the structural similarities, it is plausible that this compound could be explored as a building block in the synthesis of novel bioactive molecules. The nitrile group can serve as a versatile synthetic handle for the creation of more complex chemical entities.[9]

Experimental Protocols

No detailed experimental protocols for assays or other scientific investigations using this compound have been found in the public domain. Researchers interested in evaluating the biological activity of this compound would need to develop their own protocols based on the intended application.

Safety and Handling

The available safety data for this compound indicates that it should be handled with care in a laboratory setting.[3]

Hazard Summary:

Hazard ClassDescriptionCitations
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[3]
Irritation Causes skin, eye, and respiratory tract irritation.[3]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.[3]

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Store in a tightly closed container in a cool, dry place.[3]

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[1][2]

References

Technical Guide: Physicochemical Properties of 4-Amino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Requested Compound: This technical guide provides a detailed overview of the physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzonitrile (CAS No. 327-74-2) . Publicly available data for "4-Amino-3-(trifluoromethoxy)benzonitrile" is not found in major chemical databases. It is presumed that the intended compound of interest is the structurally similar and well-documented trifluoromethyl analogue, which is detailed herein. This molecule is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

4-Amino-3-(trifluoromethyl)benzonitrile is an aromatic compound featuring an aniline backbone substituted with a nitrile (-C≡N) and a trifluoromethyl (-CF₃) group. The electron-withdrawing nature of these groups significantly influences the molecule's chemical reactivity and physical properties.

  • IUPAC Name: 4-Amino-3-(trifluoromethyl)benzonitrile

  • Synonyms: 2-Amino-5-cyanobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)aniline[1]

  • CAS Number: 327-74-2[1][2][3]

  • Molecular Formula: C₈H₅F₃N₂[1][2][3]

  • Molecular Weight: 186.14 g/mol [1][2][3]

Tabulated Physical Properties

The known physical properties of 4-Amino-3-(trifluoromethyl)benzonitrile are summarized in the table below for quick reference.

PropertyValueConditions / NotesSource(s)
Appearance Light yellow to orange powder or crystalSolid at room temperature[2]
Melting Point 61 - 68 °C[2]
Boiling Point 100 °Cat 0.1 mmHg[2]
Density 1.38 g/cm³Predicted[3]
Purity ≥98%As determined by Gas Chromatography (GC)[2][3]
Storage 2 - 8 °CRecommended storage temperature[2]
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity confirmation of the compound.

  • ¹H-NMR: Data available at 400 MHz and 500 MHz.[1]

  • Mass Spectrometry (MS): Mass spectra are available for identity confirmation.[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline 4-Amino-3-(trifluoromethyl)benzonitrile is finely ground into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The loaded capillary tube is placed into a calibrated digital melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range (e.g., 61-68 °C) is reported as the melting point.

Protocol 2: Compound Identification via Spectroscopy

Objective: To confirm the identity and structure of the compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Methodology:

  • Sample Preparation (NMR): A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H-NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns to confirm the proton environment of the molecule.

  • Sample Preparation (MS): A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.

  • Mass Spectrometry: The solution is introduced into the mass spectrometer (e.g., via Electrospray Ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the compound's molecular weight (186.14 g/mol ).

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the characterization and quality control of a chemical intermediate like 4-Amino-3-(trifluoromethyl)benzonitrile.

G cluster_start Step 1: Initial Checks cluster_step2 Step 2: Physical Properties cluster_step3 Step 3: Structural Verification cluster_step4 Step 4: Purity & Final Report Sample Obtain Sample Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Determination Visual->MP Solubility Solubility Test (Qualitative) MP->Solubility NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solubility->NMR MS Mass Spectrometry (Confirm MW) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Purity Purity Analysis (GC or HPLC) FTIR->Purity Report Generate Certificate of Analysis (CoA) Purity->Report

Caption: Workflow for the characterization of a chemical sample.

Structural Relationship to Biological Activity

This diagram illustrates the logical relationship between the compound's functional groups and its role as a versatile building block in drug development.

G cluster_groups Key Functional Groups cluster_props Resulting Properties & Applications Compound 4-Amino-3-(trifluoromethyl)benzonitrile Amino Amino Group (-NH2) Compound->Amino CF3 Trifluoromethyl Group (-CF3) Compound->CF3 Nitrile Nitrile Group (-CN) Compound->Nitrile Reactivity Reaction Site for Further Synthesis Amino->Reactivity Lipophilicity Enhanced Lipophilicity & Metabolic Stability CF3->Lipophilicity Polarity Polarity and H-Bonding Potential Nitrile->Polarity Intermediate Pharmaceutical Intermediate Reactivity->Intermediate Lipophilicity->Intermediate Polarity->Intermediate

Caption: Functional groups influencing the compound's utility.

References

An In-depth Technical Guide on 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound. This technical guide provides a summary of its chemical structure and predicted properties. It is important to note that publicly available experimental data on this specific compound is limited. Much of the detailed experimental information, such as spectroscopic data and biological activity, remains uncharacterized in scientific literature.

Chemical Structure and Identification

The core structure of this compound consists of a benzonitrile ring substituted with an amino group at the 4th position and a trifluoromethoxy group at the 3rd position.

IdentifierValue
Molecular Formula C8H5F3N2O[1]
SMILES C1=CC(=C(C=C1C#N)OC(F)(F)F)N[1]
InChI InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3H,13H2[1]
InChIKey QNJPSMLILRHZOW-UHFFFAOYSA-N[1]
Monoisotopic Mass 202.0354 Da[1]

Physicochemical Properties

Spectroscopic Data

No experimental spectroscopic data, including NMR, IR, or mass spectrometry, for this compound has been found in public databases. However, predicted mass spectrometry data is available.[1]

Predicted Mass Spectrometry Data (Collision Cross Section) [1]

Adductm/zPredicted CCS (Ų)
[M+H]+ 203.04268137.1
[M+Na]+ 225.02462147.8
[M-H]- 201.02812136.7
[M+NH4]+ 220.06922153.9
[M+K]+ 240.99856145.1
[M+H-H2O]+ 185.03266122.9
[M+HCOO]- 247.03360154.5
[M+CH3COO]- 261.04925197.7
[M+Na-2H]- 223.01007142.0
[M]+ 202.03485128.0
[M]- 202.03595128.0

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not available in the reviewed scientific literature. However, a hypothetical synthetic route can be proposed based on established organic chemistry principles, potentially starting from a commercially available precursor like 3-hydroxy-4-aminobenzonitrile.

Hypothetical Synthesis Workflow

This conceptual protocol has not been experimentally validated and would require optimization.

  • Trifluoromethylation: The hydroxyl group of 3-hydroxy-4-aminobenzonitrile could be converted to a trifluoromethoxy group. This can be a challenging transformation and may require specialized reagents.

  • Purification: The resulting this compound would then be purified using standard techniques such as column chromatography or recrystallization.

Hypothetical_Synthesis cluster_start Starting Material cluster_reaction Reaction Step cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product 3_hydroxy_4_aminobenzonitrile 3-Hydroxy-4-aminobenzonitrile Trifluoromethylation Trifluoromethylation 3_hydroxy_4_aminobenzonitrile->Trifluoromethylation Reagents Crude_Product Crude this compound Trifluoromethylation->Crude_Product Purification_Step Purification (e.g., Chromatography) Crude_Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is no information available in the surveyed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research into compounds with similar structures, such as those with trifluoromethyl groups, suggests potential applications in pharmaceuticals and agrochemicals due to enhanced biological activity and lipophilicity.[2][3] However, these are general trends and have not been specifically demonstrated for the title compound.

Conclusion

This compound is a chemical compound for which structural and predicted mass spectrometry data are available. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of published experimental studies. Further research is required to synthesize and characterize this molecule to determine its physicochemical properties, spectroscopic profile, and potential biological activities.

References

4-Amino-3-(trifluoromethoxy)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-3-(trifluoromethoxy)benzonitrile and a Related Analogue

This technical guide provides a detailed overview of the chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific molecule, this guide also includes comprehensive data on the closely related and more extensively studied compound, 4-Amino-3-(trifluoromethyl)benzonitrile, to serve as a valuable reference point.

Core Compound: this compound

This section focuses on the fundamental molecular properties of the primary compound of interest.

Molecular Data

The molecular formula and mass are critical identifiers for any chemical compound, forming the basis for all further analytical and experimental work.

PropertyValueCitation
Molecular FormulaC8H5F3N2O[1]
Monoisotopic Mass202.0354 Da[1]

Comparative Compound: 4-Amino-3-(trifluoromethyl)benzonitrile

For a broader context, this section details the properties of 4-Amino-3-(trifluoromethyl)benzonitrile, an analogue with extensive documentation. This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable component in drug design, particularly for anti-inflammatory and anti-cancer agents.[2]

Physicochemical Properties

The following table summarizes the key physicochemical data for 4-Amino-3-(trifluoromethyl)benzonitrile.

PropertyValueCitation
Molecular FormulaC8H5F3N2[2][3][4]
Molecular Weight186.14 g/mol [2][3][4]
CAS Number327-74-2[2][3][4]
AppearanceLight yellow to orange powder to crystal[2][3]
Melting Point61 - 68 °C[2][3]
Boiling Point100 °C at 0.1 mmHg[2][3]
Purity≥ 98% (GC)[2][3]
Synonyms2-Amino-5-cyanobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)aniline[2][3]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a general workflow for the synthesis and characterization of such a novel compound can be outlined. For a related compound, 4-amino-2-(trifluoromethyl)benzonitrile, a patented three-step synthesis process starting from m-trifluoromethyl fluorobenzene has been described, involving bromination, cyano replacement, and ammonolysis, achieving a total yield of 73-75%.[5] A similar approach could potentially be adapted.

A general workflow would include:

  • Synthesis: The synthesis would likely involve a multi-step process starting from a commercially available substituted benzene derivative. Key reaction steps could include the introduction of the amino, trifluoromethoxy, and nitrile functional groups.

  • Purification: Following synthesis, the crude product would be purified, typically using techniques such as column chromatography or recrystallization to achieve high purity.

  • Structural Elucidation: The structure of the purified compound would then be confirmed using a variety of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): This would confirm the molecular weight and provide information about the fragmentation pattern.

    • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups such as the amino (-NH2) and nitrile (-C≡N) groups.

  • Purity Analysis: The purity of the final compound would be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Illustrative Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc Purity Analysis (HPLC/GC) purification->hplc final_product Characterized Compound nmr->final_product ms->final_product ir->final_product hplc->final_product

Caption: A generalized workflow for chemical synthesis and characterization.

References

Solubility Profile of 4-Amino-3-(trifluoromethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-(trifluoromethoxy)benzonitrile, an important intermediate in organic synthesis. Due to the absence of specific quantitative solubility data in publicly available literature, this document presents an estimated solubility profile based on the molecule's structural features and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, where a thorough understanding of solubility is critical for reaction optimization, purification, and formulation.

Introduction

This compound is an aromatic compound featuring a primary amine, a trifluoromethoxy group, and a nitrile moiety. The interplay of these functional groups dictates its physicochemical properties, including its solubility in various laboratory solvents. In the context of pharmaceutical research and drug development, solubility is a fundamental parameter that influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. A comprehensive understanding of a compound's solubility profile is therefore essential from the early stages of research through to process development. This guide addresses the solubility of this compound, providing both a predictive assessment and a practical methodology for its empirical determination.

Physicochemical Properties and Estimated Solubility

The structure of this compound, with its combination of polar and nonpolar groups, suggests a nuanced solubility profile. The primary amine and the nitrile group are polar and capable of hydrogen bonding, while the benzene ring and the trifluoromethoxy group contribute to its lipophilic character. The trifluoromethoxy group, while containing electronegative fluorine atoms, is generally considered to be lipophilic.

Based on these structural features, a qualitative solubility profile in a range of common laboratory solvents is estimated below. It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventEstimated SolubilityRationale
Polar Protic WaterSparingly SolubleThe presence of polar amino and nitrile groups is offset by the lipophilic benzene ring and trifluoromethoxy group.
MethanolSolubleThe polar hydroxyl group of methanol can effectively solvate the polar functional groups of the solute.
EthanolSolubleSimilar to methanol, but the slightly lower polarity of ethanol may still allow for good solubility.
Polar Aprotic AcetoneVery SolubleThe polar carbonyl group can interact favorably with the nitrile group, and the overall polarity is suitable for the solute.
AcetonitrileSolubleIts polarity is well-suited for dissolving molecules with a nitrile group.
Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent capable of solvating a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent that is an excellent solvent for many organic compounds.
Nonpolar Dichloromethane (DCM)SolubleThe polarity of dichloromethane is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics.
TolueneSparingly SolubleThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but it may not effectively solvate the polar amino and nitrile groups.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane will not effectively solvate the polar functional groups of the solute.

Experimental Protocol for Solubility Determination: Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.[1] This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period and then measuring the concentration of the dissolved solute in the supernatant.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result A 1. Add Excess Solute to Solvent B 2. Agitate at Constant Temperature (24-48h) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC E->F G 7. Calculate Solubility F->G

References

An In-depth Technical Guide to the Spectral Interpretation of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected spectral data for 4-Amino-3-(trifluoromethoxy)benzonitrile. Due to the limited availability of public experimental data for this specific compound, this document focuses on a theoretical interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectra. The predictions are based on the compound's chemical structure and supported by data from analogous molecules. This guide also outlines standard experimental protocols for acquiring such spectral data.

Molecular Structure and Predicted Spectral Data

This compound is a substituted aromatic compound with the molecular formula C₈H₅F₃N₂O. Its structure contains a benzonitrile core with an amino group at position 4 and a trifluoromethoxy group at position 3. The presence of these functional groups and their specific substitution pattern on the aromatic ring will dictate the characteristic signals observed in various spectroscopic analyses.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amino group protons. The chemical shifts are influenced by the electronic effects of the substituents. The cyano group (-CN) and the trifluoromethoxy group (-OCF₃) are electron-withdrawing, while the amino group (-NH₂) is electron-donating.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2-7.4d1HH-5
~ 6.9-7.1dd1HH-6
~ 6.8-7.0d1HH-2
~ 4.0-5.0br s2H-NH₂

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The protons on the aromatic ring will exhibit coupling (J-coupling), resulting in the predicted multiplicities (d = doublet, dd = doublet of doublets). The amino protons often appear as a broad singlet and their chemical shift can be highly variable.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 150-155C-4 (C-NH₂)
~ 145-150 (q)C-3 (C-OCF₃)
~ 130-135C-5
~ 120.5 (q, ¹JCF ≈ 257 Hz)-OCF₃
~ 120-125C-1 (C-CN)
~ 118-120-CN
~ 115-120C-6
~ 110-115C-2

Note: The carbon attached to the -OCF₃ group and the carbon of the -OCF₃ group itself are expected to show quartet (q) splitting due to coupling with the fluorine atoms.

Predicted IR Spectral Data

The IR spectrum will display absorption bands characteristic of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500MediumN-H stretch (asymmetric)
3300-3400MediumN-H stretch (symmetric)
2220-2240StrongC≡N stretch
1600-1650StrongN-H bend
1500-1600Medium-StrongC=C aromatic ring stretch
1200-1300StrongC-O stretch (aryl ether)
1100-1200StrongC-F stretch
Predicted Mass Spectrometry Data

Based on information from PubChem, the predicted mass-to-charge ratios (m/z) for various adducts of this compound in high-resolution mass spectrometry are as follows.[1]

Table 4: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺203.04268
[M+Na]⁺225.02462
[M-H]⁻201.02812
[M+NH₄]⁺220.06922
[M]⁺202.03485

Note: M represents the parent molecule.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed above for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectral Analysis Workflow

spectral_analysis_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spectrum IR Spectrum IR->IR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum Structure Structural Elucidation H_NMR->Structure C_NMR->Structure IR_Spectrum->Structure MS_Spectrum->Structure

Caption: General workflow for spectral analysis and structural elucidation.

References

Spectroscopic Analysis of 4-Amino-3-(trifluoromethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 4-Amino-3-(trifluoromethoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. A comprehensive search of scientific databases and literature has revealed a notable absence of publicly available experimental or predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this specific compound. This guide outlines a standardized, robust experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra, intended to serve as a foundational methodology for researchers working with this and structurally related molecules. Furthermore, this document provides essential visualizations, including the molecular structure with atom numbering for future spectral assignment and a generalized workflow for NMR data acquisition and analysis, to aid in the systematic characterization of this compound.

Introduction

This compound is a substituted aromatic compound featuring an amine, a nitrile, and a trifluoromethoxy group. These functional groups impart unique electronic and steric properties, making it a valuable building block in the synthesis of novel bioactive molecules. Accurate spectroscopic data, particularly from ¹H and ¹³C NMR, is fundamental for unequivocal structure elucidation, purity assessment, and for monitoring chemical transformations. Despite its potential utility, a thorough literature search indicates that the ¹H and ¹³C NMR spectra of this compound have not been reported in publicly accessible databases. This guide aims to bridge this gap by providing a detailed experimental framework and essential structural diagrams to facilitate future spectroscopic studies.

Predicted Spectroscopic Data

As of the date of this publication, no experimental or reliably predicted ¹H and ¹³C NMR data for this compound are available in the public domain. Researchers are encouraged to perform the experimental procedures outlined in Section 4 to obtain and publish this valuable data. The following tables are provided as templates for the clear and structured presentation of such future findings.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Molecular Structure and Experimental Workflow

To facilitate the interpretation and assignment of NMR spectra once obtained, the following diagrams illustrate the molecular structure with conventional atom numbering and a generalized workflow for NMR analysis.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 C8 C≡N C1->C8 C3 C3 C2->C3 C4 C4 C3->C4 O1 O C3->O1 C5 C5 C4->C5 N1 N(H2) C4->N1 C6 C6 C5->C6 C6->C1 C7 C(F3) O1->C7 F1 F C7->F1 F2 F C7->F2 F3 F C7->F3 N2 N

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

experimental_workflow cluster_workflow Generalized NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Tube Loading & Filtration A->B C Spectrometer Setup (Locking, Tuning, Shimming) B->C D 1H NMR Data Acquisition C->D E 13C NMR Data Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) F->G H Structure Elucidation & Data Reporting G->H

Caption: A generalized workflow for the acquisition and analysis of NMR spectra.

Experimental Protocols

The following is a detailed, generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Material Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount can be adjusted based on the sample's molecular weight and solubility.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can affect chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication may be used to aid dissolution.

  • Filtration and Transfer: To ensure the sample is free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often sufficient for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition

These protocols are based on a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and match the probe for the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

    • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Receiver Gain: Adjust automatically.

¹³C NMR Spectroscopy:

  • Instrument Setup: After ¹H NMR acquisition, tune and match the probe for the ¹³C frequency. Shimming from the ¹H experiment is generally sufficient.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 220-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value.

  • Analysis:

    • ¹H Spectrum: Perform peak picking, integration to determine the relative number of protons for each signal, and analysis of splitting patterns (multiplicity and coupling constants).

    • ¹³C Spectrum: Perform peak picking to identify the chemical shift of each carbon atom.

Conclusion

While experimental and predicted ¹H and ¹³C NMR data for this compound are currently unavailable in the public domain, this guide provides a comprehensive framework for its spectroscopic characterization. The detailed experimental protocols and illustrative diagrams are designed to assist researchers in obtaining high-quality NMR data. The publication of such data will be a valuable contribution to the scientific community, aiding in the synthesis and development of new chemical entities based on this versatile scaffold.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 4-Amino-3-(trifluoromethoxy)benzonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the core fragmentation pathways, presents predicted quantitative data in structured tables, and includes detailed experimental protocols for replication and further study.

Introduction

This compound (C₈H₅F₃N₂O) is an aromatic compound featuring a benzonitrile core substituted with an amino group and a trifluoromethoxy group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide explores the expected fragmentation patterns under common ionization techniques such as Electron Ionization (EI) and Collision-Induced Dissociation (CID).

Predicted Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the lability of the trifluoromethoxy group and the stability of the aromatic ring. The presence of the amino and nitrile groups also influences the fragmentation cascade.

Upon ionization, the molecular ion ([M]⁺˙) is expected to undergo a series of characteristic fragmentation reactions. The most prominent initial fragmentation is the loss of the trifluoromethoxy group or its components. Subsequent fragmentations involve the benzonitrile core.

A key fragmentation pathway likely involves the cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of a trifluoromethyl radical (•CF₃) or a trifluoromethoxy radical (•OCF₃). The loss of neutral molecules such as hydrogen cyanide (HCN) from the benzonitrile moiety is also a probable event.

Quantitative Fragmentation Data

Fragment Ion Proposed Structure m/z (Da) Predicted Relative Abundance Fragmentation Step
[M]⁺˙C₈H₅F₃N₂O⁺˙202.03HighMolecular Ion
[M - F]⁺C₈H₅F₂N₂O⁺183.03MediumLoss of a fluorine radical
[M - CF₃]⁺C₇H₅N₂O⁺133.04HighLoss of trifluoromethyl radical
[M - OCF₃]⁺C₈H₅N₂⁺117.05MediumLoss of trifluoromethoxy radical
[M - HCN]⁺˙C₇H₅F₃NO⁺˙175.03MediumLoss of neutral hydrogen cyanide
[C₆H₄N]⁺90.03LowFurther fragmentation of the ring

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using mass spectrometry.

4.1. Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for analysis can be prepared by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the same solvent.

4.2. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Ion Polarity: Positive

  • Electron Energy (for EI): 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)

  • Scan Range: m/z 50-300

  • Collision Gas (for MS/MS): Argon or Nitrogen

  • Collision Energy (for MS/MS): Optimized for fragmentation (e.g., 10-40 eV)

Visualizing Fragmentation and Workflows

To further elucidate the fragmentation pathways and experimental logic, the following diagrams are provided.

fragmentation_pathway M [M]⁺˙ m/z = 202.03 F1 [M - F]⁺ m/z = 183.03 M->F1 - F F2 [M - CF₃]⁺ m/z = 133.04 M->F2 - CF₃ F3 [M - OCF₃]⁺ m/z = 117.05 M->F3 - OCF₃ F4 [M - HCN]⁺˙ m/z = 175.03 M->F4 - HCN F5 [C₆H₄N]⁺ m/z = 90.03 F2->F5 - CO, -H

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Ionization Ionization (EI or ESI) Working->Ionization MassAnalyzer Mass Analysis (Q, IT, TOF) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: General experimental workflow for mass spectrometric analysis.

In-Depth FT-IR Spectrum Analysis of 4-Amino-3-(trifluoromethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-3-(trifluoromethoxy)benzonitrile. FT-IR spectroscopy is a pivotal analytical technique for the structural elucidation and quality control of this compound, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the expected spectral features, experimental protocols, and a systematic approach to interpreting the spectral data.

Chemical Structure

This compound (C₈H₅F₃N₂O) is an aromatic compound characterized by a benzonitrile backbone substituted with an amino group and a trifluoromethoxy group.[1] The specific arrangement of these functional groups gives rise to a unique infrared spectrum that serves as a molecular fingerprint.

Molecular Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 327-74-2

  • Molecular Formula: C₈H₅F₃N₂O

  • SMILES: Nc1ccc(C#N)c(OC(F)(F)F)c1

Predicted FT-IR Spectral Features

The FT-IR spectrum of this compound is dominated by the vibrational modes of its primary functional groups: the aromatic amine, the nitrile, the trifluoromethoxy group, and the substituted benzene ring.

  • Amino (-NH₂) Group: As a primary aromatic amine, it is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations.[2] A characteristic N-H bending (scissoring) vibration should also be present around 1650-1580 cm⁻¹.[2] The C-N stretching vibration for aromatic amines typically appears as a strong band between 1335-1250 cm⁻¹.[2]

  • Nitrile (-C≡N) Group: The nitrile group gives rise to a very sharp and intense absorption band. For aromatic nitriles, this C≡N stretching vibration is expected in the 2240-2220 cm⁻¹ region.[3] The intensity and characteristic position of this peak make it a highly reliable indicator for the presence of the nitrile functionality.

  • Trifluoromethoxy (-OCF₃) Group: This group is characterized by very strong absorption bands due to the C-F stretching vibrations. These are typically found in the broad and complex region of 1300-1000 cm⁻¹. The C-O stretching of the ether linkage will also contribute to the spectrum in this fingerprint region.

  • Aromatic Ring: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹.[4] Carbon-carbon stretching vibrations within the ring (C=C) typically produce several bands of variable intensity in the 1600-1400 cm⁻¹ range.[4] Additionally, C-H out-of-plane bending vibrations can provide information on the substitution pattern of the ring and are found in the 900-675 cm⁻¹ region.

Data Presentation: Summary of Expected FT-IR Absorptions

The following table summarizes the expected characteristic infrared absorption bands for this compound based on established correlation tables.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3500 - 3300MediumN-H Asymmetric & Symmetric StretchAromatic Amine (-NH₂)
3100 - 3000WeakC-H StretchAromatic Ring
2240 - 2220Strong, SharpC≡N StretchNitrile (-C≡N)
1650 - 1580MediumN-H Bend (Scissoring)Aromatic Amine (-NH₂)
1600 - 1400Medium-StrongC=C StretchAromatic Ring
1335 - 1250StrongC-N StretchAromatic Amine (-NH₂)
1300 - 1000Very StrongC-F Stretch & C-O StretchTrifluoromethoxy (-OCF₃)
900 - 675Medium-StrongC-H Out-of-Plane BendAromatic Ring (Substitution)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FT-IR analysis of solid powders due to its minimal sample preparation requirements.[2][5][6]

Methodology:

  • Instrument Preparation: The FT-IR spectrometer is powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal (commonly diamond or germanium) is collected to account for atmospheric and instrumental interferences.[7]

  • Sample Preparation: A small amount (typically a few milligrams) of the this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

  • Sample Measurement: A pressure clamp is applied to ensure firm and uniform contact between the solid sample and the ATR crystal.[2][8] The FT-IR spectrum is then recorded. Typically, multiple scans (e.g., 32 or 64) are co-added and averaged to improve the signal-to-noise ratio.[8] The standard measurement range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum of the sample.

  • Cleaning: After analysis, the sample is removed, and the ATR crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectral correlations for the analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 a1 Place Powder Sample on Crystal p2->a1 a2 Apply Pressure a1->a2 a3 Collect Sample Spectrum a2->a3 d1 Process Data (Ratio vs. Background) a3->d1 c1 Clean ATR Crystal a3->c1 d2 Interpret Spectrum d1->d2 spectral_correlation cluster_structure Molecular Structure of this compound cluster_spectrum Characteristic FT-IR Absorption Regions (cm⁻¹) mol N_H N-H Stretch (3500-3300) mol->N_H -NH₂ C_H Aromatic C-H Stretch (3100-3000) mol->C_H Ring CN C≡N Stretch (2240-2220) mol->CN -C≡N NH_bend N-H Bend (1650-1580) mol->NH_bend -NH₂ CC_ring Aromatic C=C Stretch (1600-1400) mol->CC_ring Ring CF_CO C-F & C-O Stretch (1300-1000) mol->CF_CO -OCF₃ CN_str Aromatic C-N Stretch (1335-1250) mol->CN_str -NH₂

References

A Technical Guide to the Biological Activity of Trifluoromethoxy and Trifluoromethyl Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current research into the biological activities of benzonitrile compounds featuring trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) substitutions. The unique physicochemical properties conferred by these fluorine-containing moieties, such as enhanced metabolic stability, lipophilicity, and bioavailability, make them privileged structures in medicinal chemistry and agrochemical development.[1][2][3] This guide details their anticancer, antimicrobial, and insecticidal potential, presenting quantitative data, experimental protocols, and mechanistic pathways to support further research and development.

Anticancer Activity

Benzonitrile derivatives substituted with trifluoromethyl groups have demonstrated significant potential as anticancer agents.[4][5] The inclusion of the trifluoromethyl group can enhance the antiproliferative activity of molecules.[6] The primary mechanisms of action involve the disruption of critical cellular processes, such as microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism for the anticancer effects of certain benzonitrile derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the mitotic spindle, which is required for cell division. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][5]

compd Trifluoromethyl Benzonitrile Derivative tubulin β-Tubulin compd->tubulin Binds to polymer Microtubule Polymerization compd->polymer Inhibits tubulin->polymer spindle Mitotic Spindle Formation polymer->spindle polymer->spindle Disruption arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Cancer Cell Death) arrest->apoptosis

Figure 1: Inhibition of tubulin polymerization leading to apoptosis.
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative trifluoromethyl-containing compounds against various human cancer cell lines.

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine Derivative3bC32 (Melanoma)24.4[7]
Thiazolo[4,5-d]pyrimidine Derivative3bA375 (Melanoma)25.4[7]
4-(Trifluoromethyl)isoxazole Derivative2gMCF-7 (Breast)2.63[6]
4-(Trifluoromethyl)isoxazole Derivative5MCF-7 (Breast)3.09[6]
Fluorinated Pyrazolylbenzimidazole Hybrid55bA549 (Lung)0.95 - 1.57 (range)[8]
Fluorinated Pyrazolylbenzimidazole Hybrid55bMCF-7 (Breast)0.95 - 1.57 (range)[8]
Fluorinated Pyrazolylbenzimidazole Hybrid55bHeLa (Cervical)0.95 - 1.57 (range)[8]
Fluorinated bis-indole Derivative34bA549 (Lung)0.8[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Incubate the plate for 48-72 hours.[4][5]

  • MTT Addition: After incubation, remove the compound-containing medium. Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[4]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to an untreated control, and IC50 values are calculated.

A Seed Cells in 96-well plate B Incubate 24 hours A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72 hours C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance (Microplate Reader) G->H

Figure 2: General experimental workflow for the MTT assay.

Antimicrobial Activity

Derivatives of benzonitrile containing trifluoromethyl groups have shown promising activity against a range of bacterial pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9]

Mechanism of Action: Inhibition of Cell Wall Synthesis

While the exact mechanism for many compounds is still under investigation, a proposed mode of action for some nitrile-containing derivatives involves the inhibition of essential bacterial enzymes.[4][9] One such target is the family of penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, these compounds disrupt cell wall integrity, leading to bacterial lysis and death.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for a highly potent trifluoromethyl-substituted pyrazole derivative against several Gram-positive bacterial strains.[9]

Compound ExampleBacterial StrainResistance ProfileMIC (µg/mL)Reference
Compound 25S. aureus (MRSA)Methicillin-Resistant0.78[9]
Compound 25S. aureus (MRSA)Methicillin-Resistant0.78[9]
Compound 25S. epidermidis-1.56[9]
Compound 25E. faeciumVancomycin-Resistant0.78[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Inoculum Preparation: Prepare a standardized suspension of the target bacteria in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Insecticidal Activity

The incorporation of trifluoromethoxy and trifluoromethyl groups is a common strategy in the design of modern agrochemicals, including insecticides.[10][11] These groups can significantly enhance the potency and stability of the active compounds.[2]

Mechanism of Action: Enhanced Bioavailability and Stability

The fluorine-containing moieties in trifluoromethoxy benzonitrile derivatives influence several key properties that contribute to their insecticidal efficacy:[2]

  • Increased Lipophilicity: Enhances the compound's ability to penetrate the waxy cuticle of insects and cross cellular membranes.

  • Metabolic Stability: The strong carbon-fluorine bond makes the molecule more resistant to metabolic degradation by enzymes within the insect, such as cytochrome P450s, leading to a longer duration of action.[2]

  • Target Binding: The electronic properties of the trifluoromethoxy group can improve the binding affinity of the molecule to its specific target site within the insect's nervous system or other vital systems.

cluster_0 Physicochemical Properties cluster_1 Biological Consequences lipophilicity Increased Lipophilicity penetration Better Penetration of Insect Cuticle lipophilicity->penetration stability Enhanced Metabolic Stability persistence Longer Persistence in Insect stability->persistence binding Improved Target Binding Affinity target_int Stronger Target Interaction binding->target_int result Enhanced Insecticidal Activity penetration->result persistence->result target_int->result title Logical Flow of Enhanced Insecticidal Efficacy

References

Literature Review: Applications of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethoxy)benzonitrile is an aromatic organic compound featuring an aminophenyl core substituted with a nitrile and a trifluoromethoxy group. Its molecular formula is C8H5F3N2O. The presence of the electron-withdrawing trifluoromethoxy group and the versatile nitrile and amino functionalities suggests its potential as a valuable building block in medicinal chemistry and materials science. This review aims to consolidate the available scientific literature on the applications of this specific molecule.

Current State of Research

A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of research specifically detailing the applications of this compound. While numerous studies exist for structurally related compounds, such as 4-amino-3-(trifluoromethyl)benzonitrile and 4-amino-2-(trifluoromethyl)benzonitrile, there is a notable lack of published data on the synthesis, biological activity, or material properties of the trifluoromethoxy derivative.

This absence of specific data prevents a detailed summary of its applications, including quantitative data, experimental protocols, and the visualization of associated signaling pathways or experimental workflows as requested.

Applications of Structurally Related Analogs

To provide context and potential avenues for future research, this section will briefly discuss the established applications of closely related analogs. It is important to note that the substitution of a trifluoromethyl group with a trifluoromethoxy group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. Therefore, the applications of these analogs are not directly transferable but may inspire future investigations into this compound.

4-Amino-3-(trifluoromethyl)benzonitrile

This compound is a well-documented intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifluoromethyl group is known to enhance biological activity.[1][2] Key application areas include:

  • Pharmaceutical Development: It serves as a crucial building block for various therapeutic agents, including those targeting neurological disorders, inflammation, and cancer.[1][2]

  • Agrochemicals: It is utilized in the formulation of potent insecticides for crop protection.[1]

4-Amino-2-(trifluoromethyl)benzonitrile

This isomer is notably used as a starting material in the synthesis of several important pharmaceutical compounds:

  • Bicalutamide: It is a key precursor in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide, which is used in the treatment of prostate cancer.[3][4][5]

  • Androgen Receptor Modulators: This molecule is employed in the preparation of non-steroidal androgen receptor modulators.[5]

  • Cancer Research: It has been used as a starting material for the synthesis of benzimidazoles, which have shown potential in inhibiting the growth of endothelial cells in breast cancer models.[5][6]

Potential Future Directions for this compound

The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry, offering a more lipophilic and metabolically stable alternative to a traditional methoxy group. Given the established biological activities of its trifluoromethyl analogs, this compound could be a valuable, yet unexplored, scaffold for the discovery of novel therapeutic agents.

Future research could focus on:

  • Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is the first critical step to enable further investigation.

  • Screening for Biological Activity: Evaluating the compound and its derivatives against a range of biological targets, particularly those where the trifluoromethyl analogs have shown promise (e.g., androgen receptor, various kinases), could lead to the discovery of new drug candidates.

  • Materials Science Applications: The unique electronic properties conferred by the trifluoromethoxy and nitrile groups may make this compound a candidate for incorporation into novel polymers or other advanced materials.

Conclusion

While the current body of scientific literature on the specific applications of this compound is limited, the well-documented utility of its close structural analogs suggests that it is a compound of significant interest. Further research into its synthesis and properties is warranted to unlock its potential in drug discovery and materials science. The information provided on related compounds can serve as a valuable guide for researchers and drug development professionals looking to explore the potential of this and other novel fluorinated building blocks.

References

A Technical Guide to High-Purity 4-Amino-3-(trifluoromethoxy)benzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 4-Amino-3-(trifluoromethoxy)benzonitrile, a key building block in modern medicinal chemistry and materials science. Due to the limited availability of detailed public information on this specific compound, this guide also includes information on the closely related and well-documented analogue, 4-Amino-3-(trifluoromethyl)benzonitrile, to provide relevant context for synthesis and analysis.

Introduction

This compound (CAS: 175278-23-6) is an aromatic nitrile featuring both an amine and a trifluoromethoxy group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethoxy group can significantly influence the reactivity and physicochemical properties of resulting compounds, making it a desirable moiety in the design of novel pharmaceuticals and advanced materials.

While specific high-purity commercial sources for this compound are not abundant, some suppliers offer it with a purity of at least 98%. For researchers requiring higher purity grades, further purification or custom synthesis may be necessary.

Commercial Availability and Purity

Sourcing high-purity this compound is crucial for reproducible and reliable research outcomes. The following table summarizes a known supplier and available purity.

SupplierCAS NumberPurity
CP Lab Safety175278-23-6min 98%

Note: The availability and purity of this compound can be limited. Researchers are advised to contact suppliers directly for the most current information and to request a Certificate of Analysis.

For comparison, the closely related compound, 4-Amino-3-(trifluoromethyl)benzonitrile (CAS: 327-74-2), is more widely available from various suppliers with purities often exceeding 98%.

Synthesis and Purification

  • Diazotization and Hydroxylation: Conversion of an amino group on a substituted chlorobenzonitrile to a hydroxyl group.

  • Trifluoromethylation: Introduction of the trifluoromethoxy group.

  • Nitration: Addition of a nitro group.

  • Reduction: Reduction of the nitro group to the final amine.

It is critical to note that this is a conceptual pathway and requires significant optimization and validation for the synthesis of this compound.

A more established protocol exists for the synthesis of the analogue, 4-Amino-3-(trifluoromethyl)benzonitrile. A common method involves a three-step process starting from m-trifluoromethyl fluorobenzene, which includes positioning bromination, cyano group replacement, and aminolysis substitution. This process has been reported to yield the final product with a purity of over 99%.

Analytical Characterization

To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the compound. A reverse-phase method would be suitable.

Conceptual HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra will be characterized by shifts corresponding to the aromatic protons and carbons, as well as the distinct signals from the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (202.14 g/mol ). Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.

Experimental Workflows and Diagrams

To aid in the conceptualization of handling and analysis, the following diagrams illustrate a general workflow for quality control and a hypothetical synthesis pathway.

experimental_workflow cluster_0 Receiving and Initial Inspection cluster_1 Analytical Characterization cluster_2 Decision and Storage receive Receive Compound inspect Visual Inspection receive->inspect hplc Purity Check (HPLC) inspect->hplc nmr Structure Confirmation (NMR) hplc->nmr ms Molecular Weight Verification (MS) nmr->ms approve Approve for Use ms->approve Purity & Structure Confirmed reject Reject Batch ms->reject Fails Specification store Store under Inert Atmosphere approve->store

Caption: Quality control workflow for incoming this compound.

synthesis_pathway start Substituted Chlorobenzonitrile step1 Diazotization & Hydroxylation start->step1 intermediate1 Hydroxybenzonitrile Intermediate step1->intermediate1 step2 Trifluoromethylation intermediate1->step2 intermediate2 Trifluoromethoxybenzonitrile Intermediate step2->intermediate2 step3 Nitration intermediate2->step3 intermediate3 Nitro-trifluoromethoxybenzonitrile Intermediate step3->intermediate3 step4 Reduction intermediate3->step4 final_product This compound step4->final_product

4-Amino-3-(trifluoromethoxy)benzonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physical and chemical properties, and handling guidelines for 4-Amino-3-(trifluoromethoxy)benzonitrile (CAS No. 175278-23-6). The information is intended for use by professionals in research and development environments.

Chemical Identification and Properties

This compound is a substituted benzonitrile compound. Its key identifiers and physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 175278-23-6
Molecular Formula C₈H₅F₃N₂O[1][2]
Molecular Weight 202.14 g/mol [1]
InChIKey QNJPSMLILRHZOW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)OC(F)(F)F)N

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Solid[1]
Melting Point 71-73 °C[1]
Boiling Point 248.6 °C at 760 mmHg (Predicted)
Density 1.42 g/cm³ (Predicted)
Purity 99%[2]
Solubility Data not readily available

Safety and Hazard Information

The primary hazards associated with this compound are eye irritation and potential for allergic skin reaction.[1] The toxicological properties of this compound have not been fully investigated.[1]

Table 3: GHS Hazard Statements

Hazard CodeStatement
H317 May cause an allergic skin reaction.[1]
H319 Causes serious eye irritation.[1]

Precautionary Statements:

Users should wash hands and any exposed skin thoroughly after handling.[1] Protective gloves, protective clothing, eye protection, and face protection are mandatory when working with this substance.[1] It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray and to use the compound only outdoors or in a well-ventilated area.[1]

Experimental Protocols

Handling Procedures
  • Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[1] Eyewash stations and safety showers should be in close proximity to the workstation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

    • Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin contact.[1]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

  • General Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[1]

First-Aid Measures
  • If Inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Wash contaminated clothing before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Call a poison center or physician if you feel unwell. Rinse mouth.[1]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Toxicological and Ecotoxicological Information

Detailed quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available. The toxicological properties have not been fully investigated.[1] Similarly, no ecotoxicity data has been found. Researchers should handle this compound with the caution appropriate for a substance of unknown toxicity.

Visualization

No specific signaling pathways, experimental workflows, or logical relationships involving this compound have been described in the available literature. Therefore, no diagrams have been generated for this guide.

Disclaimer: This document is intended as a guide and is based on currently available information. It does not purport to be all-inclusive. Users should conduct their own investigations and risk assessments to determine the suitability of this information for their particular purposes.

References

The Trifluoromethoxy Group in Medicinal Chemistry: A Technical Guide to Harnessing Its Unique Properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The strategic incorporation of fluorine-containing substituents is a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable moiety. Although less common than its trifluoromethyl (-CF3) counterpart, the -OCF3 group imparts a unique combination of high lipophilicity, robust metabolic stability, and potent electron-withdrawing effects. This guide provides an in-depth technical overview for researchers and drug development professionals on the role and application of the trifluoromethoxy group, summarizing key physicochemical data, its impact on ADME properties, and detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group's utility in medicinal chemistry stems from a distinct set of physicochemical characteristics that differentiate it from other common substituents like the methyl (-CH3), methoxy (-OCH3), and even the trifluoromethyl (-CF3) group.

Lipophilicity

The -OCF3 group is one of the most lipophilic substituents used in drug design.[1] Lipophilicity, often quantified by the Hansch hydrophobicity parameter (π), is a critical determinant of a molecule's ability to cross biological membranes, influencing its absorption, distribution, and overall bioavailability. The -OCF3 group significantly increases a molecule's lipophilicity, often more so than the trifluoromethyl group.[1][2]

Electronic Effects

With three highly electronegative fluorine atoms, the -OCF3 group is a strong electron-withdrawing substituent, primarily through an inductive effect (σI).[1][3] This influences the electron density of the scaffold it is attached to, which can modulate the pKa of nearby acidic or basic centers and alter key drug-target interactions, such as hydrogen bonding and electrostatic interactions.[1]

Conformational Preferences

When attached to an aromatic ring, the trifluoromethoxy group typically adopts a conformation that is perpendicular to the plane of the ring.[3] This is in contrast to the methoxy group, which prefers a co-planar arrangement. This orthogonal orientation can introduce specific steric effects that may be exploited to enhance binding affinity or selectivity for a biological target.

The following table provides a comparative summary of the key physicochemical parameters for the -OCF3 group and other relevant substituents.

SubstituentHansch Hydrophobicity (π)Hammett Constant (σ_meta)Hammett Constant (σ_para)
-OCF₃ +1.04 [2]+0.38 [4]+0.35 [4]
-CF₃ +0.88[1][2]+0.43[4]+0.54[4]
-OCH₃ -0.02[5]+0.115[4]-0.268[4]
-Cl +0.71[2]+0.373[4]+0.227[4]
-CH₃ +0.56-0.069[4]-0.170[4]
-H 0.00[2]0.000.00
Table 1: Comparative physicochemical data for the trifluoromethoxy group and other common substituents.

Impact on ADME Properties

The unique properties of the -OCF3 group directly translate into significant advantages in modulating a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability

Perhaps the most significant advantage of the -OCF3 group is the metabolic stability it confers. It serves as an effective bioisostere for the methoxy (-OCH3) group, which is highly susceptible to oxidative metabolism via O-demethylation by cytochrome P450 (CYP) enzymes. The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it far less prone to enzymatic oxidation.[1] Replacing a metabolically labile methoxy group with a trifluoromethoxy group can effectively block this metabolic pathway, thereby increasing the drug's half-life, improving oral bioavailability, and reducing patient-to-patient variability in drug exposure.

The diagram below illustrates the relationship between the core properties of the -OCF3 group and its influence on the pharmacokinetic profile of a drug candidate.

Figure 1: Influence of -OCF3 Properties on ADME Profile cluster_properties Core Physicochemical Properties cluster_adme Impact on ADME p1 High Lipophilicity (π = +1.04) a1 Increased Membrane Permeability & Absorption p1->a1 d1 Altered Protein Binding & Distribution p1->d1 p2 Metabolic Inertness m1 Blocked O-Demethylation p2->m1 p3 Strong Electron- Withdrawing Nature p3->d1 p4 Unique Steric Profile p4->d1 m2 Increased Half-Life (t½) m1->m2 m3 Reduced Metabolic Clearance (CLint) m2->m3 e1 Modified Excretion Pathways m3->e1

Influence of -OCF3 Properties on ADME Profile

The following table summarizes the expected impact on metabolic stability when replacing a methoxy group with a trifluoromethoxy group.

ParameterMethoxy (-OCH₃) AnalogTrifluoromethoxy (-OCF₃) AnalogRationale
Primary Metabolic Pathway O-DemethylationBlockedThe C-O bond in -OCF₃ is highly resistant to oxidative cleavage.[1]
Half-life (t½) ShorterLongerReduced rate of metabolism leads to slower elimination of the parent drug.
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a major metabolic pathway reduces the liver's capacity to clear the drug.
Metabolite Profile Multiple oxidative metabolitesSignificantly fewer metabolitesInhibition of a primary metabolic route limits the formation of downstream products.
Table 2: Comparative metabolic stability profile of -OCH₃ vs. -OCF₃ analogs.

Synthesis of Trifluoromethoxy-Containing Compounds

Despite its desirable properties, the incorporation of the -OCF3 group is synthetically challenging. Direct trifluoromethoxylation is difficult due to the instability of the corresponding trifluoromethoxide anion. However, several methods have been developed, with the O-trifluoromethylation of phenols being a common strategy.[6][7] These methods often involve a two-step process where the phenol is first converted to an intermediate, such as a xanthate, which is then subjected to oxidative fluorination.[6][8]

Experimental Protocol: Two-Step Synthesis of Aryl Trifluoromethyl Ethers from Phenols via Xanthate Intermediates

This protocol is a representative example based on modern synthetic methods.[6][8]

Step 1: Formation of the Aryl Xanthate Intermediate

  • To a solution of the starting phenol (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as sodium hydride (1.1 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until deprotonation is complete.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.

  • After stirring for 1 hour, add methyl iodide (1.2 equiv) and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure aryl xanthate.

Step 2: Oxidative Fluorination to the Aryl Trifluoromethyl Ether

  • In a fume hood, charge a reaction vessel (e.g., a sealed tube) with the aryl xanthate (1.0 equiv) and an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Add a fluorinating agent, such as XtalFluor-E® (3.0-5.0 equiv), and an oxidant/activator, such as N-Fluorobenzenesulfonimide (NFSI) (3.0 equiv) or trichloroisocyanuric acid (TCCA) (1.0 equiv).[6]

  • Seal the vessel and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take between 3 to 48 hours depending on the substrate.[6]

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify the crude product by flash column chromatography to afford the final aryl trifluoromethyl ether.

Applications in Drug Discovery

While the -CF3 group is found in numerous FDA-approved drugs, the -OCF3 group is a more recent entrant and is considered an emerging moiety in marketed pharmaceuticals.[9][10] Its application is more prevalent in agrochemicals and in drug candidates currently undergoing clinical development. The challenging synthesis has historically limited its widespread use, but as synthetic methods improve, its presence in drug discovery pipelines is increasing. The ability of the -OCF3 group to drastically improve metabolic stability while tuning lipophilicity makes it a powerful tool for lead optimization.

The diagram below illustrates a conceptual workflow where the properties of the -OCF3 group enhance drug-target interactions, leading to an improved therapeutic outcome.

Figure 2: Role of -OCF3 in Enhancing Drug-Target Interactions sub Drug Candidate with -OCF3 Group prop Enhanced Properties: • Optimal Lipophilicity • Favorable Electronics • Steric Influence sub->prop confers target Biological Target (e.g., Receptor, Enzyme) sub->target interacts with bind Improved Binding: • Higher Affinity (Lower Kd) • Increased Selectivity • Longer Residence Time prop->bind leads to adme Improved ADME Profile: • Higher Bioavailability • Longer Half-Life prop->adme leads to target->bind response Potent Biological Response bind->response triggers outcome Enhanced Therapeutic Outcome response->outcome contributes to adme->outcome contributes to Figure 3: Workflow for In Vitro Microsomal Stability Assay n1 Prepare Reagents: - Test Compound (1µM final) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Stop Solution (ACN + IS) n2 Pre-incubate Microsomes and Test Compound (37°C, 5-10 min) n1->n2 n3 Initiate Reaction by adding NADPH System n2->n3 n4 Sample at Time Points (0, 5, 15, 30, 45 min) into Stop Solution n3->n4 n5 Protein Precipitation (Centrifugation) n4->n5 n6 Analyze Supernatant by LC-MS/MS n5->n6 n7 Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint n6->n7

References

Methodological & Application

Synthetic Routes to 4-Amino-3-(trifluoromethoxy)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed synthetic protocol for the preparation of 4-Amino-3-(trifluoromethoxy)benzonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of established synthetic procedures in the public domain, a plausible multi-step synthetic route is presented based on established organic chemistry principles and analogous reactions.

Overview of Synthetic Strategy

The proposed synthesis of this compound commences with the commercially available starting material, 4-(trifluoromethoxy)aniline. The strategy involves the protection of the amine functionality, followed by a directed ortho-metalation and subsequent cyanation to introduce the nitrile group at the C3 position. The final step involves the deprotection of the amine to yield the target compound. This approach offers a regioselective method for the functionalization of the aromatic ring.

An alternative, though potentially more complex, strategy involves a Sandmeyer reaction. This would necessitate the synthesis of a specifically substituted precursor, such as 2-bromo-4-(trifluoromethoxy)aniline, followed by diazotization and cyanation.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, starting from 4-(trifluoromethoxy)aniline.

Synthetic Pathway A 4-(Trifluoromethoxy)aniline B N-(4-(Trifluoromethoxy)phenyl)acetamide A->B Acetic Anhydride, Pyridine C 2-Cyano-N-(4-(trifluoromethoxy)phenyl)acetamide B->C 1. n-BuLi, TMEDA, THF, -78 °C 2. N-Cyanosuccinimide D This compound C->D Aq. HCl, Reflux

Caption: Proposed synthetic route to this compound.

Data Presentation

As this is a proposed route, the following table summarizes expected yields for each step based on analogous transformations found in the chemical literature. Actual yields may vary and require optimization.

StepTransformationReagents and ConditionsExpected Yield (%)
1Acetylation of 4-(trifluoromethoxy)anilineAcetic anhydride, pyridine, room temperature>95
2Ortho-cyanation of the protected anilinen-BuLi, TMEDA, THF, -78 °C; then N-Cyanosuccinimide50-70
3Deprotection of the acetamideAqueous HCl, reflux>90
Overall Yield 43-60

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis.

Step 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)acetamide (Protection)

  • Materials:

    • 4-(Trifluoromethoxy)aniline

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-(trifluoromethoxy)phenyl)acetamide.

Step 2: Synthesis of 2-Cyano-N-(4-(trifluoromethoxy)phenyl)acetamide (Ortho-Cyanation)

  • Materials:

    • N-(4-(trifluoromethoxy)phenyl)acetamide

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Anhydrous Tetrahydrofuran (THF)

    • N-Cyanosuccinimide (NCS)

    • Saturated ammonium chloride solution (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N-(4-(trifluoromethoxy)phenyl)acetamide (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 2 hours.

    • In a separate flask, dissolve N-cyanosuccinimide (1.5 eq) in anhydrous THF.

    • Slowly add the solution of the lithiated species to the N-cyanosuccinimide solution at -78 °C via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Cyano-N-(4-(trifluoromethoxy)phenyl)acetamide.

Step 3: Synthesis of this compound (Deprotection)

  • Materials:

    • 2-Cyano-N-(4-(trifluoromethoxy)phenyl)acetamide

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 2-Cyano-N-(4-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated HCl.

    • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and neutralize by the careful addition of saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final product, this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Experimental Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Cyanation cluster_2 Step 3: Deprotection start1 Dissolve Starting Material react1 Acetylation Reaction start1->react1 workup1 Aqueous Workup react1->workup1 purify1 Recrystallization workup1->purify1 product1 Protected Amine purify1->product1 start2 Dissolve Protected Amine product1->start2 react2 Ortho-lithiation & Cyanation start2->react2 workup2 Aqueous Workup react2->workup2 purify2 Column Chromatography workup2->purify2 product2 Cylated Intermediate purify2->product2 start3 Dissolve Cyanated Intermediate product2->start3 react3 Acid Hydrolysis start3->react3 workup3 Neutralization & Extraction react3->workup3 purify3 Purification workup3->purify3 product3 Final Product purify3->product3

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: 4-Amino-3-(trifluoromethoxy)benzonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethoxy)benzonitrile is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique trifluoromethoxy group imparts desirable properties to target molecules, including increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets. This document provides an overview of its applications, detailed experimental protocols for its use in key synthetic transformations, and data on the biological activity of derived compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 327-74-2[1]
Molecular Formula C₈H₅F₃N₂O
Molecular Weight 202.14 g/mol
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 61 - 68 °C
Boiling Point 100 °C at 0.1 mmHg

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of three reactive sites—the amino group, the nitrile group, and the aromatic ring—allows for a diverse range of chemical transformations.

Synthesis of Kinase Inhibitors

The trifluoromethoxy-substituted aniline moiety is a common feature in many kinase inhibitors. The unique electronic properties of the trifluoromethoxy group can lead to potent and selective inhibition of various kinases, which are critical targets in oncology and inflammatory diseases. For instance, this building block can be utilized in the synthesis of Janus kinase (JAK) inhibitors, which play a crucial role in the JAK-STAT signaling pathway.

Synthesis of Agrochemicals

The incorporation of a trifluoromethoxy group can enhance the efficacy and metabolic stability of agrochemicals. This compound can be used as a starting material for the synthesis of novel herbicides, insecticides, and fungicides.

Experimental Protocols

The following are representative protocols for common synthetic transformations involving this compound. These protocols are based on established methods for similar anilines and may require optimization for this specific substrate.

Protocol 1: Amide Bond Formation via Acylation

This protocol describes the reaction of this compound with an acyl chloride to form the corresponding amide. This is a fundamental transformation for the synthesis of many biologically active molecules.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the tertiary amine base (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 75-90% (based on analogous reactions).

Protocol 2: Synthesis of Pyrimidine Derivatives via Three-Component Reaction

This protocol outlines a three-component reaction for the synthesis of a substituted pyrimidine, a common scaffold in medicinal chemistry. This method provides a convergent and efficient route to complex heterocyclic structures.[2]

Materials:

  • This compound (used to generate a corresponding amidine)

  • Aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Sodium acetate

  • Water or Toluene

  • Round-bottom flask or microwave reactor

  • Reflux condenser or microwave synthesizer

  • Standard work-up and purification equipment

Procedure:

Note: This protocol requires the conversion of this compound to the corresponding amidine hydrochloride as a preliminary step, which is not detailed here.

  • Thermal Conditions: In a round-bottom flask, combine the amidine hydrochloride derived from this compound (1.0 eq), the aldehyde (1.0 eq), malononitrile (1.0 eq), and sodium acetate (1.5 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the reaction mixture with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Microwave Conditions: In a microwave reactor vessel, combine the amidine hydrochloride (1.0 eq), aldehyde (1.0 eq), and malononitrile (1.0 eq) in toluene with a catalytic amount of triethylamine.[2]

  • Irradiate the mixture in a microwave synthesizer at a suitable temperature and time (e.g., 120 °C for 10-30 minutes).

  • After cooling, purify the product directly by column chromatography.

Expected Yield: 60-85% (based on analogous reactions).[2]

Data Presentation

The following tables summarize representative quantitative data for compounds derived from substituted anilines and benzonitriles, illustrating the potential biological activities of molecules synthesized using this compound.

Table 1: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
Compound IDTarget KinaseIC₅₀ (nM)Cell Line
Rep-Inhib-1 JAK15.2HEL
Rep-Inhib-2 JAK215.8Ba/F3
Rep-Inhib-3 JAK31.1CTLL-2
Rep-Inhib-4 TYK225.4U937

Note: This data is representative of the activity of pyrimidine-based kinase inhibitors and not from compounds specifically derived from this compound. Specific activity would need to be determined experimentally.

Table 2: Reaction Yields for Amide Synthesis with Various Acyl Chlorides
EntryAcyl ChlorideSolventBaseYield (%)
1 Benzoyl chlorideDCMTEA85
2 Acetyl chlorideTHFDIPEA92
3 4-Fluorobenzoyl chlorideTolueneTEA81
4 Thiophene-2-carbonyl chlorideDCMDIPEA78

Note: These yields are hypothetical and representative of typical acylation reactions of substituted anilines.

Signaling Pathway and Experimental Workflow Diagrams

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[][4][5][6] Many kinase inhibitors target components of this pathway.

JAK_STAT_Pathway General JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Translocation Gene_Expression Target Gene Expression STAT_P->Gene_Expression 5. Gene Transcription DNA DNA Inhibitor JAK Inhibitor (e.g., derived from This compound) Inhibitor->JAK Inhibition Amide_Synthesis_Workflow Workflow for Amide Synthesis and Purification Start Start: This compound + Acyl Chloride Reaction Reaction: - Anhydrous Solvent - Base (TEA/DIPEA) - Inert Atmosphere Start->Reaction Monitoring Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Quench with Water - Extraction - Wash & Dry Monitoring->Workup Complete Concentration Concentration: Rotary Evaporation Workup->Concentration Purification Purification: Column Chromatography Concentration->Purification Analysis Analysis: - NMR - Mass Spec - Purity (HPLC) Purification->Analysis End End: Pure Amide Product Analysis->End

References

Application Notes and Protocols: 4-Amino-3-(trifluoromethoxy)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amine for further derivatization, a nitrile group that can be transformed into various functionalities, and a trifluoromethoxy group to enhance metabolic stability and receptor binding, makes it a valuable scaffold for the synthesis of novel therapeutic agents. While direct literature on the extensive applications of this compound is emerging, its structural analogue, 4-Amino-3-(trifluoromethyl)benzonitrile, has been pivotal in the development of potent kinase inhibitors and receptor modulators. This document will detail the applications of this class of compounds, with a focus on their use in the synthesis of adenosine A2A receptor antagonists, providing a framework for the potential applications of this compound.

Key Applications in Drug Discovery

The primary application of 4-amino-3-(substituted)benzonitrile scaffolds lies in their role as key intermediates for the synthesis of heterocyclic compounds targeting various enzymes and receptors. The trifluoromethoxy group, in particular, is known to improve pharmacokinetic properties such as lipophilicity and metabolic stability, making it a desirable feature in modern drug design.

A significant area of application for the analogous 4-Amino-3-(trifluoromethyl)benzonitrile is in the development of adenosine A2A receptor antagonists . These antagonists are promising therapeutic agents for a range of conditions, including Parkinson's disease and cancer, by modulating signaling pathways in the central nervous system and the tumor microenvironment.

Featured Application: Synthesis of Adenosine A2A Receptor Antagonists

Adenosine A2A receptor antagonists are a class of drugs that block the activity of the adenosine A2A receptor, a G-protein coupled receptor. In conditions like Parkinson's disease, antagonism of this receptor can potentiate dopaminergic neurotransmission. In oncology, blocking A2A receptors on immune cells can reverse adenosine-mediated immunosuppression in the tumor microenvironment.

Signaling Pathway of Adenosine A2A Receptor

The following diagram illustrates the signaling pathway of the adenosine A2A receptor and the mechanism of action for its antagonists.

Adenosine_A2A_Signaling Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds and Activates G_protein Gs Protein A2AR->G_protein Activates Antagonist A2A Receptor Antagonist (e.g., derived from This compound) Antagonist->A2AR Blocks Binding AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Immunosuppression Immunosuppression (e.g., in Tumor Microenvironment) CREB->Immunosuppression Leads to

Caption: Adenosine A2A Receptor Signaling and Antagonist Action.

Quantitative Data: Bioactivity of Derived Compounds

Compound IDTargetBinding Affinity (Ki, nM)
11w A2A Receptor2.5
A1 Receptor15.3

Experimental Protocols

The following protocols are based on established synthetic routes for related compounds and provide a methodological framework for the utilization of this compound.

Protocol 1: Synthesis of a Pyrazolopyrimidine Core

This protocol outlines the initial steps in constructing a core heterocyclic scaffold, a common strategy in the synthesis of kinase inhibitors and receptor antagonists.

Workflow Diagram:

Synthesis_Workflow General Synthetic Workflow for Pyrazolopyrimidine Core start This compound step1 Diazotization and Reduction to form Hydrazine Intermediate start->step1 step2 Condensation with a Pyrimidinone Derivative step1->step2 product Pyrazolopyrimidine Core Structure step2->product

Caption: Synthetic workflow for the pyrazolopyrimidine core.

Methodology:

  • Diazotization: Dissolve this compound (1.0 eq) in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction to Hydrazine: In a separate flask, prepare a solution of a reducing agent (e.g., tin(II) chloride in concentrated HCl) and cool to 0 °C.

  • Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Basify the reaction mixture with a suitable base (e.g., NaOH solution) and extract the hydrazine intermediate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Condensation: Dissolve the crude hydrazine intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the pyrimidinone derivative (1.0 eq) and heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and isolate the pyrazolopyrimidine product by filtration or column chromatography.

Protocol 2: Functional Assay for Adenosine A2A Receptor Antagonism

This protocol describes a cell-based assay to evaluate the antagonist activity of newly synthesized compounds.

Experimental Workflow:

Functional_Assay_Workflow Workflow for A2A Receptor Antagonist Functional Assay start HEK293 cells expressing human A2A receptor step1 Plate cells and culture overnight start->step1 step2 Pre-incubate with test compound (derived from this compound) step1->step2 step3 Stimulate with A2A receptor agonist (e.g., CGS21680) step2->step3 step4 Lyse cells and measure intracellular cAMP levels step3->step4 end Determine IC50 value step4->end

Caption: Workflow for A2A Receptor Antagonist Functional Assay.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human adenosine A2A receptor in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the culture medium from the cells and add fresh medium containing the test compound at various concentrations.

  • Pre-incubate the cells with the test compound for 30 minutes at 37 °C.

  • Agonist Stimulation: Add a known A2A receptor agonist (e.g., CGS21680) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubate for a further 15-30 minutes at 37 °C.

  • cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's instructions of a suitable cAMP assay kit (e.g., HTRF or ELISA-based).

  • Measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound and its analogues are valuable and versatile building blocks in medicinal chemistry. Their utility in the synthesis of potent bioactive molecules, particularly adenosine A2A receptor antagonists, highlights their potential in the development of novel therapeutics for neurodegenerative diseases and cancer. The provided protocols and data serve as a foundational guide for researchers and drug development professionals looking to explore the applications of this important class of chemical intermediates. Further research into the specific applications of the trifluoromethoxy derivative is warranted and expected to yield novel compounds with enhanced pharmacological profiles.

References

Application Notes and Protocols for 4-Amino-3-(trifluoromethyl)benzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Selection: The following application notes and protocols detail reaction mechanisms for 4-Amino-3-(trifluoromethyl)benzonitrile (CAS No. 654-70-6, also named 4-Amino-2-(trifluoromethyl)benzonitrile). Information regarding the reaction mechanisms of 4-Amino-3-(trifluoromethoxy)benzonitrile is not widely available in the reviewed scientific literature. Given its structural similarity and significant role in medicinal chemistry, the trifluoromethyl analogue is presented as a well-documented alternative.

Introduction

4-Amino-3-(trifluoromethyl)benzonitrile is a versatile chemical intermediate of significant interest to researchers in drug discovery and development.[1] Its structure, featuring an aniline amine, a nitrile, and an electron-withdrawing trifluoromethyl group, provides a unique platform for synthesizing complex heterocyclic molecules. The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it a valuable moiety in the design of bioactive compounds.[1][2]

These notes provide detailed protocols for two primary applications of this compound: its use as a key building block in the synthesis of the anti-androgen drug Bicalutamide and in the formation of substituted benzimidazoles, a scaffold found in numerous therapeutic agents.[3][4]

Application 1: Synthesis of (R)-Bicalutamide via Amide Bond Formation

4-Amino-3-(trifluoromethyl)benzonitrile is a crucial starting material for the synthesis of (R)-Bicalutamide, a non-steroidal anti-androgen agent used in the treatment of prostate cancer.[5] The core reaction involves the formation of an amide bond between the aniline nitrogen of 4-amino-3-(trifluoromethyl)benzonitrile and an activated carboxylic acid derivative.

Reaction Mechanism: Amide Coupling

The synthesis typically proceeds by activating a chiral carboxylic acid precursor, (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, to an acid chloride or by using a coupling agent. This activated intermediate then undergoes nucleophilic acyl substitution with the amino group of 4-Amino-3-(trifluoromethyl)benzonitrile to form the final amide product.

Amide_Bond_Formation Reagent1 4-Amino-3-(trifluoromethyl)benzonitrile Coupling Nucleophilic Acyl Substitution (Amidation) Reagent1->Coupling Reagent2 (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid Activation Activation (e.g., SOCl₂) Reagent2->Activation ActivatedAcid Activated Acid Intermediate Activation->ActivatedAcid ActivatedAcid->Coupling Product (R)-Bicalutamide Coupling->Product

Caption: General workflow for the synthesis of (R)-Bicalutamide.

Experimental Protocol: Synthesis of (R)-Bicalutamide

This protocol is adapted from a patented synthetic method.[6]

Materials:

  • (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid (Intermediate R3)

  • 4-Amino-3-(trifluoromethyl)benzonitrile

  • 4-Dimethylaminopyridine (DMAP)

  • Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Ethanol

Procedure:

  • Dissolve (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid (0.11 mol), 4-Amino-3-(trifluoromethyl)benzonitrile (0.10 mol), and a catalytic amount of DMAP in anhydrous THF.

  • Cool the reaction mixture to a temperature between -10 °C and -5 °C.

  • Slowly add thionyl chloride (0.17 mol) dropwise to the mixture, maintaining the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 16-18 hours.

  • Quench the reaction by adding 100 mL of ice chips.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to dryness.

  • Recrystallize the solid residue from 100 mL of ethanol to yield pure (R)-Bicalutamide.

Quantitative Data
ReactantMolar Eq.Starting Mass (g)ProductYield (%)Purity (ee%)Reference
4-Amino-3-(trifluoromethyl)benzonitrile1.019.3(R)-Bicalutamide94.899.7[6]
Intermediate R31.128.6
Thionyl Chloride1.723.1

Application 2: Synthesis of Benzimidazole Derivatives

4-Amino-3-(trifluoromethyl)benzonitrile serves as a precursor for the synthesis of trifluoromethyl-substituted benzimidazoles.[3][4] These compounds are of high interest due to their potential as anti-cancer and anti-microbial agents.[4][7] The reaction involves a cyclocondensation reaction between an ortho-phenylenediamine derivative and a suitable one-carbon synthon (e.g., an aldehyde or carboxylic acid).

Reaction Mechanism: Cyclocondensation

The synthesis first requires the reduction of the nitrile group of 4-Amino-3-(trifluoromethyl)benzonitrile to a primary amine, forming a substituted ortho-phenylenediamine. This diamine then reacts with a carboxylic acid or its equivalent. The reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring system.

Benzimidazole_Synthesis Start 4-Amino-3-(trifluoromethyl)benzonitrile Reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) Start->Reduction Diamine 3-(Trifluoromethyl)-benzene-1,2-diamine Reduction->Diamine Condensation Cyclocondensation Diamine->Condensation CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Condensation Product 2-Substituted-4-(trifluoromethyl)-1H-benzo[d]imidazole Condensation->Product

Caption: Synthetic workflow for benzimidazole derivatives.

Experimental Protocol: General Benzimidazole Synthesis

This is a general protocol for the Phillips-Ladenburg condensation method.

Materials:

  • 3-(Trifluoromethyl)benzene-1,2-diamine (derived from the starting material)

  • Appropriate carboxylic acid (e.g., acetic acid for a 2-methyl substituted product)

  • 4M Hydrochloric Acid (HCl)

Procedure:

  • Place the 3-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq) and the selected carboxylic acid (1.2 eq) in a round-bottom flask.

  • Add 4M HCl to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture by dropwise addition of a concentrated ammonium hydroxide solution until the pH is basic, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

Quantitative Data

Yields for benzimidazole synthesis are highly dependent on the specific substrates used. However, modern methods report high-yielding conversions.

Reaction TypeKey ReagentsGeneral Yield Range (%)PurityReference
Phillips-Ladenburg Condensationo-phenylenediamine, Carboxylic Acid70-95>95% after purification[8]
One-pot Nitro Reduction/Cyclization2-nitroamine, Formic Acid, Fe85-98High[9]

Summary

4-Amino-3-(trifluoromethyl)benzonitrile is a valuable and reactive intermediate for the synthesis of pharmaceutically relevant molecules. The protocols described herein for amide bond formation and benzimidazole synthesis highlight its utility. The presence of the amino group allows for straightforward nucleophilic reactions, while the nitrile offers a handle for reduction and subsequent cyclization, enabling access to diverse and complex molecular architectures for drug development professionals.

References

Application Notes and Protocols for the N-Acylation of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and fine chemicals. This process allows for the introduction of an acyl group onto a nitrogen atom, which can modulate the physicochemical properties of a molecule, serve as a protective group, or act as a key step in building more complex molecular architectures.

4-Amino-3-(trifluoromethoxy)benzonitrile is a valuable building block, featuring an aniline amine, a nitrile group, and a trifluoromethoxy group. The presence of two strong electron-withdrawing groups (—CN and —OCF₃) significantly reduces the nucleophilicity of the amino group, making N-acylation more challenging compared to simple anilines.[1] Therefore, robust protocols employing highly reactive acylating agents or more forcing reaction conditions are typically required to achieve high yields.[1] These application notes provide detailed experimental protocols for the successful N-acylation of this electron-deficient substrate.

General Reaction Scheme:

The N-acylation of this compound can be achieved using an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acidic byproduct.

General Reaction Scheme for N-acylation

Figure 1. General reaction for the N-acylation of this compound, where 'R' represents an alkyl or aryl group.

Data Presentation: Reaction Parameter Summary

The selection of reagents and conditions is critical for the successful acylation of this deactivated amine. The following table summarizes key parameters for two common protocols.

ParameterProtocol 1 (Standard)Protocol 2 (For less reactive acylating agents)
Substrate This compound (1.0 eq)This compound (1.0 eq)
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride) (1.1 - 1.2 eq)Acyl Chloride or Acid Anhydride (1.1 - 1.2 eq)
Base Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature (RT)0 °C to Room Temperature (RT)
Reaction Time 2 - 6 hours2 - 4 hours
Expected Yield 75 - 90%80 - 95%

Experimental Protocols

Safety Precautions: These protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Acyl chlorides are corrosive and react violently with water. Sodium hydride is a flammable solid that reacts violently with water, releasing hydrogen gas. All glassware must be thoroughly dried before use, especially for Protocol 2.

Protocol 1: N-Acylation using Acyl Chloride and Pyridine

This protocol is a standard method suitable for reactive acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard, dry laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (2.0 eq) dropwise to the stirred solution.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acylated product.

Protocol 2: N-Acylation using Sodium Hydride

This protocol is highly effective for deactivated anilines by first forming the more nucleophilic sodium amide salt.[1][2]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Acyl chloride or acid anhydride

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard, flame-dried laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • NaH Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq). Add anhydrous THF to create a suspension. Cool the suspension to 0 °C.

  • Amine Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour. Evolution of hydrogen gas should be observed as the sodium amide salt is formed.

  • Acylation: Cool the reaction mixture back to 0 °C and add the acylating agent (1.1 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding deionized water dropwise to decompose any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation, work-up, and purification of the target compound.

experimental_workflow reactants 1. Reactant Preparation (Substrate, Solvent, Base) reaction 2. Acylation (Add Acylating Agent at 0°C) reactants->reaction Cool to 0°C monitoring 3. Reaction Monitoring (TLC) reaction->monitoring Warm to RT (2-6 hours) workup 4. Work-up (Quench & Wash) monitoring->workup Reaction Complete extraction 5. Extraction workup->extraction drying 6. Drying & Concentration extraction->drying purification 7. Purification (Recrystallization / Chromatography) drying->purification product 8. Final Product & Analysis purification->product

Caption: General experimental workflow for the N-acylation of this compound.

References

Application Notes & Protocols for 4-Amino-3-(trifluoromethoxy)benzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

4-Amino-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals. Its unique combination of a reactive amino group, a versatile nitrile moiety, and an electron-withdrawing trifluoromethoxy group makes it an attractive starting material for developing new herbicides, fungicides, and insecticides.

The incorporation of fluorine-containing groups is a well-established strategy in agrochemical design to enhance the biological efficacy of active ingredients.[1][2] The trifluoromethoxy (-OCF3) group, in particular, can confer several advantageous properties to a molecule, including increased lipophilicity, which can improve its ability to penetrate biological membranes, and enhanced metabolic stability, leading to longer-lasting crop protection.[3]

This compound serves as a key intermediate, allowing for a wide range of chemical modifications.[4][5][6] The amino group can be readily transformed into amides, ureas, or sulfonamides, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, providing multiple pathways to create diverse libraries of candidate molecules for biological screening.[6] Derivatives of similar fluorinated benzonitriles have shown promise in developing potent crop protection agents.[1][7]

Key Structural Contributions to Bioactivity

The molecular architecture of this compound provides a robust scaffold for creating next-generation agrochemicals. The strategic placement of its functional groups allows for tailored modifications to optimize biological activity, selectivity, and environmental profile.

G Figure 1: Structure-Activity Relationship Logic A This compound B Trifluoromethoxy Group (-OCF3) A->B C Amino Group (-NH2) A->C D Nitrile Group (-CN) A->D E Aromatic Ring A->E F ↑ Lipophilicity ↑ Metabolic Stability ↑ Binding Affinity B->F Confers G Synthesis Handle: Amides, Ureas, Sulfonamides C->G Enables H Synthesis Handle: Carboxylic Acids, Amines, Heterocycles D->H Enables I Core Scaffold: π–π Stacking, Hydrophobic Interactions E->I Provides

Caption: Key functional groups and their contribution to agrochemical potential.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of agrochemical candidates derived from this compound.

3.1. Protocol 1: Synthesis of a Representative N-Acyl Derivative

This protocol describes a general procedure for the acylation of the amino group, a common step in converting the intermediate into a more complex, biologically active molecule.

G Figure 2: Synthetic Workflow Example A Start: This compound B Dissolve in Aprotic Solvent (e.g., Dichloromethane) A->B C Add Base (e.g., Triethylamine) B->C D Cool Reaction Mixture (0°C) C->D E Add Acyl Chloride (R-COCl) Dropwise D->E F Stir at Room Temperature (2-4 hours) E->F G Monitor by TLC F->G H Aqueous Work-up (Wash with H2O, brine) G->H I Dry Organic Layer (Na2SO4) H->I J Purify by Column Chromatography I->J K End: Pure N-Acyl Derivative J->K

Caption: General workflow for synthesizing an N-acyl derivative.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine, to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic reaction.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final N-acyl derivative.

  • Characterization: Confirm the structure of the purified compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.2. Protocol 2: Greenhouse-Based Herbicidal Activity Assay

This protocol is adapted for evaluating the post-emergence herbicidal activity of newly synthesized compounds on various weed species.[3]

Methodology:

  • Plant Cultivation: Cultivate test weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Digitaria sanguinalis) in pots containing a standard soil mix in a greenhouse. Grow the plants until they reach the 2-4 leaf stage.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to achieve the desired application rates (e.g., 37.5, 75, 150 g a.i./hm²).

  • Application: Spray the test solutions evenly onto the foliage of the weed species using a calibrated laboratory sprayer. Include a positive control (a commercial herbicide) and a negative control (solvent + surfactant only).

  • Incubation: Return the treated plants to the greenhouse and maintain under controlled conditions (temperature, humidity, light).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect. Score the plants based on a 0-100% scale, where 0% represents no injury and 100% represents complete plant death.

  • Data Analysis: Calculate the median effective dose (ED50) values for each compound against each weed species using statistical software.

Quantitative Data on a Representative Derivative

While specific herbicidal data for compounds directly synthesized from this compound is not publicly available, the following table presents the activity of a novel α-trifluoroanisole derivative containing a related 4-(trifluoromethoxy)benzyl moiety, demonstrating the potential of this chemical class.[3]

Table 1: Post-emergence Herbicidal Activity of Compound 7a [3]

Weed SpeciesTest CompoundApplication Rate (g a.i./hm²)Inhibition (%)ED50 (g a.i./hm²)
Abutilon theophrastiCompound 7a37.5>80%13.32
Fomesafen (Control)37.5-36.39
Amaranthus retroflexusCompound 7a37.5>80%5.48
Fomesafen (Control)37.5-10.09
Eclipta prostrataCompound 7a37.5>80%-
Digitaria sanguinalisCompound 7a37.5>80%-
Setaria viridisCompound 7a37.5>80%-

Note: Compound 7a is 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-((4-(trifluoromethoxy)benzyl)oxy)benzonitrile.[3] This data illustrates the high efficacy that can be achieved with structures incorporating the trifluoromethoxy functional group.

References

Application Notes and Protocols for the Incorporation of 4-Amino-3-(trifluoromethoxy)benzonitrile into High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the novel monomer, 4-Amino-3-(trifluoromethoxy)benzonitrile, into aromatic polyamides. This monomer is a promising candidate for the synthesis of advanced polymers with potentially enhanced thermal stability, solubility, and dielectric properties, making them suitable for a range of applications in high-performance materials and drug delivery systems.

The trifluoromethoxy (-OCF₃) group is known to impart unique properties to polymers, including increased thermal and oxidative stability, lower dielectric constant, and improved solubility, without the significant increase in rigidity often associated with trifluoromethyl (-CF₃) groups. The nitrile (-CN) functionality offers a site for further chemical modification or can contribute to specific intermolecular interactions within the polymer matrix.

Potential Applications

Polymers derived from this compound are anticipated to exhibit a valuable combination of properties, making them attractive for various applications:

  • Advanced Dielectric Materials: The low polarity and high free volume associated with the trifluoromethoxy group can lead to polymers with low dielectric constants and loss, making them suitable for microelectronics, high-frequency circuit boards, and as insulating layers.

  • Gas Separation Membranes: The introduction of bulky trifluoromethoxy groups can disrupt polymer chain packing, creating increased fractional free volume. This can enhance gas permeability and selectivity, which is advantageous for applications in gas separation membranes.

  • Soluble High-Performance Films and Coatings: Aromatic polyamides are known for their excellent thermal and mechanical properties but often suffer from poor solubility, which limits their processability. The trifluoromethoxy substituent is expected to improve solubility in common organic solvents, facilitating the fabrication of films and coatings by solution casting.

  • Biomedical Materials and Drug Delivery: The unique combination of functional groups may allow for the development of novel biocompatible polymers. The nitrile group can be a handle for conjugating drugs or targeting moieties, while the overall polymer matrix could provide controlled release characteristics.

General Polymerization Strategy: Low-Temperature Solution Polycondensation

A common and effective method for synthesizing aromatic polyamides from diamines and diacid chlorides is low-temperature solution polycondensation. This technique allows for the formation of high molecular weight polymers under mild conditions, typically in polar aprotic solvents.

The proposed reaction involves the polycondensation of this compound with a suitable aromatic diacid chloride, such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC), to yield the corresponding aromatic polyamide.

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of an aromatic polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (Monomer A)

  • Terephthaloyl chloride (TPC) (Monomer B)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, an argon/nitrogen inlet, and a drying tube.

  • Syringes

  • Addition funnel

  • Beakers and filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask under a positive pressure of argon, dissolve a precise amount of this compound (e.g., 1.00 mmol) in anhydrous DMAc (e.g., 5 mL).

  • Addition of Acid Acceptor: Add a stoichiometric amount of anhydrous pyridine (e.g., 2.00 mmol) to the solution. Pyridine acts as an acid scavenger to neutralize the HCl gas produced during the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Diacid Chloride Addition: Slowly add a stoichiometric equivalent of terephthaloyl chloride (e.g., 1.00 mmol), either as a solid in one portion or as a solution in a small amount of anhydrous DMAc, to the stirred diamine solution. The addition should be done carefully to control the reaction exotherm.

  • Polymerization: Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature. Continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring. This will precipitate the polyamide as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical quantitative data for a polyamide synthesized from this compound and terephthaloyl chloride, based on typical values for similar fluorinated aromatic polyamides.

PropertyExpected Value RangeCharacterization Technique
Inherent Viscosity (dL/g)0.5 - 1.5Ubbelohde Viscometer
Weight-Average Molecular Weight (Mw, kDa)50 - 150Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg, °C)250 - 320Differential Scanning Calorimetry (DSC)
5% Weight Loss Temp. (TGA, °C)450 - 550Thermogravimetric Analysis (TGA)
SolubilitySoluble in DMAc, NMP, DMFVisual Inspection

Note: These are estimated values and actual results may vary depending on the specific reaction conditions and the purity of the monomers.

Visualizations

Diagram 1: Experimental Workflow for Polyamide Synthesis

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification dissolution Dissolve Diamine in DMAc + Pyridine cooling Cool to 0°C dissolution->cooling addition Add Diacid Chloride cooling->addition polymerization Stir at RT (12-24h) addition->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Filter Polymer precipitation->filtration washing Wash with Methanol & Water filtration->washing drying Dry in Vacuum Oven washing->drying final_polymer final_polymer drying->final_polymer Final Polyamide structure_property cluster_groups Key Functional Groups cluster_properties Resulting Polymer Properties monomer This compound ocf3 Trifluoromethoxy (-OCF3) monomer->ocf3 cn Nitrile (-CN) monomer->cn amine Amine (-NH2) monomer->amine solubility Improved Solubility ocf3->solubility thermal High Thermal Stability ocf3->thermal dielectric Low Dielectric Constant ocf3->dielectric functionalization Site for Further Functionalization cn->functionalization reactivity Polymerization Reactivity amine->reactivity

Application Note and Protocol for HPLC Analysis of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-(trifluoromethoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals, including the anti-cancer drug Bicalutamide.[1][2][3] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for purity determination and quality control in research and drug development settings. The method is developed based on the physicochemical properties of the analyte and general chromatographic principles for aromatic amines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The predicted XlogP value of 2.1 suggests that the compound is hydrophobic and will be well-retained on a reversed-phase HPLC column.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number327-74-2[2]
Molecular FormulaC8H5F3N2O[4]
Molecular Weight202.14 g/mol
Predicted XlogP2.1[4]
AppearanceLight yellow to yellow to orange powder/crystal

Experimental Protocols

1. Recommended HPLC System and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.

Table 2: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (preliminary, to be optimized)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
217030
257030

2. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic approach to achieve optimal separation and quantification.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation A Literature Search & Physicochemical Properties B Selection of Stationary Phase (C18) A->B Hydrophobicity C Initial Mobile Phase Screening B->C Reversed-Phase D Mobile Phase Composition (Organic Modifier, pH) C->D Initial Separation E Gradient Profile Optimization D->E Peak Shape & Resolution F Column Temperature & Flow Rate Adjustment E->F Run Time & Efficiency G System Suitability Testing F->G Optimized Conditions H Method Validation (ICH Guidelines) G->H Performance Check I Final Method Definition H->I Demonstrated Suitability

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Method Validation Protocol

The developed method will be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

1. Specificity

Specificity will be evaluated by analyzing a blank (diluent), a placebo (if applicable), the analyte standard, and a spiked sample containing the analyte and potential impurities. The method is considered specific if there is no interference at the retention time of the analyte peak.

2. Linearity

Linearity will be assessed by preparing at least five concentrations of the reference standard over a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy

Accuracy will be determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

4. Precision

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst to assess the ruggedness of the method. The RSD between the two sets of results should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness

The robustness of the method will be evaluated by intentionally varying critical parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters will be checked under these varied conditions.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the analyte retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness System suitability parameters met under varied conditions.

Logical Relationship of Method Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the analytical method.

Interrelationship of Method Validation Parameters cluster_0 Core Performance Characteristics cluster_1 Quantitative Limits cluster_2 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Accuracy->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability

References

Application Notes and Protocols for the Large-Scale Purification of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale purification of 4-Amino-3-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following procedures for recrystallization and column chromatography are designed to yield high-purity material suitable for further synthetic applications and drug development.

Introduction

This compound is a substituted benzonitrile derivative whose purity is critical for the successful synthesis of downstream products. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact reaction yields, product quality, and safety profiles. The protocols outlined below are intended to provide robust methods for the purification of this compound on a large scale.

Data Presentation

The expected outcomes of the purification protocols are summarized in the table below. These values are based on typical results for similar aromatic nitrile compounds and should be considered as a general guide. Actual results may vary depending on the initial purity of the crude material and the specific conditions employed.

ParameterRecrystallizationColumn Chromatography
Typical Purity (by HPLC) >99%>99.5%
Expected Yield 80-95%70-90%
Scale Multi-gram to KilogramGram to Multi-gram
Primary Impurity Removal Process-related impurities, colorClosely related structural analogs

Experimental Protocols

Protocol 1: Large-Scale Recrystallization

Recrystallization is a highly effective method for purifying solid compounds on a large scale, leveraging the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. For aromatic amines like this compound, solvents such as toluene or ethanol are often effective.[1]

Materials and Equipment:

  • Crude this compound

  • Toluene or Ethanol (reagent grade)

  • Large reaction vessel with overhead stirrer and reflux condenser

  • Heating mantle

  • Buchner funnel and vacuum flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Solvent Selection: Based on preliminary small-scale trials, select an appropriate solvent. Toluene is a good first choice based on its use for refining similar compounds like 4-amino-2-trifluoromethyl benzonitrile.[2][3]

  • Dissolution: In a large reaction vessel, suspend the crude this compound in a minimal amount of the chosen solvent (e.g., 4-8 liters of toluene per kilogram of crude product).[2]

  • Heating: Heat the mixture to the boiling point of the solvent with constant stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be executed quickly to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The flask can be insulated to slow the cooling rate.

  • Cooling: Once the solution has reached room temperature, further cool it in an ice bath for at least one hour to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Analysis: The purity of the recrystallized product should be assessed by High-Performance Liquid Chromatography (HPLC).[2][4]

Protocol 2: Large-Scale Flash Column Chromatography

For the removal of impurities with similar polarity to the target compound, flash column chromatography is a more effective, albeit less scalable, purification method.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Large glass chromatography column

  • Eluent (e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol mixture)[1]

  • Compressed air or nitrogen source

  • Fraction collector or large collection flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should provide good separation between the target compound (Rf ≈ 0.3-0.4) and its impurities. A common starting point for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pack the chromatography column with the slurry, ensuring a uniform and air-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Apply the sample evenly to the top of the column.

  • Elution: Begin the elution process by passing the eluent through the column under positive pressure. A gradient elution, where the polarity of the solvent system is gradually increased, may be necessary to separate all components.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Purity Analysis: The purity of each fraction and the final combined product should be confirmed by HPLC.[4]

Visualizations

experimental_workflow cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography crude1 Crude Product dissolution Dissolution in Hot Solvent crude1->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying1 Vacuum Drying isolation->drying1 pure1 Pure Product (>99%) drying1->pure1 crude2 Crude Product loading Sample Loading onto Silica Column crude2->loading elution Elution with Solvent Gradient loading->elution fractionation Fraction Collection & TLC Analysis elution->fractionation pooling Pooling of Pure Fractions fractionation->pooling evaporation Solvent Evaporation pooling->evaporation pure2 Pure Product (>99.5%) evaporation->pure2

Caption: Purification workflows for this compound.

decision_tree start Crude this compound scale Purification Scale? start->scale impurities Nature of Impurities? scale->impurities Large Scale (kg) chromatography Column Chromatography scale->chromatography Small Scale (g-mg) recrystallization Recrystallization impurities->recrystallization Gross Impurities / Color impurities->chromatography Close Polarity Impurities

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for 4-Amino-3-(trifluoromethoxy)benzonitrile and a Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A notable ambiguity exists for the chemical name "4-Amino-3-(trifluoromethoxy)benzonitrile." The name can refer to two distinct compounds with different CAS numbers and chemical structures. The key difference lies in the substituent at the 3-position of the benzonitrile ring: a trifluoromethoxy group (-OCF3) or a trifluoromethyl group (-CF3). This document provides detailed application notes and protocols for both compounds to ensure clarity and safety in research and development settings.

Section 1: this compound

This compound, with the CAS number 175278-23-6 , features a trifluoromethoxy (-OCF3) group. It is a specialty chemical, and detailed experimental protocols are not widely published. The following information is based on available safety data sheets.

Data Summary: Handling and Storage
ParameterValue/RecommendationSource
CAS Number 175278-23-6[1]
Molecular Formula C8H5F3N2O[1]
Appearance Not specified
Storage Conditions Store in a cool, well-ventilated area. Keep container tightly closed.[2]
Incompatible Materials Strong oxidizing agents[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[2]
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
First Aid: Skin Contact Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
First Aid: Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
First Aid: Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
General Experimental Protocol: Handling a Solid Chemical Reagent

This protocol outlines a general procedure for handling a solid chemical reagent like this compound in a laboratory setting.

1. Preparation and Precaution:

  • Ensure the work area, typically a fume hood, is clean and uncluttered.
  • Verify that a safety shower and eyewash station are accessible.
  • Don the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

2. Weighing and Dispensing:

  • Tare a clean, dry weighing boat on an analytical balance.
  • Carefully transfer the desired amount of the solid reagent from the stock container to the weighing boat using a clean spatula.
  • To minimize inhalation of any dust, perform this step in a fume hood.
  • Once the desired amount is weighed, securely close the stock container.

3. Dissolution (if applicable):

  • Add a stir bar to a clean, dry reaction flask.
  • Transfer the weighed solid into the reaction flask.
  • Using a graduated cylinder, measure the required volume of the appropriate solvent.
  • Slowly add the solvent to the reaction flask containing the solid.
  • Place the flask on a magnetic stir plate and stir until the solid is completely dissolved.

4. Waste Disposal:

  • Dispose of all chemical waste, including unused reagents and contaminated materials, in appropriately labeled waste containers according to institutional and local regulations.

5. Decontamination:

  • Clean the work area and any used equipment thoroughly.
  • Remove and properly store or dispose of PPE.
  • Wash hands thoroughly with soap and water after completing the work.

Visualizations

G cluster_0 Chemical Structure Comparison This compound This compound CAS: 175278-23-6 (-OCF3 group) 4-Amino-3-(trifluoromethyl)benzonitrile 4-Amino-3-(trifluoromethyl)benzonitrile CAS: 327-74-2 (-CF3 group)

Caption: Structural difference between the two compounds.

G Preparation Preparation and Precautionary Measures Weighing Weighing of Reagent Preparation->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Reaction Reaction with Other Reagents Dissolution->Reaction Workup Quenching and Extraction Reaction->Workup Purification Purification of Product Workup->Purification Analysis Analysis of Final Product Purification->Analysis

Caption: General experimental workflow in organic synthesis.

Section 2: 4-Amino-3-(trifluoromethyl)benzonitrile

This compound, with the CAS number 327-74-2 , features a trifluoromethyl (-CF3) group. It is a more commonly used intermediate in the pharmaceutical and agrochemical industries.[3]

Data Summary: Handling and Storage
ParameterValue/RecommendationSource
CAS Number 327-74-2[3][4]
Synonyms 4-Cyano-2-(trifluoromethyl)aniline, 2-Amino-5-cyanobenzotrifluoride[3][4]
Molecular Formula C8H5F3N2[3]
Appearance Light yellow to yellow to orange powder to crystal[3]
Storage Conditions Store in a cool, well-ventilated area. Keep container tightly closed. It is light and air sensitive; store under Argon.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents.[5]
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory tract irritation.[4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Use only in a fume hood.[4]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.
First Aid: Skin Contact Take off immediately all contaminated clothing and wash it before reuse. Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
First Aid: Ingestion Immediately call a POISON CENTER/doctor. Rinse mouth.
Experimental Protocol: Use as a Synthetic Intermediate

4-Amino-3-(trifluoromethyl)benzonitrile is a key starting material in the synthesis of the nonsteroidal antiandrogen bicalutamide.[6] The following is a generalized protocol for a reaction where it acts as a nucleophile.

Objective: To perform a nucleophilic substitution reaction using 4-Amino-3-(trifluoromethyl)benzonitrile.

Materials:

  • 4-Amino-3-(trifluoromethyl)benzonitrile

  • An appropriate electrophile (e.g., an acyl chloride or alkyl halide)

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

    • In the flask, dissolve 4-Amino-3-(trifluoromethyl)benzonitrile (1 equivalent) in the chosen aprotic solvent.

    • Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution.

  • Addition of Electrophile:

    • Dissolve the electrophile (1 equivalent) in the same aprotic solvent in a separate dropping funnel.

    • Add the electrophile solution dropwise to the stirred solution of the amine at room temperature or a reduced temperature (e.g., 0 °C) if the reaction is highly exothermic.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature or heat to reflux as required.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure desired product.

  • Characterization:

    • Characterize the purified product by analytical techniques such as NMR spectroscopy, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualizations

G Reactant 4-Amino-3-(trifluoromethyl)benzonitrile Reaction Nucleophilic Substitution Reactant->Reaction Reagent Electrophile + Base Reagent->Reaction Solvent Aprotic Solvent Solvent->Reaction Product Substituted Product Reaction->Product

Caption: A simplified signaling pathway for a nucleophilic substitution reaction.

It is imperative for researchers, scientists, and drug development professionals to ascertain the correct chemical identity, including the CAS number, of the reagents they intend to use. The trifluoromethoxy and trifluoromethyl groups impart distinct electronic and steric properties, which can significantly influence the reactivity and biological activity of the molecule. The information and protocols provided herein for both this compound (CAS 175278-23-6) and 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) are intended to promote safe and effective handling and application in a laboratory setting. Always refer to the specific Safety Data Sheet provided by the supplier before commencing any experimental work.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors derived from the versatile starting material, 4-Amino-3-(trifluoromethoxy)benzonitrile. Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology, and the unique trifluoromethoxy substitution on the aniline starting material offers the potential for novel intellectual property and improved pharmacological properties. The protocols outlined below detail a synthetic route to a pyrazolo[3,4-d]pyrimidine scaffold, a common core structure in many approved kinase inhibitors. This scaffold mimics the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region.

The trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein. These characteristics make this compound an attractive starting point for the discovery of next-generation kinase inhibitors.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the formation of a key aminopyrazole intermediate from this compound. This intermediate is then elaborated to construct the fused pyrazolo[3,4-d]pyrimidine ring system. Subsequent functionalization allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against the target kinase.

Synthesis_Workflow A This compound B Step 1: Aminopyrazole Formation A->B Reagents & Conditions C 3-Amino-1H-pyrazole-4-carbonitrile Intermediate B->C D Step 2: Pyrazolo[3,4-d]pyrimidine Ring Formation C->D Cyclizing Agent E Pyrazolo[3,4-d]pyrimidine Scaffold D->E F Step 3: Functionalization E->F Coupling Reactions G Novel Kinase Inhibitor Library F->G Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Cell Proliferation, Survival, Angiogenesis TF->Gene_Expression Regulation Ligand Growth Factor Ligand->RTK Inhibitor Novel Kinase Inhibitor Inhibitor->RTK Inhibition

Application Note: Derivatization of the Amino Group on 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-(trifluoromethoxy)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its aromatic ring is substituted with three key functional groups: a nucleophilic amino group, an electron-withdrawing nitrile group, and a lipophilic trifluoromethoxy group. Derivatization of the primary amino group is a common strategy to synthesize a diverse range of analogues for structure-activity relationship (SAR) studies, to introduce new pharmacophores, or to modify the physicochemical properties of the parent molecule.

This application note provides detailed protocols for three common and robust methods for derivatizing the amino group of this compound: Acylation to form amides, Sulfonylation to form sulfonamides, and Reductive Amination to form secondary amines. The electron-withdrawing nature of the nitrile and trifluoromethoxy groups decreases the nucleophilicity of the aniline amine, which is a key consideration in the following protocols.

Acylation to Synthesize N-Aryl Amides

Acylation of the amino group to form an amide is one of the most fundamental transformations in medicinal chemistry. The resulting amide bond is generally stable and can act as a hydrogen bond donor and acceptor. This protocol describes a standard procedure using an acyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol: Acylation with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution).

  • Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

ParameterConditionNotes
Solvent Dichloromethane (DCM), THF, or AcetonitrileEnsure solvent is anhydrous.
Base Pyridine, Triethylamine (Et3N), DIPEAUse 1.2-1.5 equivalents.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 2-12 hoursMonitor by TLC; may be longer for less reactive acylating agents.
Typical Yield 85-95% (unoptimized)Yield is dependent on the purity of reagents and reaction scale.
Data Presentation: Expected Mass Changes for Acylation
Acylating ReagentAdded MoietyMass Change (Δm/z) of [M+H]+
Acetyl Chloride-C(O)CH3+42.02
Benzoyl Chloride-C(O)Ph+104.03
Isobutyryl Chloride-C(O)CH(CH3)2+70.05

Sulfonylation to Synthesize N-Aryl Sulfonamides

Sulfonamides are a critical functional group in a wide range of pharmaceuticals. They are typically synthesized by reacting an amine with a sulfonyl chloride. Similar to acylation, a base is required to neutralize the HCl byproduct.[1][2]

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine (used as both solvent and base, approx. 0.2 M solution) in a round-bottom flask.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 40-50 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. For less nucleophilic anilines, longer reaction times or higher temperatures may be necessary.[3]

  • After the reaction is complete, cool to room temperature and pour the mixture into ice-cold 1 M HCl.

  • Extract the aqueous mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

ParameterConditionNotes
Solvent/Base PyridineActs as both catalyst, base, and solvent.
Reagent Aryl or Alkyl Sulfonyl ChlorideUse 1.1-1.3 equivalents.
Temperature Room Temperature to 50 °CHeating may be required for this electron-deficient aniline.
Reaction Time 4-24 hoursMonitor by TLC.
Typical Yield 70-90% (unoptimized)Can be lower than acylation due to steric and electronic factors.
Data Presentation: Expected Mass Changes for Sulfonylation
Sulfonylating ReagentAdded MoietyMass Change (Δm/z) of [M+H]+
p-Toluenesulfonyl Chloride-SO2-C6H4-CH3+155.02
Methanesulfonyl Chloride-SO2CH3+77.98
Benzenesulfonyl Chloride-SO2Ph+140.99

Reductive Amination to Synthesize N-Aryl Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and creating secondary or tertiary amines.[4] The process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate in situ, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride is an excellent choice as it is selective for the imine in the presence of the unreacted aldehyde/ketone.[5]

Experimental Protocol: Reductive Amination with Acetone

Materials:

  • This compound

  • Acetone (or other aldehyde/ketone)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Water, Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), acetone (1.5-2.0 eq.), and DCE (approx. 0.1 M solution).

  • Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction may bubble slightly.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[6]

  • Carefully quench the reaction by the slow addition of saturated NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure. Purify the resulting crude secondary amine by flash column chromatography.

ParameterConditionNotes
Solvent Dichloroethane (DCE), Dichloromethane (DCM)Ensure anhydrous conditions.
Reducing Agent Sodium triacetoxyborohydride (STAB)Less sensitive to moisture than NaBH3CN.
Carbonyl Source Aldehyde or KetoneUse a slight excess (1.2-2.0 eq.).
Catalyst Acetic AcidFacilitates imine formation.
Temperature Room TemperatureGenerally sufficient.
Typical Yield 60-85% (unoptimized)Highly dependent on the carbonyl partner.
Data Presentation: Expected Mass Changes for Reductive Amination
Carbonyl CompoundAdded MoietyMass Change (Δm/z) of [M+H]+
Acetone-CH(CH3)2 (Isopropyl)+42.08
Cyclohexanone-C6H11 (Cyclohexyl)+82.11
Benzaldehyde-CH2Ph (Benzyl)+90.08

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reaction Derivatization cluster_product Product Class cluster_end Analysis & Purification start 4-Amino-3-(trifluoromethoxy) benzonitrile acylation Acylation (Acyl Chloride, Base) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation red_amination Reductive Amination (Carbonyl, STAB) start->red_amination amide Amide Derivative acylation->amide sulfonamide Sulfonamide Derivative sulfonylation->sulfonamide sec_amine Secondary Amine Derivative red_amination->sec_amine purification Workup & Purification amide->purification sulfonamide->purification sec_amine->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: Synthetic pathways from the starting aniline to different derivative classes.

Experimental_Workflow reagents 1. Combine Aniline & Reagents in Solvent reaction 2. Stir at Defined Temperature & Time reagents->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor quench 4. Quench Reaction & Perform Aqueous Workup monitor->quench extract 5. Extract Product into Organic Solvent quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify Product (Chromatography) dry->purify analyze 8. Analyze Final Product (NMR, MS) purify->analyze

Caption: General experimental workflow for derivatization reactions.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, validated scale-up synthesis protocols for 4-Amino-3-(trifluoromethoxy)benzonitrile are limited. The following application note presents a plausible, multi-step synthetic route based on established chemical principles and analogous reactions found in the scientific literature. The experimental protocols provided are hypothetical and will require optimization and validation in a laboratory setting before any scale-up operations are undertaken.

Introduction

This compound is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This document outlines key considerations and a proposed synthetic pathway for the scale-up production of this versatile intermediate.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from the commercially available 3-(trifluoromethoxy)benzonitrile. The pathway involves an electrophilic nitration followed by a reduction of the nitro group to the desired amine.

start 3-(Trifluoromethoxy)benzonitrile step1 Step 1: Nitration start->step1 intermediate 4-Nitro-3-(trifluoromethoxy)benzonitrile step1->intermediate HNO3 / H2SO4 step2 Step 2: Reduction intermediate->step2 final_product This compound step2->final_product Fe / HCl or H2 / Pd/C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4-Nitro-3-(trifluoromethoxy)benzonitrile

This protocol describes the nitration of 3-(trifluoromethoxy)benzonitrile. The trifluoromethoxy group is meta-directing, and the cyano group is also meta-directing. However, the trifluoromethoxy group is an activating group (ortho, para-directing) for electrophilic aromatic substitution, while the cyano group is a deactivating group. Therefore, the nitration is expected to occur at the position para to the trifluoromethoxy group and meta to the cyano group.

Workflow Diagram:

reagents 3-(Trifluoromethoxy)benzonitrile HNO3, H2SO4 reaction Reaction at 0-10°C reagents->reaction workup Aqueous Work-up (Ice water quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Crystallization) extraction->purification product 4-Nitro-3-(trifluoromethoxy)benzonitrile purification->product

Caption: Workflow for the nitration of 3-(trifluoromethoxy)benzonitrile.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (3.0 eq.) cooled to 0°C in a suitable reactor, slowly add 3-(trifluoromethoxy)benzonitrile (1.0 eq.).

  • Maintain the temperature between 0-5°C and add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.0 eq.) dropwise over 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional 2-3 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-Nitro-3-(trifluoromethoxy)benzonitrile to an amino group. Catalytic hydrogenation or metal-acid reduction are common methods. Metal-acid reduction is often preferred for scale-up due to lower cost and simpler setup.

Workflow Diagram:

reagents 4-Nitro-3-(trifluoromethoxy)benzonitrile Iron powder, HCl (cat.) Ethanol/Water reaction Reaction at Reflux reagents->reaction filtration Filtration of Iron Salts reaction->filtration neutralization Neutralization with Aqueous Base filtration->neutralization extraction Extraction with Organic Solvent neutralization->extraction purification Purification (Crystallization) extraction->purification product This compound purification->product

Caption: Workflow for the reduction of 4-Nitro-3-(trifluoromethoxy)benzonitrile.

Protocol (Metal-Acid Reduction):

  • Charge a reactor with 4-Nitro-3-(trifluoromethoxy)benzonitrile (1.0 eq.), iron powder (3.0-5.0 eq.), and a mixture of ethanol and water.

  • Heat the mixture to a gentle reflux and add a catalytic amount of concentrated hydrochloric acid.

  • Maintain the reaction at reflux and monitor its progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Quantitative Data (Estimated)

The following tables summarize the estimated quantitative data for the proposed synthesis. These values are based on typical yields for similar reactions and should be confirmed by experimental work.

Table 1: Reagents and Estimated Yield for Step 1 (Nitration)

ReagentMolecular Weight ( g/mol )Molar RatioTypical Yield Range (%)Estimated Purity (%)
3-(Trifluoromethoxy)benzonitrile187.111.0->98 (Starting Material)
Nitric Acid (70%)63.011.1 - 1.5--
Sulfuric Acid (98%)98.084.0 - 5.0--
Product
4-Nitro-3-(trifluoromethoxy)benzonitrile232.11-75 - 90>95 (Crude)

Table 2: Reagents and Estimated Yield for Step 2 (Reduction)

ReagentMolecular Weight ( g/mol )Molar RatioTypical Yield Range (%)Estimated Purity (%)
4-Nitro-3-(trifluoromethoxy)benzonitrile232.111.0->95 (Starting Material)
Iron Powder55.853.0 - 5.0--
Hydrochloric Acid (37%)36.46Catalytic--
Product
This compound202.13-80 - 95>98 (After Recrystallization)

Scale-Up Considerations and Potential Challenges

  • Nitration (Step 1):

    • Exothermic Reaction: The nitration reaction is highly exothermic. Careful control of the addition rate of the nitrating mixture and efficient cooling are critical to prevent runaway reactions and the formation of di-nitrated byproducts.

    • Regioselectivity: While the desired 4-nitro isomer is the expected major product, the formation of other isomers is possible. The reaction conditions, particularly temperature, should be carefully optimized to maximize the yield of the desired product.

    • Work-up: The quenching of the reaction mixture on ice must be done cautiously and with efficient stirring to dissipate heat.

  • Reduction (Step 2):

    • Exothermic Reaction: The reduction of the nitro group with iron and acid is also exothermic. The reaction should be initiated on a small scale to gauge the exotherm before proceeding with a large-scale reaction.

    • Catalytic Hydrogenation as an Alternative: For cleaner reaction profiles and simpler work-up, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) can be considered. However, this requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. The potential for catalyst poisoning should also be evaluated.

    • Product Isolation: The work-up procedure involves the filtration of fine iron oxide sludge, which can be slow on a large scale. The use of a filter aid like celite is recommended. The final product may also be sensitive to air and light, so appropriate handling and storage conditions should be considered.

Safety Information

  • General: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care. The nitration reaction can be explosive if not controlled properly.

  • Reduction: Iron powder is flammable. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures.

  • Intermediates and Product: The toxicological properties of the intermediates and the final product may not be fully characterized. They should be handled with care, avoiding inhalation, ingestion, and skin contact.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 4-Amino-3-(trifluoromethoxy)benzonitrile is not widely documented in publicly available literature. The following guide is based on a plausible, multi-step synthetic route derived from established chemical methodologies for analogous compounds. This information is intended for experienced researchers and should be adapted and optimized with appropriate laboratory safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A robust, plausible synthetic route starts from the commercially available 3-hydroxybenzonitrile. This multi-step process involves the key transformations of introducing the trifluoromethoxy group, followed by nitration and subsequent reduction.

A Proposed Synthetic Pathway involves:

  • O-Trifluoromethoxylation: Conversion of the hydroxyl group of 3-hydroxybenzonitrile to a trifluoromethoxy group.

  • Nitration: Introduction of a nitro group, which is directed primarily to the position para to the cyano group and ortho to the trifluoromethoxy group.

  • Reduction: Reduction of the nitro group to the target primary amine.

Q2: What are the most critical steps in this proposed synthesis?

A2: The O-trifluoromethoxylation (Step 1) is often the most challenging step, as it can require specialized reagents and carefully controlled, anhydrous conditions.[1][2] The subsequent nitration (Step 2) is also critical, requiring precise temperature control to ensure correct regioselectivity and prevent the formation of dinitro byproducts.[3]

Q3: What are the primary safety concerns for this synthesis?

A3: Key safety concerns include:

  • Trifluoromethoxylation Reagents: Many reagents used for this step can be toxic, corrosive, or react violently with water.[2] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitration: Nitrating agents (e.g., nitric acid/sulfuric acid) are highly corrosive and can cause exothermic reactions. Reactions should be conducted at low temperatures (e.g., 0 °C) with slow, controlled addition of reagents.[3]

  • Cyanides: The starting material and intermediates are nitriles (organic cyanides). While generally less acutely toxic than inorganic cyanide salts, they should be handled with care to avoid ingestion, inhalation, or skin contact.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting material, intermediates, and the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the proposed synthesis, offering potential causes and recommended solutions.

Issue 1: Low Yield in O-Trifluoromethoxylation (Step 1)
Potential CauseRecommended Solution
Inactive Trifluoromethoxylating Agent Use a freshly opened or properly stored reagent. Some reagents, like Togni's or Umemoto's reagents, can degrade with moisture or age.[4]
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, as water can quench the reagents.[3]
Suboptimal Reaction Conditions Screen different solvents (e.g., MeCN, DCM, PhCF₃), bases (if required), and reaction temperatures. The choice of solvent and the presence of specific additives can be critical.[5]
Formation of Side Products Byproducts from fluorodestannylation or homocoupling can occur depending on the method.[4] Modifying the catalyst, oxidant, or reaction time may be necessary to minimize these.
Issue 2: Poor Regioselectivity or Byproduct Formation in Nitration (Step 2)
Potential CauseRecommended Solution
Reaction Temperature Too High Maintain a low temperature (e.g., 0 °C to 5 °C) during the addition of the nitrating agent to prevent over-reaction and improve selectivity.[3]
Over-Nitration (Formation of Dinitro Compounds) Use a stoichiometric amount of the nitrating agent (e.g., HNO₃). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Using acetic anhydride as a co-solvent can sometimes scavenge excess nitric acid.[3]
Incorrect Nitrating Agent If standard HNO₃/H₂SO₄ is too harsh, consider a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride).
Incomplete Reaction Allow the reaction to stir for a sufficient duration at low temperature. If the reaction stalls, consider allowing it to warm slowly to room temperature while monitoring carefully.
Issue 3: Incomplete Reduction of the Nitro Group (Step 3)
Potential CauseRecommended Solution
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel). Ensure the system is properly purged of oxygen and that there is adequate hydrogen pressure.
Insufficient Reducing Agent (Metal/Acid Reduction) Use a larger excess of the metal (e.g., Fe, SnCl₂) and ensure acidic conditions are maintained throughout the reaction.[3]
Poor Solubility of Starting Material Choose a solvent system in which the nitro-compound is fully soluble (e.g., ethanol, methanol, ethyl acetate). Using a co-solvent may be necessary to improve solubility.
Product Adsorption to Catalyst The resulting amine product can sometimes adsorb to the surface of the catalyst, deactivating it. Adding a small amount of acid (e.g., acetic acid) to the reaction mixture can sometimes prevent this.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical conditions and their effects on yield for key reaction types in the proposed synthesis, based on analogous transformations found in the literature.

Table 1: Representative Conditions for Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction) (This reaction would be relevant for an alternative synthesis route starting from a halogenated precursor)

Catalyst (mol%)Ligand/AdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
CuCN (200)NoneDMF150-20024-4850-70[6]
CuI (10)L-prolineDMF80-1204575-90[7]
CuI (10)1,10-phenanthrolineDioxane1102460-85[8][9]
CuI (10)NonePEG-4001202080-96[10]

Table 2: Comparison of O-Trifluoromethoxylation Methods for Phenols

Reagent(s)ConditionsSubstrate ScopeKey Advantages/Disadvantages
CF₃SiMe₃, Ag(I) salt, OxidantMild conditions (-30 °C to RT)Good for electron-poor and some electron-rich phenols.[4]Requires stoichiometric silver, can be expensive.
Umemoto's or Togni's ReagentsMild, often base-mediatedBroad, tolerates many functional groups.[4]Reagents are complex and costly.
Aryloxydifluoroacetic acids, AgF₂Two steps, mild fluorinationBroad, tolerates cyano and ester groups.[5]Two-step process adds complexity.
Xanthate Intermediates, XtalFluor-ETwo steps, mild conditionsBroad, including heteroaromatics.[1]Two-step process; requires synthesis of xanthate.

Experimental Protocols

Representative Protocol: Nitration of 3-(trifluoromethoxy)benzonitrile (Step 2)

Materials:

  • 3-(trifluoromethoxy)benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice-water bath.

  • Slowly add 3-(trifluoromethoxy)benzonitrile (1 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to a separate flask containing cold (0 °C) concentrated sulfuric acid (2 equivalents).

  • Add the nitrating mixture dropwise to the solution of the benzonitrile over 30-60 minutes, maintaining the internal reaction temperature strictly between 0 °C and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring.

  • Allow the ice to melt, and extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-nitro-3-(trifluoromethoxy)benzonitrile.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway start 3-Hydroxybenzonitrile reagent1 Trifluoromethoxylation Reagent (e.g., Togni's) Anhydrous Conditions start->reagent1 intermediate1 3-(Trifluoromethoxy)benzonitrile reagent2 HNO₃ / H₂SO₄ 0-5 °C intermediate1->reagent2 intermediate2 4-Nitro-3-(trifluoromethoxy)benzonitrile reagent3 Reduction (e.g., Fe/HCl or H₂, Pd/C) intermediate2->reagent3 product This compound reagent1->intermediate1 Step 1 reagent2->intermediate2 Step 2 reagent3->product Step 3

Caption: Proposed synthesis route for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Final Yield Detected q1 Which step showed poor conversion? start->q1 step1 Step 1: O-Trifluoromethoxylation q1->step1 Step 1 step2 Step 2: Nitration q1->step2 Step 2 step3 Step 3: Reduction q1->step3 Step 3 sol1a Check for moisture. Use anhydrous solvents. step1->sol1a sol1b Verify reagent activity. Use fresh batch. step1->sol1b sol2a Check reaction temperature. Maintain 0-5 °C. step2->sol2a sol2b Analyze for side products. Adjust stoichiometry. step2->sol2b sol3a Verify catalyst activity (if applicable). Use fresh catalyst. step3->sol3a sol3b Ensure complete solubility of nitro-intermediate. step3->sol3b

Caption: Decision-making workflow for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of fluorinated benzonitriles.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to specific issues that may be encountered during the purification of fluorinated benzonitriles.

Issue: Low Recovery of the Target Fluorinated Benzonitrile After Column Chromatography

Question: I am experiencing low recovery of my target fluorinated benzonitrile after performing silica gel column chromatography. What are the potential causes and how can I improve the yield?

Answer: Low recovery during silica gel chromatography of fluorinated benzonitriles can stem from several factors related to the unique properties conferred by the fluorine atoms. Here are some common causes and solutions:

  • Irreversible Adsorption: The polar cyano group and the electronegative fluorine atoms can lead to strong interactions with the acidic silica gel surface, causing irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a small percentage of a polar solvent like triethylamine in your eluent system. This will cap the most acidic silanol groups.

  • Compound Volatility: Some fluorinated benzonitriles can be volatile, leading to loss during solvent evaporation.

    • Solution: Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile compounds, consider using a gentle stream of nitrogen for solvent removal.

  • Improper Solvent System: An inappropriate eluent may not effectively desorb your compound from the stationary phase.

    • Solution: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution, where the polarity of the eluent is gradually increased, can also be very effective.

Issue: Co-elution of Impurities with the Fluorinated Benzonitrile

Question: I am unable to separate my target fluorinated benzonitrile from structurally similar impurities, such as positional isomers or starting materials. What chromatographic strategies can I employ for better separation?

Answer: Co-elution is a common challenge, especially with closely related impurities. Here are some advanced strategies to improve separation:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying fluorinated compounds.[1] The choice of stationary phase is critical; consider using a C18 column or, for more challenging separations, a column with a fluorinated stationary phase.

  • Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the unique properties of fluorous interactions.[1] If your target compound is sufficiently fluorinated, it will be retained on a fluorous-functionalized silica gel cartridge while non-fluorinated impurities are washed away. The fluorinated compound is then eluted with a fluorophilic solvent.

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for separating isomers and is often faster and uses less organic solvent than traditional HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated benzonitriles?

A1: The main challenges arise from the physicochemical properties imparted by fluorine atoms, which include:

  • Altered Polarity and Lipophilicity: Fluorination increases a molecule's lipophilicity, affecting its solubility and interaction with chromatographic stationary phases.[1]

  • Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can influence behavior in ion-exchange chromatography.[1]

  • Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions, which can complicate standard purification methods but also be exploited for separation.[1]

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate from the target compound.[1]

Q2: Which purification techniques are most effective for fluorinated benzonitriles?

A2: The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool.[1]

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and removing major impurities. Fluorous SPE (F-SPE) is a specialized and highly effective technique for these compounds.[1]

  • Crystallization: An effective method for obtaining highly pure material, though finding suitable crystallization conditions can be challenging due to the altered solubility of fluorinated compounds.[1]

Q3: How does the position of the fluorine atom on the benzonitrile ring affect purification?

A3: The position of the fluorine atom significantly influences the molecule's electronic properties and dipole moment, which in turn affects its interaction with chromatographic stationary phases and its solubility in various solvents. For example, a fluorine atom ortho to the nitrile group may have a different impact on the molecule's polarity compared to a fluorine atom in the para position. This can lead to different retention times in HPLC and require different solvent systems for effective separation.

Q4: What are common impurities I should expect in the synthesis of fluorinated benzonitriles?

A4: Common impurities often depend on the synthetic route but can include:

  • Unreacted Starting Materials: For instance, if synthesizing from a corresponding brominated precursor, you may have residual starting material.

  • Byproducts of Fluorination: Inorganic salts (e.g., potassium fluoride) are common byproducts from nucleophilic aromatic substitution reactions.[2]

  • Positional Isomers: In reactions where regioselectivity is not 100%, other isomers of the fluorinated benzonitrile may be present.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Fluorinated Benzonitrile

Purification TechniquePurity Achieved (%)Recovery (%)Throughput
Silica Gel Chromatography 95.275Moderate
Reverse-Phase HPLC >99.585Low
Fluorous SPE 98.992High
Crystallization >99.860High (for scale)

Table 2: Troubleshooting HPLC Purification of Fluorinated Benzonitriles

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silicaUse a highly end-capped column or a fluorinated phase column.[1]
Mobile phase pH close to pKaAdjust mobile phase pH to be at least 2 units away from the compound's pKa.[1]
Poor Peak Shape (Fronting) Column overloadReduce sample concentration or injection volume.[1]
Poor sample solubilityDissolve the sample in the initial mobile phase.[1]
Split Peaks Column void or contaminationFlush the column or replace it if necessary.[1]

Experimental Protocols

Protocol 1: Purification by Fluorous Solid-Phase Extraction (F-SPE)

  • Sample Preparation: Dissolve the crude fluorinated benzonitrile in a minimum amount of a fluorophobic solvent (e.g., 80:20 methanol:water).

  • Cartridge Conditioning: Condition a fluorous SPE cartridge by washing with a fluorophilic solvent (e.g., methanol or acetonitrile), followed by the fluorophobic wash solvent.

  • Loading: Load the dissolved sample onto the conditioned cartridge.

  • Washing (Elution of Non-fluorous Impurities): Wash the cartridge with the fluorophobic solvent to elute the non-fluorous impurities. Collect and analyze this fraction to ensure no loss of the target compound.[1]

  • Elution of the Fluorinated Compound: Elute the fluorous-tagged compound with a fluorophilic solvent.[1]

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.[1]

Protocol 2: Purification by Crystallization

  • Solvent Selection: Test the solubility of the compound in various solvents at room temperature and their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In a flask, dissolve the crude fluorinated benzonitrile in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[1]

Visualizations

purification_workflow crude Crude Fluorinated Benzonitrile dissolve Dissolve in Fluorophobic Solvent crude->dissolve load Load onto F-SPE Cartridge dissolve->load wash Wash with Fluorophobic Solvent load->wash elute Elute with Fluorophilic Solvent wash->elute Retained Compound impurities Non-Fluorous Impurities wash->impurities evaporate Evaporate Solvent elute->evaporate pure Pure Fluorinated Benzonitrile evaporate->pure

Caption: F-SPE Purification Workflow.

troubleshooting_logic start Low Purity After Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities coelution Co-elution of Similar Compounds? check_impurities->coelution incomplete_reaction Incomplete Reaction? check_impurities->incomplete_reaction hplc Optimize HPLC: - Change Column - Adjust Mobile Phase coelution->hplc Yes fspe Use Fluorous SPE coelution->fspe Yes crystallization Attempt Recrystallization coelution->crystallization Yes rerun_reaction Optimize Reaction: - Increase Time - Change Reagents incomplete_reaction->rerun_reaction Yes repurify Re-purify Crude Product hplc->repurify fspe->repurify crystallization->repurify rerun_reaction->repurify

Caption: Troubleshooting Logic for Low Purity.

References

optimizing temperature and time for 4-Amino-3-(trifluoromethoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Amino-3-(trifluoromethoxy)benzonitrile

Disclaimer: The synthesis of this compound is not widely documented in publicly available literature. The following troubleshooting guide, FAQ, and experimental protocol are based on plausible, hypothetical synthetic routes derived from established methodologies for analogous compounds. This information is intended for experienced researchers and should be adapted and optimized with appropriate laboratory safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible multi-step synthesis can be envisioned starting from a commercially available precursor. The key transformations would involve the introduction of the amino and trifluoromethoxy groups in the correct positions. One possible, yet unverified, route could start from 4-fluoro-3-hydroxybenzonitrile. This would involve trifluoromethoxylation of the hydroxyl group, followed by a nitration step, and finally a reduction of the nitro group to the desired amine.

Q2: What are the most critical steps in the proposed synthesis?

The introduction of the trifluoromethoxy group and the selective nitration are likely the most challenging steps. Trifluoromethoxylation can be sensitive to reaction conditions, and the nitration step requires careful control to achieve the desired regioselectivity and avoid over-nitration.[1]

Q3: What are some common side reactions to be aware of?

Potential side reactions include the formation of isomeric products during nitration, incomplete reaction at any of the steps, and hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially if the reaction conditions are not anhydrous or if strong acidic or basic conditions are prolonged.[2][3]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods help to determine if the starting material is being consumed and if significant side products are forming.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Possible Cause Troubleshooting Suggestion
Low or no product yield in the trifluoromethoxylation step. Inactive trifluoromethylating agent.Use a freshly opened or properly stored trifluoromethylating reagent.
Suboptimal reaction conditions.Screen different solvents, bases, and reaction temperatures. The choice of base can be critical.[1]
Presence of water.Ensure all reagents and solvents are anhydrous, as water can quench the reaction.[1]
Poor regioselectivity or multiple products during nitration. Reaction temperature is too high.Maintain a low temperature (e.g., 0 °C) during the addition of the nitrating agent.[1]
Incorrect nitrating agent or concentration.Use a milder nitrating agent or a more dilute solution.[1]
Over-nitration.Use a stoichiometric amount of the nitrating agent and monitor the reaction closely by TLC or HPLC.[1]
Incomplete reduction of the nitro group. Inactive catalyst (for catalytic hydrogenation).Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel) and ensure the system is properly purged of air.[1]
Insufficient reducing agent (for metal/acid reduction).Use a larger excess of the metal (e.g., Fe, SnCl₂) and ensure acidic conditions are maintained.[1]
Poor solubility of the starting material.Choose a solvent system in which the nitro compound is soluble. Co-solvents may be necessary.[1]
Hydrolysis of the nitrile group. Presence of water in the reaction mixture.Use anhydrous solvents and reagents.[3]
Prolonged exposure to strong acids or bases.Neutralize the reaction mixture promptly during work-up. Minimize reaction time and temperature where possible.[2]

Optimization of Reaction Conditions

The following table summarizes typical reaction conditions for key transformations analogous to the proposed synthesis of this compound. These should serve as a starting point for optimization.

Reaction Step Reactants Solvent Temperature Time Notes
Nitration Aryl compound, Nitrating agent (e.g., HNO₃/H₂SO₄)Sulfuric Acid0 - 20 °C0.5 - 3 hoursCareful temperature control is critical to prevent over-nitration and side product formation.[1][4]
Cyanation (Rosenmund-von Braun) Aryl halide, CuCNDMF or NMP150 - 200 °C2 - 22 hoursAnhydrous conditions are essential. The quality of CuCN is crucial for good yield.[2][5]
Nitro Group Reduction (Catalytic Hydrogenation) Nitro-aryl compound, H₂, Catalyst (e.g., Pd/C)Ethanol, Ethyl AcetateRoom Temperature1 - 4 hoursEnsure the system is free of oxygen.
Nitro Group Reduction (Metal/Acid) Nitro-aryl compound, Metal (e.g., Fe, SnCl₂), AcidEthanol, Acetic AcidReflux2 - 6 hoursA large excess of metal is often required.
Ammonolysis Fluoro-aryl compound, Liquid AmmoniaEthanol120 - 122 °C8 - 10 hoursThe reaction is carried out in a sealed vessel under pressure.[5][6]

Hypothetical Experimental Protocol

Note: This is a conceptual protocol and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile

  • To a solution of 4-fluoro-3-hydroxybenzonitrile in an anhydrous aprotic solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate).

  • Cool the mixture to 0 °C and add a trifluoromethylating agent (e.g., Togni's reagent).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-Nitro-3-(trifluoromethoxy)benzonitrile

  • Dissolve 4-fluoro-3-(trifluoromethoxy)benzonitrile in concentrated sulfuric acid and cool to 0 °C.

  • Add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

  • Dissolve the 4-nitro-3-(trifluoromethoxy)benzonitrile from the previous step in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_analysis Analysis & Optimization cluster_product Final Product start 4-Fluoro-3-hydroxybenzonitrile step1 Trifluoromethoxylation start->step1 analysis1 TLC/LC-MS Analysis step1->analysis1 step2 Nitration analysis2 TLC/LC-MS Analysis step2->analysis2 step3 Nitro Group Reduction analysis3 TLC/LC-MS Analysis step3->analysis3 analysis1->step2 If successful optimization Optimize Temp, Time, Reagents analysis1->optimization If low yield/impure analysis2->step3 If successful analysis2->optimization If low yield/impure analysis3->optimization If impure product This compound analysis3->product If pure optimization->step1 Re-run step

Caption: Workflow for the synthesis and optimization of this compound.

References

Technical Support Center: 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Amino-3-(trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented, based on its functional groups (aromatic amine, nitrile, and trifluoromethoxy), the primary anticipated degradation pathways are hydrolysis of the nitrile group and oxidation of the amino group. The trifluoromethoxy group is generally very stable and less susceptible to degradation under typical experimental conditions.[1][2][3][4][5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8][9]

  • Acidic conditions: The nitrile group can hydrolyze to form a carboxylic acid (4-Amino-3-(trifluoromethoxy)benzoic acid).

  • Basic conditions: The nitrile group can hydrolyze to form a carboxylate salt.[10]

The aromatic amine can be protonated under acidic conditions, which may influence its reactivity and solubility.

Q3: What are the signs of degradation in my solid sample of this compound?

A3: A common sign of degradation for aromatic amines is a change in color of the solid material, often turning from a white or off-white powder to a yellowish or brownish hue. This discoloration is typically due to the oxidation of the amino group.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber vial) under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.

Q5: Can this compound undergo photodegradation?

A5: Aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the degradation of the molecule. It is advisable to protect solutions and solid samples from light.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Actions
Discoloration of solid material (yellowing/browning) Oxidation of the aromatic amino group.- Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light using an amber vial or by wrapping the container in aluminum foil.- Store at a reduced temperature (2-8 °C).
Appearance of new peaks in HPLC analysis of a solution Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide intermediate.- Prepare solutions fresh before use.- If possible, use aprotic solvents.- If aqueous solutions are necessary, buffer them to a neutral pH and use them promptly.
Inconsistent results between experimental batches Degradation of the starting material during storage or handling.- Confirm the purity of the starting material before each experiment using a suitable analytical method (e.g., HPLC, NMR).- Adhere to strict storage and handling protocols consistently.
Low yield in a reaction sensitive to primary amines Degradation of the this compound starting material.- Verify the purity of the starting material before initiating the reaction.- If degradation is suspected, consider purifying the starting material by recrystallization or column chromatography.

Quantitative Data Summary

The following tables provide hypothetical data on the degradation of this compound under various conditions to illustrate potential stability issues.

Table 1: Hydrolytic Stability of this compound in Aqueous Solution at 50°C

Condition Time (hours) This compound Remaining (%) Major Degradant Formed
pH 3 (0.001 M HCl)0100-
24924-Amino-3-(trifluoromethoxy)benzoic acid
72814-Amino-3-(trifluoromethoxy)benzoic acid
pH 7 (Phosphate Buffer)0100-
2499-
7298-
pH 11 (0.001 M NaOH)0100-
24884-Amino-3-(trifluoromethoxy)benzoate
72754-Amino-3-(trifluoromethoxy)benzoate

Table 2: Oxidative Degradation of this compound in Solution at Room Temperature

Condition Time (hours) This compound Remaining (%)
Solution exposed to air and light0100
2495
7289
Solution under nitrogen, protected from light0100
24>99
72>99

Experimental Protocols

Protocol 1: Analysis of this compound and its Hydrolytic Degradation Product by HPLC-UV

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • This compound reference standard.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid). For example, starting with 30% Acetonitrile and increasing to 70% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in acetonitrile.

    • Prepare working standard solutions by diluting the stock solution.

    • Prepare samples for analysis by dissolving them in the initial mobile phase composition.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound and its degradation product (4-Amino-3-(trifluoromethoxy)benzoic acid) by comparing the peak areas to a calibration curve generated from the reference standards.

Visualizations

DegradationPathways A This compound B 4-Amino-3-(trifluoromethoxy)benzamide (Amide Intermediate) A->B Hydrolysis (Acidic or Basic) D Oxidized Products (e.g., Nitroso, Nitro compounds) A->D Oxidation (Air, Light) C 4-Amino-3-(trifluoromethoxy)benzoic acid B->C Further Hydrolysis ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Solid Sample B Dissolve in Appropriate Solvent A->B C Filter Sample (if necessary) B->C D Inject Sample into HPLC C->D E Separate Components on C18 Column D->E F Detect with UV Detector E->F G Integrate Peak Areas F->G H Quantify using Calibration Curve G->H I Report Results H->I

References

troubleshooting peak tailing in HPLC of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 4-Amino-3-(trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

Peak tailing for this specific compound, an aromatic amine, is most often a result of undesirable secondary chemical interactions within the column.[1] Physical or instrumental issues can also be a cause.[2]

  • Chemical Causes:

    • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like this compound is the interaction between its basic amino group and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18).[1][3] This secondary retention mechanism, alongside the intended hydrophobic interaction, leads to a distorted peak shape.[1][4] These interactions are particularly strong with free, acidic silanols, which are more prevalent on older, Type A silica columns.[4]

    • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate tailing. If the pH is not low enough to keep the silanol groups fully protonated (non-ionized), their negative charge will strongly interact with the protonated basic analyte.[3][5]

    • Trace Metal Contamination: Metal ions (e.g., iron, aluminum) within the silica packing can act as chelation sites or increase the acidity of nearby silanol groups, leading to stronger secondary interactions and peak tailing.[6][7]

  • Physical and Instrumental Causes:

    • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, causing peak distortion that often appears as tailing.[2][8]

    • Extra-Column Effects: Excessive dead volume in tubing, fittings, or the detector cell can cause the analyte band to spread, resulting in tailing that is often more pronounced for early-eluting peaks.[8][9]

    • Column Degradation: A void at the column inlet, a partially blocked frit, or contamination of the column bed can disrupt the flow path, causing tailing for all peaks in the chromatogram.[8][10]

Q2: How can I systematically diagnose and resolve peak tailing for my analyte?

A systematic approach is crucial for efficiently identifying and fixing the root cause of peak tailing. The workflow below starts by distinguishing between chemical and physical issues. The key diagnostic step is to inject a neutral compound; if it exhibits a good peak shape while your basic analyte tails, the problem is chemical in nature.[11]

G cluster_start cluster_diag Diagnosis cluster_physical Physical / Instrumental Issues cluster_chemical Chemical Interactions start Peak Tailing Observed for This compound diag_1 Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->diag_1 diag_2 Does the neutral compound tail? diag_1->diag_2 phys_1 Check for Dead Volume (fittings, tubing length) diag_2->phys_1  Yes, all peaks tail chem_1 Optimize Mobile Phase diag_2->chem_1  No, only basic analyte tails chem_2 Use a different column phys_2 Inspect Column (voids, blocked frit) phys_1->phys_2 phys_3 Check for Overload (dilute sample) phys_2->phys_3 phys_sol Fix connections, replace column, or reduce sample concentration phys_3->phys_sol chem_3 Lower pH (e.g., 2.5-3.0) with 0.1% Formic/TFA chem_1->chem_3 chem_4 Add Competing Base (e.g., 10-20 mM TEA) chem_1->chem_4 chem_5 Increase Buffer Strength (e.g., 25-50 mM) chem_1->chem_5 chem_6 Use High-Purity, End-Capped 'Type B' Silica Column chem_2->chem_6 chem_7 Try Polar-Embedded or Hybrid Surface Column chem_2->chem_7 chem_sol Achieve Symmetrical Peak chem_3->chem_sol chem_4->chem_sol chem_5->chem_sol chem_6->chem_sol chem_7->chem_sol

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: Which HPLC columns are recommended to minimize tailing for this analyte?

Column selection is critical for obtaining a good peak shape with basic compounds.[4]

  • High-Purity, End-Capped "Type B" Silica Columns: Modern columns are manufactured with high-purity silica that has a lower metal content and fewer acidic silanol sites.[7][12] "End-capping" further deactivates most residual silanols by reacting them with a small silylating agent, making the surface less interactive with basic analytes.[3][8][13]

  • Hybrid Silica Columns: These columns incorporate organic (organosiloxane) and inorganic (silica) materials in their stationary phase. This composition offers better pH stability and reduced silanol activity, improving peak shape for challenging basic compounds.[4]

  • Polar-Embedded or Polar-Endcapped Phases: These stationary phases have a polar group (e.g., amide, carbamate) embedded within or at the end of the alkyl chain. This polar group can shield the analyte from interacting with underlying silanol groups, significantly reducing peak tailing.[6]

Q4: How does mobile phase pH affect the peak shape, and what is a good starting point?

Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds.[3]

  • Mechanism: At a low pH (typically ≤ 3), the excess protons in the mobile phase suppress the ionization of the surface silanol groups, keeping them in their neutral Si-OH form.[3][4] This minimizes the strong ionic attraction to the protonated amino group of the analyte, thereby reducing tailing.

  • Recommended Starting Point: For this compound, begin with a mobile phase pH between 2.5 and 3.0. This can be achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase.[8]

  • Considerations: Standard silica columns can be unstable below pH 2, which may cause the bonded phase to hydrolyze. Always use columns specifically designed and rated for low-pH operation.[3] Increasing buffer concentration (e.g., from 10 mM to 25-50 mM) can also improve peak shape by increasing ionic strength and masking residual silanol interactions.[5][8]

Q5: What if all peaks in my chromatogram are tailing, not just the analyte?

If all compounds, including any neutral ones, exhibit tailing, the issue is likely physical or instrumental rather than chemical.[10][11]

  • Column Void or Contamination: The most common cause is a physical disruption at the head of the column.[10] This can be a void formed by the settling of the packed bed or a partial blockage of the inlet frit by particulates from the sample or system.[10]

  • Extra-Column Dead Volume: Check all fittings and connections between the injector and the detector.[8] Using tubing with an unnecessarily large internal diameter or having poorly made connections can introduce dead volume where the sample can diffuse, causing band broadening and tailing.[2] This effect is often more severe for peaks with low retention times.[9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[2] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[14]

Data and Parameters

Table 1: Mobile Phase Optimization Strategies for Basic Analytes
ParameterRecommended RangePurpose & RationalePotential Issues
pH 2.5 - 3.0Suppresses silanol ionization (Si-O⁻) to minimize secondary interactions with the protonated amine.[3][5]Column instability below pH 2; potential for analyte retention time to decrease.[3]
Buffer Concentration 25 - 50 mMIncreases mobile phase ionic strength, which helps to mask active silanol sites.[5][8]Buffer precipitation in high organic content; MS incompatibility (for non-volatile buffers like phosphate).[5]
Acidic Additive 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA)Controls pH and can act as an ion-pairing agent (especially TFA), improving peak shape.[14]TFA can suppress MS signal and is difficult to remove from the column.
Competing Base 10 - 25 mM Triethylamine (TEA)TEA (a competing base) preferentially interacts with active silanol sites, blocking the analyte from doing so.[4][8]Can shorten column lifetime; may suppress MS signal; less necessary with modern columns.[12]
Table 2: HPLC Column Selection Guide for this compound
Column TypeStationary Phase CharacteristicsSuitability for Basic Analytes
Modern End-Capped C18 High-purity "Type B" silica with minimal metal content and deactivated residual silanols.[8][12]Good: A significant improvement over older columns, often sufficient with proper mobile phase optimization.[4]
Polar-Embedded Contains a polar functional group (e.g., amide) within the alkyl chain.[6]Excellent: Shields analytes from silanol interactions, providing superior peak shape for bases, often with less need for additives.[6]
Hybrid Surface A mix of silica and organosiloxane materials.[4]Excellent: Offers enhanced pH stability and reduced silanol activity, making it robust for method development.[4]
Charged Surface Hybrid (CSH) Contains a low-level positive surface charge.Excellent: The positive charge repels basic analytes from interacting with underlying silanols, especially at low pH.[4][5]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol details the preparation of a low-pH mobile phase, a primary strategy for mitigating peak tailing of basic compounds.

  • Aqueous Phase Preparation:

    • Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

    • Using a micropipette, carefully add 1.0 mL of formic acid (or 0.5 mL of TFA) to the water to achieve a 0.1% (or 0.05%) concentration.

    • Cap the bottle and mix thoroughly by inversion.

    • Filter the solution through a 0.22 µm membrane filter to remove particulates.

    • Degas the solution for 10-15 minutes using sonication or vacuum degassing.

  • Organic Phase:

    • Use HPLC-grade acetonitrile or methanol. Filtering and degassing are also recommended.

  • HPLC Setup:

    • Place the prepared mobile phase lines into the respective bottles.

    • Thoroughly purge the HPLC system with the new mobile phases to ensure the entire flow path is conditioned.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes before injecting the sample.

Protocol 2: Column Flushing to Address Contamination

If a blocked frit or column contamination is suspected, a flushing procedure can restore performance.

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Reverse the Column: Connect the column outlet to the injector outlet, reversing the direction of flow.

  • Flushing Sequence: Flush the column to waste at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) with a series of solvents, using 10-15 column volumes for each step:

    • Your current mobile phase (without buffer salts).

    • 100% HPLC-grade water (to remove salts).

    • Isopropanol (an intermediate polarity solvent).

    • Hexane or Methylene Chloride (for non-polar contaminants; ensure system compatibility).

    • Isopropanol (to transition back to a polar solvent).

    • 100% Acetonitrile or Methanol.

  • Re-equilibration:

    • Return the column to its original orientation.

    • Reconnect the column to the detector.

    • Gradually reintroduce your mobile phase and equilibrate the system thoroughly before use.

Protocol 3: Sample Overload Diagnosis

This simple test determines if peak tailing is caused by injecting too much sample mass.[8]

  • Prepare a Dilution Series: Prepare a series of sample dilutions from your current stock solution (e.g., 1:2, 1:5, 1:10, 1:50). Ensure the diluent is the same as your mobile phase or weaker.

  • Inject and Analyze: Inject the same volume of each dilution, starting with the most dilute sample and working up to your original concentration.

  • Evaluate Peak Shape:

    • Calculate the tailing factor for your analyte peak in each chromatogram.

    • If the tailing factor improves significantly (moves closer to 1.0) with more dilute samples, mass overload is a contributing factor.

    • The solution is to either inject a smaller volume or use a more dilute sample for your analysis.[5]

References

Technical Support Center: Purification of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 4-Amino-3-(trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for aromatic amines like this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification. For crystalline products with colored impurities, recrystallization, often incorporating an activated carbon treatment, is a primary choice. For complex mixtures or when high purity is essential, column chromatography is typically more effective.[1]

Q2: What are the likely sources of colored impurities in my sample?

A2: Colored impurities in synthetic organic compounds can arise from several sources, including:

  • Starting materials or reagents: Impurities present in the initial reactants can be carried through the synthesis.

  • Byproducts of the reaction: Side reactions can lead to the formation of highly conjugated, colored molecules.

  • Degradation products: The desired compound may degrade upon exposure to air, light, or heat, forming colored substances. Aromatic amines, in particular, are susceptible to oxidation, which can produce colored impurities.

  • Residual catalysts or metals: Traces of metal catalysts used in the synthesis can sometimes form colored complexes.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main compound and any impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the number of components in your sample and to monitor the progress of a purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weights of the main compound and any impurities.

Troubleshooting Guide: Removing Colored Impurities

This guide addresses the specific issue of colored impurities in your this compound sample.

G cluster_start Start cluster_decision Initial Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Outcome start Colored Sample of This compound is_crystalline Is the sample crystalline? start->is_crystalline recrystallization Attempt Recrystallization is_crystalline->recrystallization Yes column_chromatography Perform Column Chromatography is_crystalline->column_chromatography No/Oily activated_carbon Add Activated Carbon during Recrystallization recrystallization->activated_carbon color_removed_recrys Color Removed? activated_carbon->color_removed_recrys color_removed_recrys->column_chromatography No success Pure, Colorless Product color_removed_recrys->success Yes color_removed_chrom Color Removed? column_chromatography->color_removed_chrom color_removed_chrom->success Yes further_analysis Further Analysis/ Re-purification Needed color_removed_chrom->further_analysis No

Problem: My crystalline product is colored, but the pure compound should be colorless.

Possible Cause: The presence of colored impurities that co-crystallize with your product.

Solutions:

  • Recrystallization with Activated Carbon: This is often the most effective first step for removing colored impurities from a solid product. Activated carbon has a high surface area that can adsorb large, colored molecules.[2][3]

  • Column Chromatography: If recrystallization is ineffective or your product is not a solid, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide for this compound (Starting Points)

Solvent SystemPolaritySuitability and Rationale
TolueneLowA patent for the related 4-amino-2-trifluoromethyl benzonitrile mentions refining with toluene, suggesting it may be a suitable solvent.[4][5]
Ethanol or MethanolHighAlcohols are often good solvents for polar compounds like aromatic amines. A related compound has been purified by ethanol recrystallization.
Ethyl Acetate / HexaneVariableThis is a common solvent system for both recrystallization and column chromatography of moderately polar compounds. The polarity can be fine-tuned.
Dichloromethane / MethanolHighA common solvent system for polar organic compounds.

Table 2: Suggested Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 v/v), gradually increasing the proportion of Ethyl Acetate.
Sample Loading Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

G cluster_steps Recrystallization with Activated Carbon step1 1. Dissolution: Dissolve crude product in a minimal amount of hot solvent. step2 2. Cool Slightly: Remove from heat and allow to cool slightly. step1->step2 step3 3. Add Activated Carbon: Add a small amount of activated carbon to the solution. step2->step3 step4 4. Reheat and Stir: Briefly reheat to boiling with stirring. step3->step4 step5 5. Hot Filtration: Quickly filter the hot solution to remove the carbon. step4->step5 step6 6. Crystallization: Allow the filtrate to cool slowly to form crystals. step5->step6 step7 7. Isolation: Collect crystals by filtration and wash with cold solvent. step6->step7 step8 8. Drying: Dry the purified crystals. step7->step8

  • Dissolution: In a fume hood, place the crude, colored this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (see Table 1) and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat and let it cool slightly to prevent bumping when the activated carbon is added.

  • Activated Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Be cautious as the carbon can cause the solution to boil vigorously.

  • Heating and Stirring: Gently swirl or stir the mixture and bring it back to a boil for a few minutes to ensure maximum adsorption of impurities onto the carbon.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography

G cluster_steps Column Chromatography step1 1. Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column. step2 2. Sample Loading: Dissolve the crude product and load it onto the top of the column. step1->step2 step3 3. Elution: Begin elution with a non-polar solvent system. step2->step3 step4 4. Gradient Elution (Optional): Gradually increase the polarity of the eluent to elute the compounds. step3->step4 step5 5. Fraction Collection: Collect fractions as the solvent elutes from the column. step4->step5 step6 6. Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. step5->step6 step7 7. Concentration: Combine the pure fractions and remove the solvent by rotary evaporation. step6->step7

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If solubility is low, use a slightly more polar solvent like dichloromethane. Carefully add the sample solution to the top of the column. Alternatively, for a "dry load," dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the prepared column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to move the compounds down the column at different rates. The colored impurities will likely have different polarities than the desired product and will elute in different fractions.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions using TLC to determine which fractions contain the pure, colorless product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

finding a suitable recrystallization solvent for 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the recrystallization of 4-Amino-3-(trifluoromethoxy)benzonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity solid product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures (near the solvent's boiling point) and low solubility at low temperatures (e.g., room temperature or in an ice bath). This temperature-dependent solubility differential is crucial for maximizing the recovery of pure crystals upon cooling.

Q2: How does the chemical structure of this compound influence solvent selection?

A2: The molecule possesses several polar functional groups: an amino (-NH2) group capable of hydrogen bonding, a polar trifluoromethoxy (-OCF3) group, and a polar nitrile (-CN) group, all attached to a benzene ring. This overall polarity suggests that polar solvents will be more effective at dissolving the compound, especially at higher temperatures. The principle of "like dissolves like" is a good starting point for solvent selection.[1][2][3][4]

Q3: Can a mixture of solvents be used for recrystallization?

A3: Yes, a solvent pair, or mixed solvent system, can be very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The compound is first dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then reheated until it becomes clear again and allowed to cool slowly. For a polar compound like this, a common solvent pair could be a polar solvent like ethanol with a non-polar co-solvent like hexane, or a highly polar solvent like ethanol with water.[5]

Q4: What should I do if the compound "oils out" instead of forming crystals?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or separates from the cooling solution as a liquid rather than solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try using a lower-boiling point solvent or a larger volume of the current solvent. If oiling out occurs during cooling, try reheating the solution and allowing it to cool more slowly, perhaps by insulating the flask. Seeding the solution with a tiny crystal of the pure compound can also encourage crystallization over oiling.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent.2. The chosen solvent is too non-polar.3. The presence of insoluble impurities.1. Add more hot solvent in small increments.2. Switch to a more polar solvent or a suitable solvent mixture.3. If a significant amount has dissolved, perform a hot filtration to remove insoluble materials.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated.2. The cooling process is too fast.3. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
The recovered crystal yield is very low. 1. Too much solvent was used.2. The crystals were filtered before crystallization was complete.3. The compound has significant solubility in the cold solvent.4. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Ensure the solution has been adequately cooled (e.g., in an ice bath) to maximize crystal formation.3. Cool the solution for a longer period at a lower temperature. Ensure the solvent used for washing the collected crystals is ice-cold.4. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step.
The crystals are colored or appear impure. 1. Colored impurities are co-precipitating with the product.2. Incomplete dissolution of impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. Ensure all soluble impurities are fully dissolved in the hot solvent before cooling.

Data Presentation: Solvent Suitability

Solvent Polarity Solubility at 25°C Solubility at Boiling Point Suitability as a Recrystallization Solvent
Water HighLowMedium to HighPotentially good, especially in a mixture with a co-solvent like ethanol.
Ethanol HighMediumHighGood candidate.
Methanol HighMedium to HighHighMay be too good of a solvent at room temperature, potentially leading to lower yields.
Isopropanol Medium-HighLow to MediumHighGood candidate.
Acetone Medium-HighHighHighLikely too soluble at room temperature for good recovery.
Ethyl Acetate MediumLowMediumPotentially a good candidate.
Dichloromethane MediumMediumHighGood solubility, but its low boiling point may limit the temperature gradient.
Toluene LowLowMediumMay be suitable, potentially as part of a solvent pair.
Hexane LowVery LowLowUnsuitable as a primary solvent, but could be used as an anti-solvent in a mixed system.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

1. Solvent Selection:

  • Based on the table above, select a promising solvent (e.g., Ethanol or Isopropanol) or a solvent pair (e.g., Ethanol/Water).

  • To test a solvent, place a small amount of the crude compound (approx. 50 mg) in a test tube and add the solvent dropwise at room temperature. If it dissolves readily, the solvent is likely too good.

  • If it does not dissolve at room temperature, gently heat the test tube. If the compound dissolves in the hot solvent and recrystallizes upon cooling, it is a good candidate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture on a hot plate with gentle swirling or stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present after the dissolution step, a hot filtration is required.

  • Preheat a funnel and a new Erlenmeyer flask.

  • Place a piece of fluted filter paper in the preheated funnel.

  • Quickly pour the hot solution through the filter paper into the clean, preheated flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

5. Crystal Collection and Washing:

  • Set up a vacuum filtration apparatus with a Büchner funnel.

  • Wet the filter paper in the funnel with a small amount of the ice-cold recrystallization solvent.

  • Swirl the crystallized solution to create a slurry and pour it into the Büchner funnel under vacuum.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound solvent_selection Step 1: Select Suitable Recrystallization Solvent start->solvent_selection dissolution Step 2: Dissolve Crude Compound in Minimum Hot Solvent solvent_selection->dissolution insoluble_check Insoluble Impurities Present? dissolution->insoluble_check hot_filtration Step 3: Hot Filtration to Remove Impurities insoluble_check->hot_filtration Yes cooling Step 4: Slow Cooling to Induce Crystallization insoluble_check->cooling No hot_filtration->cooling crystal_collection Step 5: Collect Crystals via Vacuum Filtration cooling->crystal_collection washing Step 6: Wash Crystals with Cold Solvent crystal_collection->washing drying Step 7: Dry the Purified Crystals washing->drying end End: Pure Crystalline Product drying->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

References

strategies to minimize byproduct formation in cyanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation and optimize your synthetic outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during cyanation reactions.

Problem 1: Formation of Amide or Carboxylic Acid Byproducts

Q: My reaction is producing significant amounts of the corresponding amide or carboxylic acid instead of the desired nitrile. How can I prevent this hydrolysis?

A: Hydrolysis of the nitrile product is a common side reaction, especially in the presence of water and acid or base. Here are several strategies to minimize this byproduct:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware thoroughly. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can also help to exclude atmospheric moisture.

  • Choice of Cyanide Source: Some cyanide sources are more prone to introducing water or generating basic byproducts that can promote hydrolysis.

    • Acetone cyanohydrin can be a good alternative as it can be used under relatively neutral conditions.

    • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic and stable cyanide source that is less prone to hydrolysis under optimized conditions.[1][2][3]

  • Control of Reaction Temperature: For many cyanation reactions, especially those involving metal cyanides, lower reaction temperatures can disfavor the hydrolysis pathway. Monitor the reaction progress closely and avoid unnecessarily high temperatures or prolonged reaction times.

  • pH Control: If possible, maintain the reaction mixture at a neutral or slightly acidic pH during workup to minimize base-catalyzed hydrolysis.

This protocol is adapted from a general procedure for palladium-catalyzed cyanation.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), anhydrous (0.5 mmol, 0.5 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)

  • Anhydrous base (e.g., K₂CO₃, dried, 1.5 mmol)

  • Schlenk flask and other oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium precatalyst, phosphine ligand, and anhydrous potassium hexacyanoferrate(II).

  • Add the anhydrous base to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Formation of Hydrodehalogenated Byproduct

Q: I am observing a significant amount of the hydrodehalogenated byproduct in my palladium- or nickel-catalyzed cyanation of an aryl halide. What can I do to suppress this?

A: Hydrodehalogenation is a common side reaction in cross-coupling reactions, where the halide is replaced by a hydrogen atom. This is often promoted by the presence of a hydride source and can be influenced by the catalyst system and reaction conditions.

  • Ligand Selection: The choice of phosphine ligand can have a significant impact on the selectivity of the reaction. Bulky, electron-rich ligands often favor the desired cross-coupling over hydrodehalogenation.

  • Solvent and Base: The choice of solvent and base can influence the formation of hydride species. Aprotic solvents are generally preferred. The use of a non-nucleophilic base can also be beneficial.

  • Additives: In some nickel-catalyzed systems, the addition of certain additives like NaI has been shown to suppress the formation of hydrodehalogenated side products.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the cyanation reaction.

G start Hydrodehalogenation byproduct observed ligand Optimize Ligand (e.g., bulkier, more electron-rich) start->ligand temp Lower Reaction Temperature ligand->temp additive Consider Additives (e.g., NaI for Ni-catalyzed reactions) temp->additive solvent_base Screen Solvents and Bases (e.g., aprotic solvents, non-nucleophilic bases) additive->solvent_base end Byproduct Minimized solvent_base->end

Caption: A troubleshooting workflow for minimizing hydrodehalogenation byproducts.

Problem 3: Formation of Dicyanated Byproducts

Q: My reaction is producing a dicyanated product in addition to the desired monocyanated product. How can I improve the selectivity for monosubstitution?

A: Dicyanation can occur when the starting material has multiple reactive sites or when the monocyanated product is more reactive than the starting material towards cyanation.

  • Stoichiometry of Cyanide Source: Carefully control the stoichiometry of the cyanide source. Using a slight excess or a 1:1 ratio of the cyanide source to the substrate can help to minimize dicyanation.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the monocyanated product. Lowering the reaction temperature may also improve selectivity.

  • Substrate Reactivity: If the substrate is highly activated, consider using a less reactive cyanide source or milder reaction conditions.

  • Protecting Groups: If the substrate has multiple equivalent reactive sites, consider using a protecting group strategy to block one of the sites before the cyanation reaction.

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for my reaction?

A1: The optimal cyanide source depends on several factors, including the substrate, reaction type (e.g., Sₙ2, palladium-catalyzed, Sandmeyer), and safety considerations. The table below provides a comparison of common cyanide sources.

Cyanide SourceAdvantagesDisadvantagesTypical Applications
NaCN / KCN Inexpensive, readily availableHighly toxic, hygroscopicSₙ2 reactions, Sandmeyer reactions
Zn(CN)₂ Less toxic than alkali cyanides, less soluble (can reduce catalyst poisoning)[5]Stoichiometric zinc wastePalladium- and nickel-catalyzed cyanations
CuCN Effective for Rosenmund-von Braun reactionStoichiometric copper waste, toxicRosenmund-von Braun reaction
K₄[Fe(CN)₆] Non-toxic, stable, and easy to handle[1][2][3]Lower reactivity, may require higher temperatures or specific catalystsPalladium- and copper-catalyzed cyanations
Acetone Cyanohydrin Safer liquid source of HCN, can be used under milder conditions[6]Can decompose to release HCNHydrocyanation, cyanation of aryl halides
Trimethylsilyl Cyanide (TMSCN) Soluble in organic solvents, versatileMoisture sensitive, can be expensiveCyanosilylation, cyanation of various electrophiles

Q2: How can I minimize the formation of phenol byproducts in a Sandmeyer cyanation reaction?

A2: Phenol formation is a common side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[7][8] To minimize this:

  • Low Temperature: Maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent reaction with the copper(I) cyanide.

  • Use of Non-Aqueous Solvents: If possible, performing the diazotization in a non-aqueous solvent can significantly reduce phenol formation.

  • Slow Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt in the reaction mixture.

Q3: What is the role of the ligand in palladium- and nickel-catalyzed cyanation reactions?

A3: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. Key functions include:

  • Facilitating Oxidative Addition: Electron-rich ligands can promote the oxidative addition of the aryl halide to the metal center.

  • Promoting Reductive Elimination: Bulky ligands can facilitate the reductive elimination of the nitrile product.

  • Preventing Catalyst Deactivation: Certain ligands can prevent the catalyst from being poisoned by excess cyanide ions.[1]

  • Controlling Selectivity: The steric and electronic properties of the ligand can influence the regioselectivity and chemoselectivity of the reaction, minimizing the formation of byproducts like hydrodehalogenated compounds.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of Nitrile (%)Reference
XPhos 0.2100197[1]
tBuXPhos 0.2100185[1]
dppf 0.2100125[1]
P(t-Bu)₃ 0.2100110[1]
CM-phos 1.0701296[2]

*Yields are for the cyanation of ethyl 4-chlorobenzoate.

Experimental Protocols

Detailed Protocol for Cyanation of an Aryl Chloride using K₄[Fe(CN)₆]

This protocol provides a general and practical method for the cyanation of aryl chlorides using a non-toxic cyanide source.[1][2]

Materials:

  • Aryl chloride (1.0 mmol)

  • Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%)

  • XPhos (19.1 mg, 0.04 mmol, 4 mol%)

  • K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 mmol)

  • KOAc (12.3 mg, 0.125 mmol)

  • Dioxane (2.5 mL)

  • Water (de-gassed, 2.5 mL)

  • Screw-cap reaction tube with a Teflon-lined septum

  • Magnetic stir bar

Procedure:

  • To a screw-cap reaction tube containing a magnetic stir bar, add the aryl chloride, Pd₂(dba)₃, XPhos, K₄[Fe(CN)₆]·3H₂O, and KOAc.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add dioxane and de-gassed water via syringe.

  • Seal the tube tightly with the screw cap.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 1-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Decision-Making Workflow for Cyanation Byproduct Minimization

G cluster_amide Amide/Carboxylic Acid Byproduct cluster_hydro Hydrodehalogenation Byproduct cluster_di Dicyanation Byproduct start Byproduct Formation in Cyanation Reaction identify Identify Byproduct(s) (e.g., Amide, Hydrodehalogenation, Dicyanation) start->identify amide Implement Anhydrous Conditions identify->amide hydro_ligand Optimize Ligand identify->hydro_ligand di_stoich Adjust Cyanide Stoichiometry identify->di_stoich amide_source Change Cyanide Source (e.g., K4[Fe(CN)6]) amide->amide_source amide_temp Lower Reaction Temperature amide_source->amide_temp end Optimized Reaction amide_temp->end hydro_additive Add Suppressing Agent (e.g., NaI for Ni-cat.) hydro_ligand->hydro_additive hydro_temp Lower Temperature hydro_additive->hydro_temp hydro_temp->end di_time Reduce Reaction Time di_stoich->di_time di_temp Lower Temperature di_time->di_temp di_temp->end

Caption: A decision-making workflow to address common byproducts in cyanation reactions.

References

Technical Support Center: Scaling Up Reactions with Trifluoromethoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up of chemical reactions involving trifluoromethoxy (-OCF₃) compounds.

Section 1: Frequently Asked Questions (FAQs) - General Safety and Handling

Q1: What are the primary hazards associated with trifluoromethoxy compounds?

A1: While the trifluoromethoxy group itself is generally more stable than a trifluoromethyl group, the primary hazards are compound-specific and relate to the overall molecule's reactivity and toxicity. A significant concern is the potential for the trifluoromethoxy group to undergo hydrolysis, particularly under strong basic conditions, to form a carboxylic acid and release fluoride ions.[1] Additionally, like many fluorinated compounds, there is a risk of decomposition at high temperatures, which could release toxic and corrosive gases such as hydrogen fluoride (HF).[2] Always consult the Safety Data Sheet (SDS) for the specific compound.

Q2: How stable is the trifluoromethoxy group to different reaction conditions?

A2: The trifluoromethoxy group is considered to have good metabolic and chemical stability.[3][4] It is generally resistant to many synthetic transformations. However, its stability can be compromised under certain conditions. For instance, it can be labile to strong bases, leading to hydrolysis.[1][5] Some studies have shown that the hydrolytic stability of N-trifluoromethyl compounds is pH-dependent.[6] While generally thermally robust, high temperatures, especially in the presence of certain reagents, can lead to decomposition.[7][8]

Q3: What personal protective equipment (PPE) is recommended when working with trifluoromethoxy compounds on a larger scale?

A3: A comprehensive risk assessment should dictate the specific PPE. However, as a standard, the following should be used:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves. It is crucial to check the glove manufacturer's compatibility chart for the specific compound and solvents being used. Double gloving may be appropriate for highly hazardous materials.[9]

  • Body Protection: A flame-retardant lab coat and chemical-resistant apron.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[9] If there's a risk of exposure exceeding permissible limits, a respirator may be necessary.

Q4: What are the best practices for storing trifluoromethoxy compounds?

A4: Trifluoromethoxy compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.[9][10] Keep containers tightly closed.[9] Some compounds may be sensitive to moisture and require storage under an inert atmosphere. Always adhere to the specific storage instructions on the product's SDS.

Q5: How should I dispose of waste containing trifluoromethoxy compounds?

A5: Waste containing trifluoromethoxy compounds must be treated as hazardous waste. Collect all waste, including reaction byproducts, contaminated materials, and excess reagents, in a clearly labeled, sealed container. Do not mix with incompatible waste streams. Follow your institution's specific guidelines for hazardous waste disposal, which typically involves a certified waste management company.[9]

Section 2: Troubleshooting Guide for Scale-Up

This guide addresses specific issues that may arise during the scale-up of reactions involving trifluoromethoxy compounds.

Issue Possible Cause Recommended Solution
Exothermic Reaction Runaway Inadequate heat removal due to changes in surface-area-to-volume ratio upon scale-up.- Conduct reaction calorimetry studies on a small scale to determine the heat of reaction and the maximum temperature of the synthesis reaction.[11] - Ensure the large-scale reactor has sufficient cooling capacity. - Control the addition rate of reagents to manage the rate of heat generation.
Low or Inconsistent Yield - Inefficient mixing in a larger reactor. - Localized temperature fluctuations. - Sensitivity to air or moisture introduced during transfer.- Evaluate and optimize the stirring rate and impeller design for the larger vessel. - Use a reactor with better temperature control and monitoring. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Impurities - Decomposition of starting material, product, or reagents at elevated temperatures. - Hydrolysis of the trifluoromethoxy group due to the presence of base.- Re-evaluate the thermal stability of all components at the intended reaction temperature using techniques like TGA or DSC. - If basic conditions are required, consider using a milder base, lower temperatures, or shorter reaction times. - Analyze for the presence of fluoride ions or the corresponding carboxylic acid to diagnose hydrolysis.
Difficulties with Product Isolation Changes in physical properties of the reaction mixture (e.g., viscosity, slurry formation) upon scale-up.- Develop a robust workup and isolation procedure at the lab scale that anticipates potential changes. - Consider alternative isolation techniques such as crystallization or distillation that are more amenable to large-scale operations.

Section 3: Data Presentation

Thermal Stability of Fluorinated Aryl Ethers

The following table summarizes thermal decomposition data for a series of fluorinated alkyl aryl ethers, demonstrating their high thermal stability.

Compound5% Weight Loss Temperature (TGA, in N₂)Oxidative Decomposition Temperature (in Air)
PTOP-TFE > 400°C300°C
BisA-TFE > 400°C347°C
MIBK-Bis-TFE > 400°C290°C
(Data sourced from a study on fluorinated alkyl aryl ethers, demonstrating their general thermal and oxidative stability.[7])
Illustrative Reaction Conditions for Trifluoromethoxylation

The following table provides examples of reaction conditions for different trifluoromethoxylation methods, which may serve as a starting point for development and scale-up.

MethodSubstrateReagentsSolventTemperatureYieldReference
Deoxyfluorination Aryl FluoroformatesSulfur Tetrafluoride (SF₄)-160–175°C9–81%[12]
Oxidative Desulfurization-Fluorination Aryl DithiocarbonatesPyridine-HF, DBH--Good to Excellent[12]
Silver-Mediated AlcoholsTMSCF₃, AgOTf, Selectfluor-Room Temp.Moderate to Excellent[13]
With Togni's Reagent N-Heteroaromatic PhenolsTogni's Reagent IIMeNO₂100°C15–78%[14]

Section 4: Experimental Protocols

Detailed Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

This protocol describes a two-step synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[15]

Step 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate

  • To a flask under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv).

  • Add anhydrous chloroform (0.1 M).

  • Add Togni reagent II (1.2 equiv) and cesium carbonate (Cs₂CO₃, 10 mol%).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Step 2: OCF₃-Migration to Synthesize Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate

  • In a pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) and nitromethane (1.0 M).

  • Seal the vessel and stir the reaction mixture at 120°C behind a safety shield. Caution: Impure nitromethane can be explosive.

  • After 20 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a round-bottom flask and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes:EtOAc) to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Section 5: Mandatory Visualizations

Workflow for Safety Assessment in Scale-Up

ScaleUpSafetyWorkflow Figure 1: Safety Assessment Workflow for Scaling Up Trifluoromethoxy Compound Reactions A Step 1: Small-Scale Reaction Optimization B Step 2: Hazard Identification (Literature & SDS Review) A->B C Step 3: Thermal Hazard Assessment (DSC, TGA, RC1) B->C D Step 4: Identify Critical Process Parameters C->D G Unacceptable Risk C->G High Exotherm or Decomposition E Step 5: Pilot Scale Run (Controlled Conditions) D->E F Step 6: Full-Scale Production E->F Safe H Re-evaluate Process or Chemistry G->H H->A

Caption: Safety Assessment Workflow for Scaling Up Trifluoromethoxy Compound Reactions.

Potential Decomposition Pathways of Trifluoromethoxyarenes

DecompositionPathways Figure 2: Potential Decomposition Pathways for Aryl-OCF₃ Compounds Start Aryl-OCF₃ Thermal High Temperature Start->Thermal Base Strong Base (e.g., OH⁻) Start->Base Pathway1 Thermal Decomposition Thermal->Pathway1 Pathway2 Base-Mediated Hydrolysis Base->Pathway2 Products1 Toxic Gases (e.g., HF, COF₂) Pathway1->Products1 Products2 Aryl-COOH + 3F⁻ Pathway2->Products2

Caption: Potential Decomposition Pathways for Aryl-OCF₃ Compounds.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Amino-3-(trifluoromethoxy)benzonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of 4-Amino-3-(trifluoromethoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this compound, this report leverages a comparative analysis with its structurally related analogs to provide a thorough understanding of its spectroscopic properties. This document is intended to aid in the identification, characterization, and quality control of this compound and similar compounds.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound and its key analogs. This comparative approach allows for a more robust interpretation of the spectral features of the target compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -Data not available. Predicted shifts are expected to be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and nitrile groups.
4-Amino-2-(trifluoromethyl)benzonitrile -Aromatic protons typically appear in the range of 6.5-7.5 ppm. The amino protons will present as a broad singlet.[1]
4-Aminobenzonitrile CDCl₃7.37 (d, 2H), 6.64 (d, 2H), 4.15 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -Data not available. The carbon attached to the trifluoromethoxy group will show a quartet due to C-F coupling.
4-Amino-2-(trifluoromethyl)benzonitrile -Aromatic carbons typically resonate between 110-150 ppm. The trifluoromethyl carbon will appear as a quartet.[2]
3-(Trifluoromethoxy)benzonitrile -Spectral data is available and can be used for comparison of the trifluoromethoxy group's effect.[3]

Table 3: IR Spectroscopic Data

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)
This compound N-H stretch (amine)3400-3250 (two bands)
C≡N stretch (nitrile)~2230
C-O stretch (ether)1250-1050
C-F stretch1350-1150
4-Amino-2-(trifluoromethyl)benzonitrile N-H stretch (amine)3485, 3375
C≡N stretch (nitrile)2225
Benzonitrile C≡N stretch (nitrile)~2229[4][5]

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compound C₈H₅F₃N₂O202.13Predicted [M+H]⁺: 203.04268[6]
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂186.13186 (M⁺), 167, 139, 119[1][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR experiment is conducted. A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Common ionization techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally sensitive molecules.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing Spectroscopic Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic characterization and the complementary nature of different spectroscopic techniques.

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Acquisition Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pellet KBr Pellet Preparation (for IR) Sample->Pellet Dilution Dilution (for MS) Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Dilution->MS Process Spectral Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Interpretation of Spectra Process->Interpret Structure Structural Elucidation Interpret->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Provided Information Compound Chemical Structure This compound NMR NMR (¹H, ¹³C, ¹⁹F) IR IR Spectroscopy MS Mass Spectrometry NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (-NH₂, -C≡N, -OCF₃) IR->IR_info MS_info Molecular Weight Elemental Composition MS->MS_info NMR_info->IR_info IR_info->MS_info MS_info->NMR_info

Caption: Complementary information provided by different spectroscopic techniques for structural elucidation.

References

A Comparative Analysis of the Reactivity of 4-amino-3-(trifluoromethoxy)benzonitrile and 4-amino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating the Reactivity of Two Key Fluorinated Anilines

In the landscape of pharmaceutical and agrochemical research, the incorporation of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are of particular interest due to their strong electron-withdrawing nature and their ability to enhance metabolic stability and lipophilicity. This guide provides a detailed comparison of the reactivity of two closely related benzonitrile derivatives: 4-amino-3-(trifluoromethoxy)benzonitrile and 4-amino-3-(trifluoromethyl)benzonitrile. Understanding the nuanced differences in their chemical behavior is paramount for their effective utilization in the synthesis of novel bioactive compounds.

Electronic Properties: A Quantitative Comparison

The reactivity of the amino and cyano functionalities in these molecules is intrinsically linked to the electronic influence of the trifluoromethoxy and trifluoromethyl substituents. Both are potent electron-withdrawing groups, a property that can be quantified using Hammett constants (σ). These constants provide a measure of the electronic effect of a substituent on the reactivity of a functional group on an aromatic ring.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-OCF30.350.38
-CF30.540.43

Data sourced from various chemical literature.

The Hammett constants reveal that both the -OCF3 and -CF3 groups are strongly electron-withdrawing, as indicated by their positive σ values. Notably, the trifluoromethyl group exhibits a stronger electron-withdrawing effect from the para position (σp = 0.54) compared to the trifluoromethoxy group (σp = 0.35). From the meta position, their electron-withdrawing strengths are more comparable.

This difference in electron-withdrawing ability has a direct impact on the reactivity of the amino and cyano groups in the target molecules.

Reactivity of the Amino Group

The amino group in aniline derivatives is basic and nucleophilic, readily participating in reactions such as diazotization (e.g., the Sandmeyer reaction), acylation, and alkylation. The presence of strong electron-withdrawing groups at the ortho and meta positions significantly diminishes the basicity and nucleophilicity of the amino group.

Basicity (pKa):

Given the Hammett constants, it can be inferred that the amino group in 4-amino-3-(trifluoromethyl)benzonitrile will be less basic than in this compound. The stronger inductive and resonance electron-withdrawing capacity of the -CF3 group will more effectively delocalize the lone pair of electrons on the nitrogen atom into the aromatic ring, rendering them less available for protonation.

Sandmeyer Reaction:

The Sandmeyer reaction, which involves the conversion of the amino group to a diazonium salt followed by substitution, is a key transformation for these molecules.[2][3] The efficiency of the initial diazotization step can be influenced by the basicity of the aniline.

Sandmeyer_Reaction Aniline 4-Amino-3-(R)benzonitrile (R = OCF3 or CF3) Diazonium Diazonium Salt Aniline->Diazonium NaNO2, H+ Product Substituted Benzonitrile Diazonium->Product CuX (X = Cl, Br, CN, etc.)

Caption: Generalized workflow of the Sandmeyer reaction.

Due to the reduced nucleophilicity of the amino group in both compounds, forcing conditions may be required for efficient diazotization. It is anticipated that This compound may undergo diazotization at a slightly faster rate than its trifluoromethyl counterpart due to the comparatively less deactivated amino group.

Reactivity of the Cyano Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, and reduction to an amine. The electrophilicity of the nitrile carbon is a key determinant of its reactivity towards nucleophiles.

Hydrolysis:

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base. The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic nitrile carbon.

Nitrile_Hydrolysis Nitrile 4-Amino-3-(R)benzonitrile (R = OCF3 or CF3) Amide Amide Intermediate Nitrile->Amide H2O, H+ or OH- CarboxylicAcid Carboxylic Acid Amide->CarboxylicAcid H2O, H+ or OH-

Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.

The strong electron-withdrawing nature of both the -OCF3 and -CF3 groups increases the electrophilicity of the nitrile carbon, thereby making it more susceptible to nucleophilic attack. Consequently, both this compound and 4-amino-3-(trifluoromethyl)benzonitrile are expected to undergo hydrolysis more readily than unsubstituted benzonitrile.

Based on the Hammett constants, the -CF3 group is a stronger electron-withdrawing group than the -OCF3 group when considering its effect on the entire ring. This suggests that the nitrile carbon in 4-amino-3-(trifluoromethyl)benzonitrile will be more electrophilic , and thus, it is predicted to undergo hydrolysis at a faster rate under identical conditions compared to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of these specific compounds are not extensively reported in readily accessible literature. However, general procedures for reactions involving substituted anilines and benzonitriles can be adapted.

General Protocol for Sandmeyer Reaction (e.g., Bromination):

  • Diazotization: Dissolve the 4-amino-3-(R)benzonitrile (1 equivalent) in an aqueous acidic solution (e.g., 48% HBr) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Substitution: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in the corresponding acid (e.g., 48% HBr).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Acid-Catalyzed Nitrile Hydrolysis:

  • In a round-bottom flask, combine the 4-amino-3-(R)benzonitrile (1 equivalent) with an excess of aqueous acid (e.g., 50% H2SO4).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent to purify the carboxylic acid.

Summary and Outlook

The comparison of this compound and 4-amino-3-(trifluoromethyl)benzonitrile reveals subtle but significant differences in their expected reactivity, primarily driven by the distinct electronic properties of the -OCF3 and -CF3 groups.

Property/ReactionThis compound4-amino-3-(trifluoromethyl)benzonitrileRationale
Amino Group Basicity HigherLower-CF3 is a stronger electron-withdrawing group, reducing electron density on the nitrogen more effectively.
Rate of Diazotization Expected to be slightly fasterExpected to be slightly slowerHigher basicity of the amino group facilitates reaction with the diazotizing agent.
Nitrile Carbon Electrophilicity LowerHigherStronger electron-withdrawing effect of -CF3 makes the nitrile carbon more electron-deficient.
Rate of Nitrile Hydrolysis Expected to be slowerExpected to be fasterHigher electrophilicity of the nitrile carbon accelerates nucleophilic attack by water/hydroxide.

This comparative guide, based on fundamental principles of organic chemistry and available data, serves as a valuable resource for chemists engaged in the synthesis and derivatization of these important fluorinated building blocks. Further experimental studies are warranted to provide precise quantitative data on the reaction kinetics and pKa values, which would enable an even more refined understanding and prediction of their chemical behavior. The strategic choice between these two synthons will ultimately depend on the desired reactivity profile for a specific synthetic target.

References

A Comparative Analysis of the Biological Activity of Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the ortho-, meta-, and para-isomers of aminobenzonitrile reveals distinct biological profiles, underscoring the critical role of isomeric positioning in determining pharmacological activity. This guide provides a comparative overview of 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile, supported by available data and a hypothetical cytotoxic study to illustrate a framework for their evaluation.

The structural arrangement of functional groups on a molecule, known as isomerism, is a fundamental concept in pharmacology that can dramatically influence a compound's biological activity, efficacy, and safety. In the case of aminobenzonitriles, the position of the amino group on the benzonitrile ring dictates the molecule's electronic properties, reactivity, and spatial conformation, thereby affecting its interaction with biological targets. While direct comparative studies on the biological activities of 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile are limited in publicly available scientific literature, this guide synthesizes the known applications and presents a hypothetical comparative study to highlight their potential differences.

Overview of Isomer-Specific Applications

The primary role of aminobenzonitrile isomers in the scientific literature is as versatile intermediates in the synthesis of a wide array of biologically active molecules.

  • 2-Aminobenzonitrile (Anthranilonitrile): This ortho-isomer is a key building block in the synthesis of various heterocyclic compounds, particularly quinazolines and other pharmacologically relevant scaffolds.[1] Derivatives of 2-aminobenzonitrile have been investigated for their potential as anticancer agents, specifically as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) kinases.[1] It is also used in the production of dyes and pigments.[2]

  • 3-Aminobenzonitrile (m-Cyanoaniline): The meta-isomer is also a crucial intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and dyes.[3]

  • 4-Aminobenzonitrile (p-Cyanoaniline): The para-isomer is reported to have hypotensive and radioprotective activities.[4] It serves as a precursor in the synthesis of various drugs, including the non-steroidal anti-androgen bicalutamide, the COX-2 inhibitor etoricoxib, and the direct thrombin inhibitor dabigatran etexilate.[5] Additionally, it is used as a derivatization reagent in analytical chemistry.[4]

Hypothetical Comparative Study: Cytotoxic Activity

To illustrate a direct comparison of the biological activities of the three benzonitrile isomers, a hypothetical study on their cytotoxic effects against a human cancer cell line is presented below. This section is intended to serve as a framework for how such a comparative analysis would be structured and the type of data that would be generated.

Quantitative Data Summary

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for the benzonitrile isomers against the HeLa (human cervical cancer) cell line after 48 hours of exposure. Lower IC50 values indicate greater cytotoxic potency.

IsomerChemical StructureHypothetical IC50 (µM) on HeLa Cells
2-Aminobenzonitrileortho-isomer75.3
3-Aminobenzonitrilemeta-isomer152.1
4-Aminobenzonitrilepara-isomer45.8

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are not based on actual experimental data from a direct comparative study.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 2-Aminobenzonitrile, 3-Aminobenzonitrile, and 4-Aminobenzonitrile (dissolved in dimethyl sulfoxide, DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The benzonitrile isomers are serially diluted in complete DMEM to achieve a range of final concentrations. The cell culture medium is replaced with 100 µL of the medium containing the respective isomer concentrations. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Mandatory Visualization

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the cytotoxic effects of the aminobenzonitrile isomers, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Aminobenzonitrile_Isomer Aminobenzonitrile_Isomer ROS_Generation Reactive Oxygen Species (ROS) Generation Aminobenzonitrile_Isomer->ROS_Generation Induces Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Leads to Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Hypothetical signaling cascade for aminobenzonitrile-induced apoptosis.

Conclusion

While the primary documented role of 2-, 3-, and 4-aminobenzonitrile is as synthetic intermediates, their isomeric structures suggest they possess distinct electronic and steric properties that would likely result in different biological activities. The provided hypothetical comparative study on cytotoxicity serves as a template for future research that could elucidate these differences. Further investigation into the direct biological effects of these simple but important molecules is warranted to fully understand their pharmacological potential and to inform the design of novel therapeutics.

References

Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 4-Amino-3-(trifluoromethoxy)benzonitrile using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of 4-Amino-3-(trifluoromethoxy)benzonitrile. Due to the absence of publicly available experimental NMR data for this specific compound, this guide utilizes predicted NMR values to illustrate the principles and expected outcomes of 2D NMR experiments.

Illuminating the Structure with 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC allow for the unequivocal assignment of proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular structure.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, obtained from nmrdb.org. These predictions form the basis for interpreting the expected 2D NMR correlations.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H27.25 (d)-
H57.37 (dd)-
H66.84 (d)-
NH₂4.2 (br s)-
C1 (CN)-117.5
C2-119.4
C3 (C-OCF₃)-145.7 (q)
C4 (C-NH₂)-148.2
C5-124.7
C6-114.1
CF₃-120.6 (q)

d: doublet, dd: doublet of doublets, br s: broad singlet, q: quartet

Expected 2D NMR Correlations

Based on the predicted chemical shifts and the structure of this compound, the following correlations are expected in the 2D NMR spectra:

2D NMR Experiment Expected Correlations
COSY (Correlation Spectroscopy) H5 ↔ H6
HSQC (Heteronuclear Single Quantum Coherence) H2 ↔ C2H5 ↔ C5H6 ↔ C6
HMBC (Heteronuclear Multiple Bond Correlation) H2 ↔ C1 (CN), C3, C4, C6H5 ↔ C1 (CN), C3, C4H6 ↔ C2, C4, C5

A Comparative Look: Alternative Structural Elucidation Techniques

While 2D NMR is a cornerstone of structural confirmation, other analytical methods provide complementary information.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Detailed atom connectivity (C-C, C-H, H-H) and stereochemistry.Non-destructive, provides unambiguous structural information in solution.Requires soluble sample, can be time-consuming, requires expertise for interpretation.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal lattice.Provides definitive solid-state structure.Requires a suitable single crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Does not provide direct information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, provides a molecular "fingerprint".Does not provide detailed structural framework information.

Experimental Protocols

2D NMR Spectroscopy

A general protocol for acquiring 2D NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to determine appropriate spectral widths for 2D experiments.

  • COSY Acquisition: A standard COSY-45 or DQF-COSY pulse sequence is used to acquire the homonuclear correlation spectrum.

  • HSQC Acquisition: A phase-sensitive HSQC experiment with gradient selection is performed to obtain one-bond ¹H-¹³C correlations.

  • HMBC Acquisition: A gradient-selected HMBC experiment is run to acquire long-range ¹H-¹³C correlations (typically optimized for 2-3 bond couplings).

  • Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, and baseline correction.

Alternative Techniques: A Snapshot of Methodologies
  • X-ray Crystallography: A single crystal of the compound is grown and mounted on a goniometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the molecular structure.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Infrared (IR) Spectroscopy: A small amount of the sample is placed in the path of an infrared beam. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the functional groups present in the molecule.

Visualizing the 2D NMR Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR spectroscopy.

G cluster_structure Proposed Structure cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR Experiments cluster_confirmation Structural Confirmation Structure This compound H1_NMR ¹H NMR (Proton Environments) Structure->H1_NMR C13_NMR ¹³C NMR (Carbon Environments) Structure->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹J C-H Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlations, n=2,3) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Confirmation Confirmed Structure COSY->Confirmation H5-H6 HSQC->Confirmation Direct C-H Bonds HMBC->Confirmation Long-range C-H Connectivity

Caption: Workflow for 2D NMR structural confirmation.

A Comparative Guide to Alternative Synthetic Pathways for 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two promising alternative synthetic pathways for the production of 4-Amino-3-(trifluoromethoxy)benzonitrile, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The comparison focuses on key metrics such as reaction steps, potential yields, and the use of specific reagents, offering insights for process optimization and scale-up.

Pathway 1: Synthesis via Ortho-Trifluoromethoxylation and Nitrile Formation

This pathway commences with the synthesis of a key intermediate, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, followed by a series of transformations to yield the final product. This approach leverages a recently developed method for the direct ortho-trifluoromethoxylation of N-aryl-N-hydroxyacetamides.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

This step involves the O-trifluoromethylation of methyl 4-(N-hydroxyacetamido)benzoate using Togni's reagent II, followed by an intramolecular OCF3 migration. A detailed, user-friendly protocol for this transformation has been reported, providing a reliable method for the synthesis of ortho-trifluoromethoxylated aniline derivatives.

Step 2: Saponification of the Methyl Ester

The methyl ester of the intermediate is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed saponification procedure.

  • Reagents: Methyl 4-acetamido-3-(trifluoromethoxy)benzoate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure: The ester is dissolved in a mixture of THF and water. An aqueous solution of LiOH is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then acidified with a dilute acid (e.g., 1N HCl), and the product is extracted with an organic solvent.

Step 3: Amide Formation

The carboxylic acid is converted to the primary amide.

  • Reagents: 4-acetamido-3-(trifluoromethoxy)benzoic acid, Thionyl chloride (SOCl2) or Oxalyl chloride, Ammonia (NH3) or Ammonium hydroxide (NH4OH).

  • Procedure: The carboxylic acid is first converted to the acid chloride by reacting with thionyl chloride or oxalyl chloride. The resulting acid chloride is then carefully added to a solution of ammonia or ammonium hydroxide to form the primary amide.

Step 4: Dehydration of the Amide to the Nitrile

The primary amide is dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed for this transformation.

  • Reagents: 4-acetamido-3-(trifluoromethoxy)benzamide, Phosphorus oxychloride (POCl3), Thionyl chloride (SOCl2), or Trifluoroacetic anhydride (TFAA).

  • Procedure: The amide is treated with a dehydrating agent, often with heating, to yield the nitrile. The choice of reagent may depend on the substrate's sensitivity to acidic conditions.

Step 5: Deprotection of the Acetamido Group

The final step is the removal of the acetyl protecting group to yield the free amine.

  • Reagents: N-(4-cyano-2-(trifluoromethoxy)phenyl)acetamide, Hydrochloric acid (HCl) or other strong acids.

  • Procedure: The acetamide is heated in the presence of a strong acid to hydrolyze the amide bond and afford the desired this compound.

Visualizing Pathway 1:

Pathway 1 cluster_0 Synthesis of Key Intermediate cluster_1 Functional Group Transformations cluster_2 Final Product Start Methyl 4-(N-hydroxyacetamido)benzoate Intermediate1 Methyl 4-acetamido-3-(trifluoromethoxy)benzoate Start->Intermediate1 Togni's Reagent II, Cs2CO3 Intermediate2 4-acetamido-3-(trifluoromethoxy)benzoic acid Intermediate1->Intermediate2 LiOH, THF/H2O Intermediate3 4-acetamido-3-(trifluoromethoxy)benzamide Intermediate2->Intermediate3 1. SOCl2 2. NH3 Intermediate4 N-(4-cyano-2-(trifluoromethoxy)phenyl)acetamide Intermediate3->Intermediate4 POCl3 Product This compound Intermediate4->Product HCl, Heat

Caption: Synthetic route via ortho-trifluoromethoxylation.

Pathway 2: Synthesis via Sandmeyer Reaction

This alternative pathway utilizes the classic Sandmeyer reaction to introduce the nitrile functionality onto a pre-functionalized aromatic ring. A plausible starting material for this route is 4-chloro-3-(trifluoromethoxy)aniline.

Experimental Protocol:

Step 1: Diazotization of 4-chloro-3-(trifluoromethoxy)aniline

The primary amino group of the starting material is converted into a diazonium salt.

  • Reagents: 4-chloro-3-(trifluoromethoxy)aniline, Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Water.

  • Procedure: The aniline is dissolved in aqueous HCl and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt solution.

Step 2: Sandmeyer Cyanation

The diazonium salt is then reacted with a copper(I) cyanide source to introduce the nitrile group.

  • Reagents: The diazonium salt solution from Step 1, Copper(I) cyanide (CuCN), Potassium cyanide (KCN) (optional).

  • Procedure: The cold diazonium salt solution is slowly added to a solution or suspension of copper(I) cyanide. The reaction is often heated to drive it to completion. The product is then isolated by extraction.

Step 3: Nucleophilic Aromatic Substitution of Chlorine with Ammonia

The chloro group is replaced with an amino group via a nucleophilic aromatic substitution reaction.

  • Reagents: 4-chloro-3-(trifluoromethoxy)benzonitrile, Ammonia (NH3) or a source of ammonia, a suitable solvent (e.g., ethanol, DMSO), and potentially a catalyst.

  • Procedure: The chlorobenzonitrile is heated with a source of ammonia in a sealed vessel. The reaction conditions (temperature, pressure, and catalyst) would need to be optimized for this specific substrate.

Visualizing Pathway 2:

Pathway 2 cluster_0 Diazotization and Cyanation cluster_1 Final Amination Start 4-chloro-3-(trifluoromethoxy)aniline Intermediate1 4-chloro-3-(trifluoromethoxy)benzenediazonium chloride Start->Intermediate1 NaNO2, HCl Intermediate2 4-chloro-3-(trifluoromethoxy)benzonitrile Intermediate1->Intermediate2 CuCN Product This compound Intermediate2->Product NH3, Heat

Caption: Synthetic route via the Sandmeyer reaction.

Performance Comparison

FeaturePathway 1: Ortho-TrifluoromethoxylationPathway 2: Sandmeyer Reaction
Starting Material Methyl 4-(N-hydroxyacetamido)benzoate4-chloro-3-(trifluoromethoxy)aniline
Number of Steps 53
Key Reactions O-Trifluoromethylation, OCF3 Migration, Saponification, Amidation, Dehydration, DeprotectionDiazotization, Sandmeyer Cyanation, Nucleophilic Aromatic Substitution
Potential Advantages Utilizes modern and specific trifluoromethoxylation methodology. May offer higher overall yield due to more controlled transformations.Shorter synthetic route. Utilizes a well-established classical reaction.
Potential Challenges Longer reaction sequence. Requires specialized Togni's reagent. Multiple functional group manipulations.The Sandmeyer reaction can sometimes have moderate yields and produce side products. The final amination step might require harsh conditions.

Conclusion

Both presented pathways offer viable, albeit distinct, strategies for the synthesis of this compound. Pathway 1, while longer, benefits from a modern and selective ortho-trifluoromethoxylation step, potentially leading to a higher purity product. Pathway 2 is more concise, relying on the classic Sandmeyer reaction, but may require more optimization for the cyanation and final amination steps to achieve high yields.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the process development capabilities of the research team. Further experimental validation is necessary to determine the precise yields and scalability of each pathway for the synthesis of this important chemical intermediate.

Evaluating Off-Target Effects of 4-Amino-3-(trifluoromethoxy)benzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies is a cornerstone of modern drug discovery. Small molecule inhibitors, such as those derived from the 4-amino-3-(trifluoromethoxy)benzonitrile scaffold, offer significant therapeutic potential. The inclusion of a trifluoromethoxy group can enhance metabolic stability and cell permeability, making this scaffold attractive for developing kinase inhibitors. However, ensuring the selectivity of these compounds is paramount to minimizing toxicity and achieving a favorable therapeutic window. Off-target effects, where a drug interacts with unintended proteins, can lead to adverse events and hinder clinical progression.

This guide provides a comparative framework for evaluating the off-target effects of a hypothetical this compound derivative, hereafter referred to as Compound A , against the well-characterized multi-kinase inhibitor, Sunitinib . Sunitinib is known for its broad kinase inhibition profile, which contributes to both its efficacy and its side effects.[1][2] This comparison will illustrate how off-target profiles can be assessed and interpreted.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A common method for assessing this is through broad panel screening, such as the KINOMEscan™ platform, which measures the binding affinity of a compound against hundreds of kinases.[3][4] The results are often reported as the dissociation constant (Kd) or the percentage of control, where a lower value indicates stronger binding.

Below is a hypothetical kinome scan profile for Compound A, designed as a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), compared with the known profile of Sunitinib.

Table 1: Comparative Kinome Scan Data (Binding Affinity, Kd in nM)

Kinase TargetPrimary Target(s)Compound A (Hypothetical Kd in nM)Sunitinib (Known Kd in nM)Kinase Family
VEGFR2 Yes 15 9 Tyrosine Kinase
PDGFRβ Yes 30 8 Tyrosine Kinase
c-KITNo2504Tyrosine Kinase
FLT3No40050Tyrosine Kinase
SRCNo>10,00045 (as % of control @ 100nM)Tyrosine Kinase
ABL1No>10,00038 (as % of control @ 100nM)Tyrosine Kinase
AMPK No (Off-Target) >10,000 Potent Inhibitor Serine/Threonine Kinase
RSK1 No (Off-Target) 8,000 Inhibited at therapeutic concentrations Serine/Threonine Kinase

Note: Data for Compound A is hypothetical. Data for Sunitinib is compiled from publicly available sources.[3][5]

This table illustrates that while both compounds potently inhibit the primary targets VEGFR2 and PDGFRβ, Compound A is hypothesized to have a more selective profile with significantly less activity against c-KIT and FLT3 compared to Sunitinib. Crucially, Compound A is designed to avoid the off-target inhibition of AMPK, a key mediator of Sunitinib-induced cardiotoxicity.[5][6]

Experimental Protocols for Off-Target Evaluation

A multi-faceted approach is essential for a thorough evaluation of off-target effects. This typically involves initial broad screening followed by validation in a cellular context.

1. KINOMEscan™ Competition Binding Assay

This in vitro assay is used to quantify the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[4]

  • Methodology:

    • A panel of DNA-tagged human kinases is used.

    • A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

    • The test compound, the kinase, and the immobilized ligand are incubated together.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[4]

    • The results are used to calculate the dissociation constant (Kd) or the percentage of inhibition at a given concentration.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement and assessing off-target binding within intact cells.[7][8]

  • Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This means a higher temperature is required to denature the ligand-bound protein compared to the unbound protein.[9]

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.[8]

    • A "melting curve" is generated, and a shift in this curve in the presence of the compound indicates target engagement.

3. NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a compound to a specific target protein in real-time.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[10][11]

  • Methodology:

    • Cells are engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.

    • A cell-permeable fluorescent tracer that binds to the kinase is added to the cells.

    • The test compound is added in various concentrations.

    • The NanoLuc® substrate is added, and the BRET signal is measured.

    • The displacement of the tracer by the test compound allows for the determination of intracellular affinity.[12]

Visualizing Pathways and Workflows

Signaling Pathway

The diagram below illustrates the intended on-target activity of Compound A on the VEGFR2 signaling pathway, which is crucial for angiogenesis, and a key off-target interaction of Sunitinib with AMPK, which is involved in cellular energy homeostasis.

G cluster_CompoundA Compound A (Hypothetical) cluster_Sunitinib Sunitinib Off-Target CompoundA Compound A VEGFR2 VEGFR2 CompoundA->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Sunitinib Sunitinib AMPK AMPK Sunitinib->AMPK Inhibition Metabolism Cellular Metabolism AMPK->Metabolism Cardiotoxicity Cardiotoxicity AMPK->Cardiotoxicity

Caption: On-target vs. Off-target Signaling Pathways.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the key steps in a CETSA experiment to determine target engagement in a cellular environment.

G cluster_workflow CETSA Workflow A 1. Cell Culture and Treatment (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble and Aggregated Proteins) C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Generate Melt Curves) E->F

Caption: Workflow for Cellular Thermal Shift Assay.

Conclusion

The evaluation of off-target effects is a critical component of the drug development process. For novel scaffolds like this compound, a systematic approach combining broad in vitro screening with cellular target engagement assays is essential. By comparing the off-target profile of a new chemical entity with that of established drugs like Sunitinib, researchers can gain valuable insights into potential liabilities and opportunities for optimization. A more selective kinase inhibitor, such as the hypothetical Compound A, could offer a better safety profile by avoiding known off-targets associated with toxicity, such as AMPK. This comparative approach, supported by robust experimental data, is fundamental to advancing safer and more effective targeted therapies.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of substituted benzonitriles is a critical consideration. These compounds are pivotal building blocks in the creation of a wide array of pharmaceuticals and agrochemicals. This guide provides a comprehensive cost-benefit analysis of three primary synthetic methodologies: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation. The comparison focuses on economic viability, reaction efficiency, operational simplicity, safety, and environmental impact to inform the selection of the most appropriate route for a given research and development objective.

Executive Summary

The choice of synthetic route for substituted benzonitriles is a trade-off between raw material costs, catalyst expense, reaction efficiency, and operational and environmental considerations. The classical Sandmeyer and Rosenmund-von Braun reactions offer the advantage of lower-cost reagents, primarily utilizing copper(I) cyanide. However, these methods often require harsh reaction conditions and can be limited by substrate scope and the generation of toxic waste. In contrast, palladium-catalyzed cyanation provides a more versatile and efficient route with milder reaction conditions and broader functional group tolerance, but at a significantly higher catalyst cost. The use of less toxic cyanide sources in modern iterations of these methods is a key development in mitigating safety and environmental concerns.

Cost-Benefit Analysis Workflow

The selection of an optimal synthetic route involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for this cost-benefit analysis.

CostBenefitAnalysis Cost-Benefit Analysis Workflow for Benzonitrile Synthesis Start Define Target Substituted Benzonitrile Routes Identify Potential Synthetic Routes (Sandmeyer, Rosenmund-von Braun, Pd-Catalyzed, etc.) Start->Routes Cost Cost Analysis (Starting Materials, Reagents, Catalysts, Solvents, Waste Disposal) Routes->Cost Performance Performance Analysis (Yield, Reaction Time, Temperature, Substrate Scope) Routes->Performance SafetyEnv Safety & Environmental Analysis (Toxicity of Reagents, Byproducts, Green Chemistry Metrics) Routes->SafetyEnv Decision Select Optimal Route Cost->Decision Performance->Decision SafetyEnv->Decision

Caption: A logical workflow for selecting the optimal synthetic route for substituted benzonitriles based on a comprehensive cost-benefit analysis.

Comparative Data Summary

The following tables provide a quantitative comparison of the different synthetic routes, including estimated reagent costs and reported reaction performance for various substituted benzonitriles.

Table 1: Estimated Reagent and Catalyst Costs

Reagent/CatalystTypical RouteEstimated Cost (per mole)Notes
AnilineSandmeyer~$10 - $20Price can vary based on substitution.
Aryl Halide (Br)Rosenmund-von Braun, Pd-Catalyzed~$30 - $150Bromides are generally more expensive than chlorides.
Aryl Halide (Cl)Pd-Catalyzed~$10 - $50Chlorides are a more cost-effective starting material.
Sodium NitriteSandmeyer<$1Inexpensive and widely available.
Copper(I) CyanideSandmeyer, Rosenmund-von Braun~$8 - $35A key reagent in classical methods; highly toxic.
Potassium FerrocyanidePd-Catalyzed<$1A less toxic and very inexpensive cyanide source.
Zinc CyanidePd-Catalyzed~$35Another less toxic cyanide source, but more expensive than K4[Fe(CN)6].
Palladium(II) AcetatePd-Catalyzed>$10,000A common palladium precatalyst; very expensive.
XPhos (Ligand)Pd-Catalyzed>$20,000A common phosphine ligand for palladium catalysis; very expensive.

Note: Costs are estimates based on publicly available data from chemical suppliers for laboratory-scale quantities and are subject to change. Bulk industrial pricing may be significantly different.

Table 2: Performance Comparison for the Synthesis of Substituted Benzonitriles

Synthetic RouteSubstrateCyanide SourceCatalyst/ReagentConditionsYield (%)Reference
Sandmeyer 4-CyanoanilineNaCN/CuCNNaNO₂, HCl0-5 °C, then heat~83[1]
o-ToluidineCuCNNaNO₂, H₂SO₄Not specifiedGood[2]
Rosenmund-von Braun 4-BromoanisoleCuCNL-prolineDMF, 120 °C, 45 h81[3]
Aryl HalideCuCN-High temp. (150-250 °C)Variable[3]
Pd-Catalyzed 4-ChlorobenzonitrileK₄[Fe(CN)₆]Pd(OAc)₂, no ligandDMAc, 120 °C, 5 h96
Ethyl 4-chlorobenzoateK₄[Fe(CN)₆]Pd precatalyst, XPhosDioxane/H₂O, KOAc, 100 °C, 1 h97[4]
4-BromoanisoleZn(CN)₂Pd precatalyst, ligandTHF/H₂O, rt, 18 h99[5]
2-BromopyridineK₄[Fe(CN)₆]Pd/P-O bidentate ligandNot specified78[6]

Detailed Methodologies and Experimental Protocols

Sandmeyer Reaction

The Sandmeyer reaction is a two-step process involving the diazotization of a primary aromatic amine followed by reaction with a copper(I) salt, typically copper(I) cyanide, to introduce the nitrile group.[2]

Experimental Protocol (General Procedure):

  • Diazotization: The aromatic amine is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is often heated to drive it to completion. The product is then isolated by extraction and purified by distillation or recrystallization.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction involves the direct displacement of a halogen from an aryl halide with a cyanide group using copper(I) cyanide, often at high temperatures.[7][8] Modern modifications have introduced the use of ligands to facilitate the reaction under milder conditions.[3]

Experimental Protocol (L-proline Promoted): [3]

  • A mixture of the aryl halide (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol) in N,N-dimethylformamide (DMF) (3 mL) is prepared in a reaction vessel.

  • The mixture is heated to 120 °C and stirred for 24-45 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation has emerged as a highly versatile and efficient method for the synthesis of a wide range of substituted benzonitriles from aryl halides or triflates.[6] These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source. A key advantage is the ability to use less toxic cyanide sources like potassium ferrocyanide.[4]

Experimental Protocol (Using K₄[Fe(CN)₆]): [4]

  • To a reaction tube equipped with a magnetic stir bar are added the palladium precatalyst, a phosphine ligand (e.g., XPhos), and potassium ferrocyanide trihydrate (0.5 equivalents).

  • The tube is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon).

  • The aryl halide (1 mmol), a solvent (e.g., dioxane), and an aqueous solution of a base (e.g., potassium acetate) are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (e.g., 1 hour).

  • After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.

Safety and Environmental Considerations

A critical aspect of the cost-benefit analysis is the safety and environmental impact of each synthetic route.

  • Toxicity: The classical Sandmeyer and Rosenmund-von Braun reactions traditionally use highly toxic copper(I) cyanide. Modern palladium-catalyzed methods offer the significant advantage of using less toxic cyanide sources such as potassium ferrocyanide, which is even used as a food additive.

  • Waste Disposal:

    • Copper-based methods: The disposal of copper-containing waste needs to be handled according to environmental regulations due to its toxicity to aquatic life.

    • Palladium-based methods: While palladium itself is less toxic than copper, it is a precious metal, and its recovery from waste streams is an important economic and environmental consideration. Several methods exist for the recovery and recycling of palladium from spent catalysts, including incineration and wet chemical treatments.[9][10][11]

  • Green Chemistry Metrics:

    • Atom Economy: Palladium-catalyzed cross-coupling reactions generally have a high atom economy.

    • Solvents: The choice of solvent has a significant environmental impact. While DMF is a common solvent for the Rosenmund-von Braun reaction, it is a substance of very high concern. Palladium-catalyzed reactions can often be performed in more environmentally benign solvents, including aqueous media.

    • Energy Consumption: The high temperatures required for the traditional Rosenmund-von Braun reaction contribute to a higher energy demand compared to the often milder conditions of palladium-catalyzed reactions.

Conclusion

The synthesis of substituted benzonitriles presents a classic chemical process optimization problem where cost, efficiency, and safety must be carefully balanced.

  • For large-scale industrial production where cost is the primary driver and the substrate is amenable, the Rosenmund-von Braun reaction can be an attractive option due to the low cost of copper cyanide. However, the high reaction temperatures and the use of a highly toxic reagent are significant drawbacks.

  • The Sandmeyer reaction is a reliable and well-established method, particularly when starting from readily available anilines. Its operational simplicity is an advantage, but it shares the toxicity concerns associated with copper cyanide.

  • Palladium-catalyzed cyanation is often the method of choice in research and development, especially for the synthesis of complex molecules in the pharmaceutical industry. Its broad substrate scope, high yields, mild reaction conditions, and the ability to use less toxic cyanide sources often outweigh the high cost of the catalyst. The use of cheaper aryl chlorides as starting materials can partially offset the catalyst cost.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the value of the final product, and the available resources and expertise. The trend towards greener and safer chemical processes will likely continue to drive the development and adoption of improved palladium-catalyzed methods and potentially novel, more sustainable catalytic systems.

References

A Comparative Analysis of 4-Amino-3-(trifluoromethoxy)benzonitrile as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that significantly impacts the efficiency, purity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 4-Amino-3-(trifluoromethoxy)benzonitrile and its structural isomer, 4-Amino-2-(trifluoromethyl)benzonitrile, as versatile intermediates in the synthesis of pharmaceutical agents, with a particular focus on Janus kinase (JAK) inhibitors.

The trifluoromethoxy and trifluoromethyl groups are of significant interest in medicinal chemistry due to their ability to enhance a molecule's metabolic stability, binding affinity, and cell permeability.[1] This guide delves into the synthesis, purity, and application of these two key benzonitrile derivatives, offering a comparative analysis to aid in the selection of the optimal building block for specific research and development needs.

Comparison of Physicochemical Properties and Efficacy

To provide a clear comparison, the following table summarizes the key properties and synthetic performance of this compound and 4-Amino-2-(trifluoromethyl)benzonitrile.

PropertyThis compound4-Amino-2-(trifluoromethyl)benzonitrile
CAS Number 327-74-2[2]654-70-6[3]
Molecular Formula C8H5F3N2OC8H5F3N2
Molecular Weight 202.13 g/mol 186.14 g/mol [2]
Appearance Light yellow to yellow to orange powder to crystal[2]White to off-white crystalline powder
Melting Point 61 - 68 °C[2]120-123 °C[4]
Purity (Typical) ≥ 98% (GC)[2]>98.0%(GC), up to 99.9% reported in synthesis[5]
Overall Yield (from m-trifluoromethyl fluorobenzene) Data not available in searched literature73% to 75%[6][7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and informed decision-making. Below are representative synthetic protocols for 4-Amino-2-(trifluoromethyl)benzonitrile and a general method for the purity determination of aromatic amines by High-Performance Liquid Chromatography (HPLC).

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This three-step synthesis starts from m-trifluoromethyl fluorobenzene and achieves a high-purity product with a good overall yield.[6][7]

Step 1: Positional Bromination

  • m-Trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid are mixed and heated to reflux.

  • Dibromohydantoin is added in batches, and the reaction proceeds for 5 to 7 hours.

  • The product, 4-fluoro-2-trifluoromethyl bromobenzene, is obtained after cooling and washing with water.

Step 2: Cyano Group Replacement

  • Quinoline and cuprous cyanide are heated to reflux.

  • 4-Fluoro-2-trifluoromethylbromobenzene from the previous step is added dropwise.

  • The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by distillation.

Step 3: Ammonolysis and Substitution

  • 4-Fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced.

  • The mixture is heated in a sealed vessel at 120°C for 8 hours.

  • The crude 4-Amino-2-(trifluoromethyl)benzonitrile is obtained and can be further purified by recrystallization from toluene to achieve a purity of over 99%.[6][7]

HPLC Purity Analysis of Aromatic Amines

This protocol provides a general framework for determining the purity of aromatic amine intermediates.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: UV detection at a wavelength where the aromatic amine has strong absorbance (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Application in Kinase Inhibitor Synthesis: The JAK-STAT Signaling Pathway

Substituted aminobenzonitriles are crucial building blocks for a class of drugs known as kinase inhibitors. These drugs target protein kinases, enzymes that play a key role in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.

One of the most important pathways in this context is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, where they regulate gene expression involved in cell proliferation, differentiation, and immune responses.[8][9][10][11]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., synthesized from aminobenzonitrile intermediate) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The diagram above illustrates the key steps in the JAK-STAT signaling pathway and how JAK inhibitors, often synthesized from aminobenzonitrile intermediates, can block this pathway. This inhibition can be a powerful therapeutic strategy for diseases driven by overactive JAK-STAT signaling.

Synthetic Workflow for a Kinase Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor starting from a substituted aminobenzonitrile intermediate.

Kinase_Inhibitor_Synthesis Start This compound or Alternative Intermediate Step1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate1 Functionalized Benzonitrile Step1->Intermediate1 Step2 Cyclization Reaction Intermediate1->Step2 Intermediate2 Heterocyclic Core Step2->Intermediate2 Step3 Final Modification / Deprotection Intermediate2->Step3 Final_Product Kinase Inhibitor (API) Step3->Final_Product Purification Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis

Caption: Generalized synthetic workflow for a kinase inhibitor from an aminobenzonitrile intermediate.

This workflow highlights the key stages in the synthesis, starting from the aminobenzonitrile building block and proceeding through various chemical transformations to yield the final active pharmaceutical ingredient (API). Rigorous purification and analysis are essential at the final stage to ensure the quality and purity of the drug substance.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 4-Amino-3-(trifluoromethoxy)benzonitrile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The following sections present hypothetical, yet representative, validation data and detailed experimental protocols to illustrate the performance of each method.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method (e.g., routine quality control, impurity profiling). The table below summarizes the key performance characteristics of hypothetical validated HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: Comparison of Validated Method Performance Parameters

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL
Specificity Selective in the presence of related impuritiesHighly selective due to mass fragmentation
Robustness Robust to minor changes in pH and organic phase compositionRobust to minor changes in inlet temperature and flow rate

Detailed Experimental Protocols

The following sections provide detailed methodologies for the hypothetical HPLC-UV and GC-MS methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quality control due to its robustness and ease of use.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 water/acetonitrile mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and impurity identification. Due to the polar nature of the amino group, derivatization is often employed to improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification (e.g., monitoring characteristic ions of the derivatized analyte)

Sample Preparation and Derivatization:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent compatible with GC, such as ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 25 µg/mL.

  • Derivatization:

    • Evaporate 100 µL of each standard and sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process, as guided by regulatory bodies like the ICH.

G start Method Development pre_validation Pre-Validation Assessment (System Suitability) start->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity/ Selectivity data_analysis Data Analysis & Evaluation (Against Acceptance Criteria) specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis execute_validation->specificity execute_validation->linearity execute_validation->accuracy execute_validation->precision execute_validation->lod_loq execute_validation->robustness validation_report Prepare Validation Report data_analysis->validation_report end Method Implementation for Routine Use validation_report->end

Analytical Method Validation Workflow

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis. HPLC-UV is generally more straightforward and suitable for routine quality control where high sensitivity is not the primary concern. In contrast, GC-MS, although requiring a derivatization step, offers superior sensitivity and selectivity, which is advantageous for trace-level analysis and comprehensive impurity profiling. A thorough validation, as outlined in the workflow above, is essential to ensure that the chosen method is fit for its intended purpose.

Safety Operating Guide

Proper Disposal of 4-Amino-3-(trifluoromethoxy)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of 4-Amino-3-(trifluoromethoxy)benzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is imperative for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be familiar with its Safety Data Sheet (SDS). The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166 standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working in a poorly ventilated area or if dust or aerosols are generated.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation and Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.

    • Ensure the container is made of a compatible material and can be securely sealed.

    • The label must clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong reducing agents.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with an accurate description and quantity of the waste material.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate :

    • Immediately evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated to disperse any vapors or dust.

  • Containment and Cleanup :

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

    • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

  • Decontamination :

    • Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

    • All cleaning materials used must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-Amino-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Amino-3-(trifluoromethoxy)benzonitrile. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] This provides a barrier against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Disposable nitrile gloves offer good short-term protection against a broad range of chemicals.[3][4][5] For prolonged or direct contact, consult the glove manufacturer’s resistance guide.[3][6] Always inspect gloves before use.[7]
Body Protection Laboratory coat.A fully buttoned lab coat should be worn to protect the skin from potential splashes.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when working outside of a chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols.[1][8]
Foot Protection Closed-toe shoes.Shoes must cover the entire foot to protect against spills.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Handling Procedure:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible.[1][2] Before starting, confirm that all necessary PPE is available and in good condition.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][1] Do not eat, drink, or smoke when using this product.[9][1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[9][1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[9][2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[9][1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[9][1]

Disposal Plan

Dispose of this compound and its container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[9][1]

Waste Disposal Steps:

  • Segregation: Keep chemical waste separate from other types of waste.

  • Containerization: Use a suitable, labeled, and closed container for the waste.

  • Storage: Store the waste container in a designated and secure area.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company.

Spill Management

In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Small Spills: For solid materials, sweep up and shovel into a suitable container for disposal.[1] Avoid generating dust.

  • Large Spills: Evacuate the area and contact emergency services.

The following diagram illustrates the logical workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Assess Risks & Review SDS PPE Don Appropriate PPE Prep->PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Handling Handle Chemical in Fume Hood EngControls->Handling Avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact Handling->Avoid Decon Decontaminate Work Area Avoid->Decon Wash Wash Hands Thoroughly Decon->Wash Storage Store Chemical Properly Wash->Storage Waste Segregate and Containerize Waste Storage->Waste Dispose Dispose via Approved Waste Facility Waste->Dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.